molecular formula C7H4ClNO4 B108654 2-Chloro-3-nitrobenzoic acid CAS No. 3970-35-2

2-Chloro-3-nitrobenzoic acid

Cat. No.: B108654
CAS No.: 3970-35-2
M. Wt: 201.56 g/mol
InChI Key: JRQDVRIQJJPHEQ-UHFFFAOYSA-N
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Description

2-Chloro-3-nitrobenzoic acid undergoes condensation with aminoquinolines to yield phenylquinolylamines.>

Properties

IUPAC Name

2-chloro-3-nitrobenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4ClNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JRQDVRIQJJPHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30192785
Record name 2-Chloro-3-nitrobenzoic acid
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Molecular Weight

201.56 g/mol
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CAS No.

3970-35-2
Record name 2-Chloro-3-nitrobenzoic acid
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Record name 2-Chloro-3-nitrobenzoic acid
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Record name 2-Chloro-3-nitrobenzoic acid
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Record name 2-chloro-3-nitrobenzoic acid
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Record name 2-CHLORO-3-NITROBENZOIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-nitrobenzoic Acid (CAS: 3970-35-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-nitrobenzoic acid, a key chemical intermediate in the synthesis of a wide range of pharmaceuticals and other commercially significant organic compounds. This document details its chemical and physical properties, outlines established experimental protocols for its synthesis and analysis, and discusses its primary applications and safety considerations.

Core Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as a white to light yellow powder.[1] Its chemical structure, featuring a carboxylic acid, a chloro group, and a nitro group on a benzene ring, makes it a versatile building block in organic synthesis.

PropertyValue
CAS Number 3970-35-2[2]
Molecular Formula C₇H₄ClNO₄[2]
Molecular Weight 201.56 g/mol [2][3]
Appearance White to cream-yellow or light yellow powder[1][2][3]
Melting Point 181-188 °C[3][4][5]
Boiling Point 359.9 °C at 760 mmHg[2][3]
Density 1.6 g/cm³[2][3]
Solubility Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[2]
XLogP3 1.9[2]

Spectroscopic Data

SpectroscopyData Summary
¹H NMR The proton NMR spectrum exhibits distinct signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing effects of the chloro, nitro, and carboxylic acid groups. The aromatic protons typically appear as multiplets in the downfield region of the spectrum.[1]
¹³C NMR The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carboxyl carbon resonates at a significantly downfield position.[1]
IR The infrared spectrum shows characteristic absorption bands corresponding to the vibrational modes of the functional groups present, including the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the N-O stretches of the nitro group.[1]
Mass Spec The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.[6]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective use in research and development.

Synthesis: Nitration of o-Chlorobenzoic Acid

This protocol describes a common method for the synthesis of this compound via the nitration of o-chlorobenzoic acid.

Materials:

  • o-Chlorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a specific weight of o-chlorobenzoic acid to a calculated volume of concentrated sulfuric acid. Stir the mixture until the o-chlorobenzoic acid is completely dissolved.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Slowly add the nitrating mixture to the o-chlorobenzoic acid solution using a dropping funnel, maintaining the reaction temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time, followed by stirring at room temperature to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture over crushed ice with constant stirring.

  • A precipitate of the crude product, a mixture of this compound and 2-chloro-5-nitrobenzoic acid, will form.

  • Collect the crude product by vacuum filtration and wash with cold water.

Purification: Fractional Crystallization via pH Adjustment

This protocol outlines a method to separate this compound from its isomers based on differences in their pKa and solubility.[7]

Materials:

  • Crude nitration product

  • Sodium hydroxide (NaOH) solution (e.g., 1M)

  • Hydrochloric acid (HCl) solution (e.g., 1M)

  • Suitable solvent (e.g., ethanol-water mixture)

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude product in a suitable solvent, such as an ethanol-water mixture, with gentle heating.

  • Slowly add a sodium hydroxide solution to the dissolved mixture to increase the pH, converting the acidic isomers into their more soluble sodium salts.

  • Carefully add hydrochloric acid dropwise to the solution to slowly decrease the pH. The isomers will precipitate at different pH ranges due to their different pKa values.

  • Monitor the pH and collect the precipitate at the pH range where this compound is known to selectively precipitate.

  • Isolate the purified product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analysis: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of this compound purity.[2][7]

Materials:

  • Purified this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or formic acid

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[7]

  • Syringe filters and vials

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.[2]

  • Standard and Sample Preparation: Prepare a standard solution of known concentration of this compound in the mobile phase. Prepare the sample to be analyzed by dissolving it in the mobile phase and filtering it through a syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column[7]

    • Mobile Phase: Acetonitrile/Water with acid (isocratic or gradient elution)[2][7]

    • Flow Rate: Typically 1.0 mL/min[7]

    • Detection: UV at 254 nm[7]

    • Injection Volume: 10 µL[7]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample can be determined by comparing the peak area of this compound to the total area of all peaks.

Visualizations

Experimental and Logical Workflows

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis o-Chlorobenzoic Acid o-Chlorobenzoic Acid Nitration Nitration o-Chlorobenzoic Acid->Nitration Crude Product Crude Product Nitration->Crude Product Fractional Crystallization Fractional Crystallization Crude Product->Fractional Crystallization Purified Product Purified Product Fractional Crystallization->Purified Product HPLC HPLC Purified Product->HPLC Purity Assessment Purity Assessment HPLC->Purity Assessment

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Application_Pathways cluster_pharma Pharmaceutical Synthesis cluster_agro Agrochemical Synthesis cluster_other Other Applications This compound This compound Reduction Reduction This compound->Reduction Quinolone Antibacterials Quinolone Antibacterials This compound->Quinolone Antibacterials Targeted Anticancer Drugs Targeted Anticancer Drugs This compound->Targeted Anticancer Drugs Herbicides Herbicides This compound->Herbicides Pesticides Pesticides This compound->Pesticides Dyes Dyes This compound->Dyes Heterocyclic Compounds Heterocyclic Compounds This compound->Heterocyclic Compounds 2-Chloro-3-aminobenzoic acid 2-Chloro-3-aminobenzoic acid Reduction->2-Chloro-3-aminobenzoic acid NSAIDs (Fenamic acid derivatives) NSAIDs (Fenamic acid derivatives) 2-Chloro-3-aminobenzoic acid->NSAIDs (Fenamic acid derivatives)

Caption: Key synthetic applications of this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of organic molecules.[8] Its primary applications are in the pharmaceutical and agrochemical industries.

  • Pharmaceuticals: It is a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) of the fenamic acid class, quinolone antibacterial drugs, and targeted anticancer agents such as tyrosine kinase inhibitors.[7] The reduction of the nitro group to an amine yields 2-chloro-3-aminobenzoic acid, a key intermediate for several of these pharmaceuticals.

  • Agrochemicals: This compound is utilized in the development of herbicides and pesticides.[8]

  • Dyes and Pigments: Its derivatives are used in the production of dyes.[8]

  • Organic Synthesis: It serves as a starting material for the synthesis of various heterocyclic compounds.[7][8] It has been used as a reagent in Ullmann condensation reactions.[9]

Safety and Handling

This compound is classified as an irritant. It can cause skin, eye, and respiratory tract irritation.[2][10]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[11]

  • Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.[9][10]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[10] For skin contact, wash with soap and water.[10] If inhaled, move to fresh air.[10] Seek medical attention if irritation persists.

Conclusion

This compound is a fundamentally important chemical intermediate with broad applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. A thorough understanding of its properties, synthetic methods, and handling procedures is essential for its safe and effective utilization in a research and development setting. This guide provides a solid foundation of technical information to support scientists and professionals working with this versatile compound.

References

physical and chemical properties of 2-Chloro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitrobenzoic acid, with the CAS number 3970-35-2, is a substituted aromatic carboxylic acid. Its molecular structure, featuring a benzene ring functionalized with a carboxylic acid group, a chlorine atom, and a nitro group, makes it a reactive and versatile intermediate in organic synthesis. The presence of electron-withdrawing groups enhances its reactivity, positioning it as a critical building block in the synthesis of a wide array of high-value compounds.[1][2] This technical guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis, and its applications, particularly in the fields of medicinal chemistry and agrochemical development.[2][3]

Physical and Chemical Properties

This compound is typically a white to yellow or cream-yellow crystalline powder.[4] It is stable under normal storage conditions.[5] A summary of its key physical and chemical properties is presented below.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 3970-35-2[6]
Molecular Formula C₇H₄ClNO₄[4]
Molecular Weight 201.56 g/mol [4][6]
Appearance White to cream-yellow powder, sometimes with a green cast.[4]
Melting Point 181-188 °C[7][8][9]
Boiling Point 359.9 °C at 760 mmHg[4][10]
Density 1.6 ± 0.1 g/cm³[4][10]
Solubility Practically insoluble in water; Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform.[4]
Flash Point 171.5 ± 23.7 °C[4][10]
pKa Data not available in the searched literature.
LogP (XLogP3) 1.9[4]

Spectral Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks corresponding to its functional groups. Thermo Scientific reports that the infrared spectrum conforms to the structure of this compound.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available for this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

  • Mass Spectrometry (MS): Mass spectral data is available and confirms the molecular weight of the compound.[1]

Reactivity and Applications

The chemical reactivity of this compound is dictated by its three functional groups. The carboxylic acid can undergo esterification and amidation, the nitro group can be reduced to an amine, and the chloro group can participate in nucleophilic aromatic substitution reactions. This versatility makes it a valuable intermediate.

Applications in Drug Development and Agrochemicals

This compound is a key starting material in the synthesis of various biologically active molecules:

  • Anti-inflammatory Drugs: It is a precursor for anthranilic acid derivatives. The reduction of its nitro group yields 2-chloro-3-aminobenzoic acid, a key intermediate for certain fenamic acid-based nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Antibacterial Agents: The compound is used in the synthesis of quinolone antibacterial drugs, where its structure is integral to forming the quinolone core.

  • Antitumor Drugs: It and its derivatives serve as starting materials for targeted anticancer drugs, including tyrosine kinase inhibitors and tubulin inhibitors.[11]

  • Other Pharmaceutical Fields: It has been utilized in the synthesis of antidepressants and anticonvulsants.[11]

  • Agrochemicals: The compound is also a precursor in the manufacturing of herbicides and pesticides, contributing to crop protection.[2][3]

G Applications of this compound cluster_pharma Pharmaceutical Synthesis cluster_agro Agrochemical Synthesis A 2-Chloro-3-nitrobenzoic Acid B Reduction of Nitro Group A->B E Condensation Reactions A->E G Scaffold for Complex Molecules A->G I Precursor for Herbicides and Pesticides A->I C 2-Chloro-3-aminobenzoic Acid B->C D NSAIDs (Fenamic Acid Derivatives) C->D F Quinolone Antibacterials E->F H Antitumor Drugs (e.g., Tyrosine Kinase Inhibitors) G->H

Caption: Logical workflow of this compound as a precursor.

Experimental Protocols

Synthesis via Nitration of o-Chlorobenzoic Acid

This compound is typically synthesized via the electrophilic aromatic substitution (nitration) of o-chlorobenzoic acid. This reaction yields a mixture of isomers, primarily 2-chloro-5-nitrobenzoic acid and this compound.[6][7] The following is a representative protocol based on procedures described in the literature.

Materials:

  • o-Chlorobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Water

Equipment:

  • Jacketed reaction vessel (nitration kettle) with overhead stirrer and temperature control

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Beaker or quench vessel

Procedure:

  • Charging the Reactor: Charge the nitration kettle with concentrated sulfuric acid and o-chlorobenzoic acid. A typical weight ratio is between 3.5:1 and 4.5:1 of sulfuric acid to o-chlorobenzoic acid.[6]

  • Cooling: Begin stirring the mixture and cool the reactor to the desired reaction temperature. Temperatures between 0°C and 40°C have been reported, with lower temperatures (e.g., below 5°C) favoring specific isomer ratios.[6][7]

  • Nitration: Slowly add the required amount of concentrated nitric acid dropwise to the stirred mixture using a dropping funnel. The addition rate should be controlled to maintain the reaction temperature within the desired range (e.g., 30-40°C or 0-5°C).[6][7]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir for several hours (e.g., 2-5 hours) while maintaining the temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to check for the disappearance of the starting material, o-chlorobenzoic acid.[6]

  • Quenching and Precipitation: Once the reaction is complete, carefully discharge the reaction mixture into a separate vessel containing a slurry of ice and water. This quenching step will cause the nitrated products (this compound and its isomers) to precipitate out of the acidic solution.[6]

  • Isolation: The solid crude product is isolated from the aqueous mixture by filtration. The collected solid is then washed with cold water to remove residual acid.[5][7]

  • Purification: The crude product is a mixture of isomers. Further purification steps, such as recrystallization or chromatography, are required to isolate pure this compound.

G Synthesis Workflow for this compound A 1. Charge Reactor - o-Chlorobenzoic Acid - Conc. H₂SO₄ B 2. Cool Mixture (e.g., 0-5 °C) A->B C 3. Add Conc. HNO₃ (Dropwise, maintain temp.) B->C D 4. Stir and React (2-5 hours) C->D E 5. Monitor Reaction (TLC) D->E F 6. Quench (Pour into ice/water) E->F G 7. Isolate Crude Product (Filtration) F->G H 8. Wash with Water G->H I 9. Purify (Isolate this compound) H->I

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[6] It should be handled in a well-ventilated area.[5] It is incompatible with strong oxidizing agents and strong bases.[5] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

A Technical Guide to 2-Chloro-3-nitrobenzoic Acid: Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 2-Chloro-3-nitrobenzoic acid, a key chemical intermediate in synthetic organic chemistry and pharmaceutical development. Below, we detail its fundamental chemical properties and illustrate its role in the synthesis of various important molecular scaffolds.

Core Chemical Properties

This compound is an aromatic carboxylic acid characterized by the presence of chloro and nitro functional groups on the benzoic acid core. These functional groups make it a versatile reagent for further chemical modifications.

The fundamental quantitative identifiers for this compound are summarized below.

IdentifierValueCitations
Molecular Formula C₇H₄ClNO₄[1][2][3][4][5]
Linear Formula ClC₆H₃(NO₂)CO₂H[6]
Molecular Weight 201.56 g/mol [1][2][3][4]
Exact Mass 200.9828853 Da[1]

A summary of the key physical and chemical properties of this compound is presented in the table below, providing essential data for experimental design and safety considerations.

PropertyValueCitations
Physical State Solid, White to cream-yellow powder[2][3][5]
Melting Point 183-187 °C[5][6]
Boiling Point 359.9 °C at 760 mmHg[5]
Density 1.6 g/cm³[5]
CAS Number 3970-35-2[1][2]
EC Number 223-590-3[5]
Solubility Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[5]

Synthetic Utility and Applications

While detailed experimental protocols for specific reactions are proprietary and vary by application, the primary utility of this compound lies in its function as a versatile starting material and intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

This compound is a crucial building block for various pharmaceutical compounds. Its structure allows for strategic modifications to create targeted drug molecules.

  • Synthesis of NSAID Intermediates: The nitro group can be reduced to an amine, yielding 2-Chloro-3-aminobenzoic acid. This derivative is a key intermediate in the synthesis of fenamic acid-based Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like mefenamic acid and flufenamic acid.[7]

  • Antibacterial Agents: It serves as a precursor in the synthesis of quinolone antibacterials, where its structure is vital for forming the core of these drugs.[7] It is also used to create other antibacterial heterocyclic compounds.[7]

  • Targeted Anticancer Drugs: The compound's framework is used as a starting point for synthesizing targeted anticancer agents, including tyrosine kinase and tubulin inhibitors.[7]

  • Other Pharmaceutical Intermediates: It is a documented intermediate for synthesizing drugs such as Eravacycline and Rimegepant.[7]

  • Condensation Reactions: It undergoes condensation with aminoquinolines to produce phenylquinolylamines.

  • Ullmann Condensation: The compound has been used in microwave-promoted Ullmann condensations with 2-aminopyridines.

  • Synthesis of Privileged Scaffolds: It has been employed as a reagent in the synthesis of new biprivileged molecular scaffolds, such as tetracyclic indolo-benzodiazepines and indolo-quinoxalines.

The logical workflow below illustrates the pivotal role of this compound as a precursor in the development of various therapeutic agents.

G A This compound B Reduction of Nitro Group A->B Step 1 E Condensation / Cyclization A->E Step 2 C 2-Chloro-3-aminobenzoic acid B->C D Fenamic Acid NSAIDs (e.g., Mefenamic Acid) C->D Synthesis F Quinolone Antibacterials E->F G Targeted Anticancer Agents (e.g., Kinase Inhibitors) E->G H Other Heterocyclic Scaffolds E->H

Synthetic pathways starting from this compound.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[5] Work should be conducted in a well-ventilated area or a fume hood.[5]

References

An In-depth Technical Guide to the Solubility of 2-Chloro-3-nitrobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-3-nitrobenzoic acid in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized.

Introduction

This compound (C₇H₄ClNO₄, CAS No: 3970-35-2) is a substituted aromatic carboxylic acid with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its solubility in different solvent systems is a critical parameter for reaction kinetics, purification processes such as crystallization, and the formulation of finished products. This document outlines the available solubility data, provides a detailed experimental protocol for its determination, and illustrates the experimental workflow.

Solubility Profile of this compound

The solubility of this compound is influenced by the polarity of the solvent and its ability to form hydrogen bonds. The presence of the carboxylic acid, nitro, and chloro groups on the benzene ring contributes to its specific solubility behavior. While precise quantitative data at various temperatures is not extensively published, a qualitative understanding of its solubility in common organic solvents has been established.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventCAS NumberQualitative Solubility
N,N-Dimethylformamide (DMF)68-12-2Very Soluble[1]
Methanol67-56-1Soluble[1]
Ethanol64-17-5Soluble
Acetone67-64-1Soluble
Glacial Acetic Acid64-19-7Sparingly Soluble[1]
Chloroform67-66-3Very Slightly Soluble[1]
Water7732-18-5Practically Insoluble[1]
Dimethyl Sulfoxide (DMSO)67-68-5Slightly Soluble

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following protocol details a standard laboratory procedure for the quantitative determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is reliable and relies on the precise measurement of mass.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)

  • Glass vials or flasks with airtight seals

  • Oven or vacuum oven

  • Pipettes

  • Spatula

  • Beakers

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial or flask. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the container tightly to prevent solvent evaporation.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pre-heated or pre-cooled pipette to the equilibration temperature to avoid precipitation or dissolution during transfer.

    • Immediately filter the withdrawn sample through a syringe filter (with a filter membrane compatible with the solvent) into a pre-weighed, clean, and dry beaker or evaporating dish. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Weigh the beaker containing the filtered saturated solution to determine the mass of the solution.

    • Place the beaker in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solvent and the melting point of the solute.

    • Continue the evaporation process until all the solvent has been removed and a constant weight of the dry solid is achieved.

  • Data Calculation:

    • Record the final weight of the beaker with the dried solid.

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty beaker.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the saturated solution.

    • Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g solvent) or mole fraction.

3.3. Safety Precautions

  • Handle this compound and organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

Experimental Workflow Diagram

The following diagram illustrates the logical steps of the gravimetric method for determining the solubility of this compound.

experimental_workflow start Start step1 1. Prepare Supersaturated Solution (Excess this compound in solvent) start->step1 step2 2. Equilibrate at Constant Temperature (Thermostatic shaker/bath) step1->step2 step3 3. Withdraw and Filter Supernatant step2->step3 step4 4. Weigh Filtered Saturated Solution step3->step4 step5 5. Evaporate Solvent step4->step5 step6 6. Weigh Dried Solute step5->step6 step7 7. Calculate Solubility step6->step7 end_node End step7->end_node

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. The qualitative data presented offers initial guidance for solvent selection. For precise quantitative measurements, the detailed gravimetric method provides a robust experimental protocol. Researchers and drug development professionals are encouraged to perform their own quantitative solubility studies at relevant process temperatures to ensure accurate and reproducible results in their specific applications.

References

A Comprehensive Technical Guide to 2-Chloro-3-nitrobenzoic Acid: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 2-Chloro-3-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its melting and boiling points, along with comprehensive experimental protocols for their determination. Furthermore, it outlines a typical synthesis pathway and an analytical workflow for purity assessment, visualized through detailed diagrams to support research and development activities.

Physicochemical Data of this compound

The accurate determination of the melting and boiling points of a compound is crucial for its identification, purity assessment, and the design of synthetic and purification processes. The data for this compound is summarized below.

PropertyValue
Melting Point 183-187 °C
Boiling Point 359.9 °C at 760 mmHg

Experimental Protocols

The following sections provide detailed methodologies for the determination of the melting and boiling points of this compound.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline compound.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • This compound, finely powdered

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the powder. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed solid is obtained.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The apparatus is switched on, and the heating rate is adjusted. For a preliminary determination, a rapid heating rate can be used to get an approximate melting range.

  • Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

  • Accurate Determination: For a more precise measurement, the process is repeated with a fresh sample, and the heating rate is slowed to 1-2 °C per minute as the temperature approaches the previously determined approximate melting point.

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient and accurate technique for determining the boiling point of a liquid, particularly when only a small amount of the substance is available.

Apparatus and Materials:

  • Thiele tube

  • Thermometer

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • This compound (or a solution in a high-boiling solvent if its boiling point were lower)

  • Heat source (e.g., Bunsen burner)

  • Mineral oil or other suitable heating bath fluid

  • Clamp and stand

Procedure:

  • Sample Preparation: A small amount of the liquid is placed in the small test tube. A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

  • Apparatus Setup: The test tube is attached to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube. This assembly is then clamped and immersed in the Thiele tube containing mineral oil, ensuring the oil level is above the side arm.

  • Heating: The side arm of the Thiele tube is gently heated. The shape of the Thiele tube allows for the circulation of the oil by convection, ensuring uniform heating.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.

  • Recording the Boiling Point: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Synthesis and Analytical Workflows

The following diagrams illustrate a typical synthesis pathway for nitrobenzoic acids and a standard analytical workflow for the purification and analysis of this compound.

Synthesis_Pathway o-Chlorobenzoic Acid o-Chlorobenzoic Acid Nitration Nitration o-Chlorobenzoic Acid->Nitration Nitrating Mixture\n(HNO3 + H2SO4) Nitrating Mixture (HNO3 + H2SO4) Nitrating Mixture\n(HNO3 + H2SO4)->Nitration Crude Product Mixture Crude Product Mixture Nitration->Crude Product Mixture This compound This compound Crude Product Mixture->this compound Purification (e.g., Crystallization) Isomers (e.g., 2-chloro-5-nitrobenzoic acid) Isomers (e.g., 2-chloro-5-nitrobenzoic acid) Crude Product Mixture->Isomers (e.g., 2-chloro-5-nitrobenzoic acid) Byproducts Analytical_Workflow cluster_purification Purification cluster_analysis Purity Analysis Crude Product Crude Product Crystallization Crystallization Crude Product->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Purified Solid Purified Solid Drying->Purified Solid HPLC Analysis HPLC Analysis Purified Solid->HPLC Analysis Melting Point Determination Melting Point Determination Purified Solid->Melting Point Determination Purity Confirmation Purity Confirmation HPLC Analysis->Purity Confirmation Melting Point Determination->Purity Confirmation Final Product Final Product Purity Confirmation->Final Product

Spectroscopic Characterization of 2-Chloro-3-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3-nitrobenzoic acid, a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.[1] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides essential information for unambiguous structure determination.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not explicitly found in search results

Note: Specific peak assignments and integration values for the aromatic protons of this compound were not available in the provided search results. A typical spectrum would show signals in the aromatic region (approx. 7-9 ppm).

¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms.

Chemical Shift (ppm)Assignment
164.9C=O (Carboxylic Acid)
149.2C-NO₂
136.2C-Cl
133.5Aromatic CH
129.1Aromatic C-COOH
126.9Aromatic CH
125.8Aromatic CH
Experimental Protocol: NMR Spectroscopy

A generalized protocol for obtaining NMR spectra of a solid organic compound like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point (0 ppm) for the chemical shifts.[2]

  • Filtration: Filter the solution into a clean NMR tube to a height of about 4-5 cm.[1]

  • Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~3000 (broad)StrongO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1530StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~1300MediumC-O stretch (Carboxylic Acid)
~750StrongC-Cl stretch

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Experimental Protocol: IR Spectroscopy (Thin Solid Film Method)

The thin solid film method is a common technique for obtaining the IR spectrum of a solid compound.[5]

  • Sample Preparation: Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[5]

  • Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[5]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[5]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[5] If the signal is too weak, another drop of the solution can be added and the solvent evaporated. If the signal is too strong, the plate should be cleaned and a more dilute solution used.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6] It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data
m/zRelative IntensityAssignment
201[M]⁺Molecular Ion
184[M-OH]⁺
156[M-COOH]⁺
111[C₆H₄Cl]⁺
75[C₆H₃]⁺

Note: The relative intensities of the fragments can vary depending on the ionization method used.

Experimental Protocol: Mass Spectrometry

A general procedure for obtaining the mass spectrum of a solid organic compound is as follows:

  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[7] Further dilute a small aliquot of this solution with the same or a compatible solvent.[7]

  • Ionization: Introduce the sample solution into the mass spectrometer. Common ionization techniques for organic molecules include Electron Impact (EI) and Electrospray Ionization (ESI).[6][8] EI is a common method where a high-energy electron beam knocks an electron off the molecule to form a radical cation.[8]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.[9]

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow and Data Integration

The combination of these spectroscopic techniques provides a comprehensive characterization of this compound. The logical flow of analysis is depicted in the diagram below.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Film Thin Solid Film Preparation Sample->Solid_Film Solution_Prep Dilute Solution Preparation Sample->Solution_Prep NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Solid_Film->IR MS Mass Spectrometry Solution_Prep->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

2-Chloro-3-nitrobenzoic acid structural information and SMILES string

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structural information, properties, and applications of 2-Chloro-3-nitrobenzoic acid, a key chemical intermediate in various industrial syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Structural and Chemical Information

This compound is an aromatic carboxylic acid derivative with both chloro and nitro functional groups attached to the benzene ring. These substituents significantly influence its reactivity, making it a valuable building block in organic synthesis.

SMILES String: OC(=O)c1cccc(c1Cl)--INVALID-LINK--=O[1]

Chemical Structure Visualization:

Caption: Molecular structure of this compound.

Physicochemical and Identification Data

The following table summarizes key quantitative data and identifiers for this compound.

PropertyValueReference(s)
Molecular Formula C₇H₄ClNO₄[2][3][4][5]
Molecular Weight 201.56 g/mol [1][2][3][5]
CAS Number 3970-35-2[1][2][4][5]
EC Number 223-590-3[5]
Melting Point 183-187 °C[1][5]
Boiling Point 359.9°C at 760 mmHg[5]
Density 1.6 ± 0.1 g/cm³[5]
Appearance White to cream-yellow or orange to green powder/crystal[4][5]
InChI 1S/C7H4ClNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11)[1][2]
InChIKey JRQDVRIQJJPHEQ-UHFFFAOYSA-N[1][2][3][6][7]
PubChem CID 19870[2]

Synthesis and Experimental Protocols

General Synthesis Approach: The industrial preparation of this compound typically begins with simpler aromatic compounds.[8] A common route involves the nitration of o-chlorobenzoic acid.[9] This process requires carefully controlled conditions, including the choice of nitrating agents (such as a mixture of concentrated sulfuric acid and nitric acid), solvents, reaction temperature, and duration to achieve high yields and purity.[8][9] The presence of isomers, like 2-chloro-5-nitrobenzoic acid, is a common challenge that necessitates purification steps such as alkali dissolution and acid precipitation to isolate the desired product.[9]

Experimental Use Case: Ullmann Condensation: While specific, detailed experimental protocols are not provided in the search results, this compound is noted for its application in microwave-promoted Ullmann condensation reactions with 2-aminopyridines. This type of reaction is a copper-catalyzed cross-coupling useful for forming carbon-nitrogen bonds, a critical step in the synthesis of many complex molecules.

Experimental Use Case: Reduction to Amino Derivatives: The nitro group of this compound can be reduced to an amino group to form 2-chloro-3-aminobenzoic acid.[10] This derivative is a key intermediate in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs).[10] A general method for the reduction of a related compound, 3-chloro-2-nitrobenzoic acid, involves using hydrogen gas over a platinum catalyst or sodium borohydride in the presence of a nickel salt, which illustrates a potential synthetic pathway.[11]

Applications in Research and Industry

This compound serves as a vital intermediate in the pharmaceutical, agrochemical, and chemical industries.[8]

  • Pharmaceutical Synthesis: It is a foundational component in the multi-step synthesis of various drug candidates.[8] The compound is used to construct complex molecular architectures with potential therapeutic activities, including anti-inflammatory and analgesic properties.[8][10] It is also a starting material for synthesizing targeted anticancer drugs, such as tyrosine kinase inhibitors, and other central nervous system agents.[10] For instance, it is used as an intermediate for Eravacycline and Rimegepant.[10]

  • Agrochemical Development: In the agrochemical sector, this compound is utilized in the creation of pesticides and herbicides, which are essential for crop protection.[8]

  • Chemical Synthesis: It is employed in condensation reactions with aminoquinolines to produce phenylquinolylamines. Furthermore, it has been used as a reagent in the synthesis of new biprivileged molecular scaffolds of tetracyclic indolo-benzodiazepines and indolo-quinoxalines.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][5]

GHS Hazard Statements:

  • H315: Causes skin irritation[2][5]

  • H319: Causes serious eye irritation[2][5]

  • H335: May cause respiratory irritation[2][5]

Proper personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[5] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[5]

References

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Chloro-3-nitrobenzoic acid (CAS No: 3970-35-2), a compound often utilized in organic synthesis. Due to its chemical nature as a substituted aromatic nitro compound, specific precautions are necessary to ensure the safety of laboratory personnel and the integrity of research. This document outlines the known hazards, proper handling procedures, personal protective equipment, and emergency protocols.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior under various laboratory conditions.

PropertyValue
Molecular Formula C₇H₄ClNO₄
Molecular Weight 201.56 g/mol [1]
Appearance White to cream-yellow powder with a green cast
Melting Point 183-187 °C[2]
Boiling Point 359.9°C at 760 mmHg
Flash Point 171.5±23.7 °C
Density 1.6±0.1 g/cm³
Solubility Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water.[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2][3][4]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2][3][4]
Specific target organ toxicity — single exposure (Respiratory system)3H335: May cause respiratory irritation[1][2][3][4]

Signal Word: Warning

Hazard Pictogram:

alt text

Toxicological Information

Potential Signaling Pathway for Aromatic Nitro Compound Toxicity

The following diagram illustrates a generalized proposed mechanism for the toxicity of aromatic nitro compounds.

G cluster_cell Cellular Environment A Aromatic Nitro Compound (e.g., this compound) B Nitroreductases A->B Enzymatic Reduction C Nitro Radical Anion B->C D Reactive Nitrogen Species (RNS) C->D G Methemoglobin Formation C->G Oxidation of Fe(II) in Hemoglobin E Cellular Macromolecules (DNA, Proteins, Lipids) D->E Damage F Oxidative Stress & Cellular Damage E->F

Figure 1. Generalized signaling pathway for the toxicity of aromatic nitro compounds.

Handling and Storage Precautions

Adherence to proper handling and storage protocols is essential to minimize risk.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[2]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Use non-sparking tools.[2]

  • Keep away from heat and sources of ignition.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed.[2]

  • Store locked up.[2][3]

  • Incompatible materials include strong oxidizing agents and strong bases.[3]

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE are critical for preventing exposure.

PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate PPE when handling this compound.

G start Start: Handling This compound hood Work in a certified chemical fume hood? start->hood respirator Wear NIOSH-approved N95 dust mask hood->respirator Yes eyes Wear chemical safety goggles (ANSI Z87.1 compliant) respirator->eyes gloves Wear chemically resistant gloves (e.g., Nitrile) eyes->gloves coat Wear a flame-resistant lab coat gloves->coat end Proceed with experiment coat->end

Figure 2. Personal Protective Equipment (PPE) selection workflow.

First-Aid Measures

In the event of exposure, immediate action is required.

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[2][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3]

  • Skin Contact: Take off immediately all contaminated clothing. Wash the skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]

  • Ingestion: Clean the mouth with water. Get medical attention.[3]

Accidental Release and Firefighting Measures

Accidental Release

In case of a spill, follow these procedures:

  • Evacuate personnel from the area.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • Sweep up the spilled solid material and shovel it into suitable containers for disposal. Avoid generating dust.

  • Dispose of the contents and container to an approved waste disposal plant.[3]

Firefighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Emergency Response Workflow for Spills

The following diagram illustrates the logical steps for responding to a spill of this compound.

G spill Spill of this compound Detected evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE (respirator, goggles, gloves, lab coat) evacuate->ppe ventilate Ensure adequate ventilation ppe->ventilate contain Sweep up solid material Avoid creating dust ventilate->contain collect Place in a labeled, sealed container for disposal contain->collect decontaminate Decontaminate spill area collect->decontaminate dispose Dispose of waste according to institutional and local regulations decontaminate->dispose

Figure 3. Emergency response workflow for spills.

Disposal Considerations

Dispose of this chemical and its container at an approved waste disposal plant.[2][3] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocols

While this guide does not provide specific experimental protocols for the use of this compound in research, any procedure involving this compound should be preceded by a thorough risk assessment. All work should be conducted in a controlled laboratory environment with the prescribed safety measures in place. Standard protocols for handling solid chemical reagents, such as weighing in a ventilated enclosure and ensuring the immediate cleanup of any spills, should be strictly followed.

References

GHS Hazard Classification of 2-Chloro-3-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classification for 2-Chloro-3-nitrobenzoic acid. It is intended for researchers, scientists, and professionals in drug development who handle this chemical. This document outlines the known hazards, precautionary measures, and available data.

Chemical Identification

This compound is a chemical compound with the following identifiers:

IdentifierValue
IUPAC Name This compound[1]
CAS Number 3970-35-2[1][2]
Molecular Formula C₇H₄ClNO₄[1][3]
Molecular Weight 201.56 g/mol [3][4]
SMILES C1=CC(=C(C(=C1)--INVALID-LINK--[O-])Cl)C(=O)O[1]
InChI Key JRQDVRIQJJPHEQ-UHFFFAOYSA-N[1]

GHS Hazard Classification

According to aggregated data from multiple suppliers and databases, this compound is classified as hazardous under the GHS.[1][2] The signal word associated with this chemical is Warning .[1][2][5]

The GHS hazard classifications are summarized in the table below:

Hazard ClassHazard Category
Skin Corrosion/IrritationCategory 2[1][2]
Serious Eye Damage/Eye IrritationCategory 2 / 2A[1][2][6]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[1][2]
Skin SensitizationCategory 1[6]

GHS Label Elements

The GHS label elements for this compound are derived from its hazard classifications.

  • Pictogram:

    alt text

    (GHS07: Exclamation Mark)

  • Signal Word: Warning [1][2][5]

  • Hazard Statements:

    CodeStatement
    H315Causes skin irritation.[1][5][7]
    H319Causes serious eye irritation.[1][5][6]
    H335May cause respiratory irritation.[1][5][7]
    H317May cause an allergic skin reaction.[6]
  • Precautionary Statements:

    A comprehensive set of precautionary statements is recommended for handling this compound. These are divided into four categories: Prevention, Response, Storage, and Disposal.

CategoryCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5][6][7]
P264Wash face, hands and any exposed skin thoroughly after handling.[1][2][6]
P271Use only outdoors or in a well-ventilated area.[1][2][7]
P272Contaminated work clothing must not be allowed out of the workplace.[6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2][6][7]
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.[1][2][6][7]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][5][7]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][5][6][7]
P319Get medical help if you feel unwell.[1][5]
P321Specific treatment (see supplemental first aid instruction on this label).[1][5]
P332 + P317If skin irritation occurs: Get medical help.[1][5]
P337 + P317If eye irritation persists: Get medical help.[1]
P362 + P364Take off contaminated clothing and wash it before reuse.[1][2][5]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[1][2][5][7]
P405Store locked up.[1][2][5][7]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[1][2][6][7]

Physicochemical and Toxicological Data

Detailed quantitative toxicological data for this compound are not extensively available in the public domain. The following table summarizes the available information.

PropertyValueSource
Physical State Solid, White to Orange to Green powder to crystal[8]
Melting Point 183-187 °C
Acute Toxicity No information available[2]
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.[7]
Sensitization No information available, though classified as a potential skin sensitizer.[2]

Experimental Protocols for GHS Classification

The specific experimental studies used to classify this compound are not detailed in the available safety data sheets. However, GHS classifications are typically based on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

  • Skin Irritation (Category 2): This classification is generally determined through in vivo studies using animal models (e.g., OECD Test Guideline 404) or through in vitro/ex vivo methods (e.g., OECD Test Guidelines 431, 439) that assess the potential of a substance to cause reversible inflammatory changes to the skin.

  • Eye Irritation (Category 2): This is typically evaluated using in vivo animal tests (e.g., OECD Test Guideline 405) or a variety of in vitro methods (e.g., Bovine Corneal Opacity and Permeability test, OECD TG 437) that measure the potential for a substance to cause reversible changes in the eye.

  • Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation): This classification is often based on evidence from human exposure, animal studies (e.g., OECD Test Guideline 403), or other scientifically valid methods that indicate transient, narcotic effects or respiratory tract irritation.

Visualizations

The following diagrams illustrate the GHS classification process and the logical relationships for this compound.

GHS_Classification_Flowchart cluster_hazard_identification Hazard Identification cluster_classification GHS Classification cluster_labeling GHS Label Elements Skin_Irritation Skin Irritation Category_2_Skin Skin Irrit. 2 (H315) Skin_Irritation->Category_2_Skin Eye_Irritation Serious Eye Irritation Category_2_Eye Eye Irrit. 2 (H319) Eye_Irritation->Category_2_Eye Respiratory_Irritation Respiratory Irritation Category_3_STOT STOT SE 3 (H335) Respiratory_Irritation->Category_3_STOT Pictogram Pictogram: GHS07 (Exclamation Mark) Category_2_Skin->Pictogram Signal_Word Signal Word: Warning Category_2_Skin->Signal_Word Category_2_Eye->Pictogram Category_2_Eye->Signal_Word Category_3_STOT->Pictogram Category_3_STOT->Signal_Word

Caption: GHS hazard classification workflow for this compound.

Experimental_Workflow cluster_protocol General GHS Hazard Evaluation Workflow cluster_endpoints Toxicological Endpoints Start Chemical Substance: This compound Data_Collection Collect Existing Data (Physicochemical, Toxicological) Start->Data_Collection Data_Gap Identify Data Gaps Data_Collection->Data_Gap Testing Conduct Standardized Tests (e.g., OECD Guidelines) Data_Gap->Testing Skin_Test Skin Irritation Test Testing->Skin_Test Eye_Test Eye Irritation Test Testing->Eye_Test Resp_Test Respiratory Irritation Assessment Testing->Resp_Test Classification Classify Hazards (According to GHS Criteria) Skin_Test->Classification Eye_Test->Classification Resp_Test->Classification SDS Generate Safety Data Sheet (SDS) and Label Classification->SDS

Caption: A generalized workflow for the experimental determination of GHS hazards.

References

A Comprehensive Technical Guide to 2-Chloro-3-nitrobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Synthesis, Commercial Availability, and Chemical Applications of a Key Pharmaceutical Intermediate

Introduction

2-Chloro-3-nitrobenzoic acid, with a molecular formula of C₇H₄ClNO₄, is a valuable synthetic intermediate predominantly utilized in the pharmaceutical and fine chemical industries. Its strategic substitution pattern, featuring a carboxylic acid, a nitro group, and a chlorine atom on the benzene ring, makes it a versatile precursor for the synthesis of a wide range of complex organic molecules. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, and its application in the synthesis of bioactive compounds, supported by experimental protocols and workflow diagrams.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ranging from large-scale manufacturers to specialized laboratory chemical providers. The typical purity of the commercially available product is ≥98%. Below is a summary of prominent suppliers.

SupplierPurityNotes
Sigma-Aldrich (Merck)99%Offered as a certified reference material (TraceCERT®) and for general laboratory use.[1]
Tokyo Chemical Industry (TCI)>98.0% (GC)Available in various quantities for research and development.
Jinan Tantu Chemicals Co., Ltd.High GradeA China-based supplier catering to wholesale orders.[2]
Echemi (HENAN OWESOME PHARMECEUTICAL TECHNOLOGY)Industrial GradeA manufacturing and supply platform for bulk and intermediate chemicals.[3]
CymitQuimica>98.0% (GC)A European distributor for TCI products.[4]
AOBChem97%Supplier of advanced organic building blocks.
LGC StandardsPharmaceutical Secondary StandardProvides certified reference materials for pharmaceutical testing.
BLD PharmN/ASupplier of organic building blocks and fine chemicals.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical synthesis.

PropertyValueSource
CAS Number 3970-35-2[1][3][6]
Molecular Formula C₇H₄ClNO₄[3][6]
Molecular Weight 201.56 g/mol [1][3][6]
Appearance White to cream-yellow or orange to green powder/crystal[3]
Melting Point 183-187 °C[1][3]
Boiling Point 359.9 °C at 760 mmHg[3]
Solubility Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[3]
Density 1.6 g/cm³[3]
pKa Not readily available
LogP 1.9[3]

Synthetic Applications and Key Reactions

The primary utility of this compound lies in its role as a precursor for more complex molecules, particularly those with pharmaceutical applications. The two most significant transformations are the reduction of the nitro group to an amine and the subsequent Ullmann condensation.

Nitro Group Reduction to 2-Chloro-3-aminobenzoic Acid

The reduction of the nitro group on this compound to form 2-chloro-3-aminobenzoic acid is a critical step in the synthesis of several active pharmaceutical ingredients (APIs). This amino-chloro-benzoic acid derivative is a key building block for fenamic acid-based non-steroidal anti-inflammatory drugs (NSAIDs).

Reduction_Pathway 2-Chloro-3-nitrobenzoic_acid This compound 2-Chloro-3-aminobenzoic_acid 2-Chloro-3-aminobenzoic acid 2-Chloro-3-nitrobenzoic_acid->2-Chloro-3-aminobenzoic_acid Reduction (e.g., Fe/HCl, H₂/Pd-C)

Reduction of this compound.
Ullmann Condensation for the Synthesis of Mefenamic Acid Precursors

The resulting 2-chloro-3-aminobenzoic acid can undergo an Ullmann condensation reaction with an appropriate aryl halide. This reaction is fundamental in forming the diarylamine core structure of fenamate NSAIDs. For instance, condensation with a derivative of 2,3-dimethylaniline would be a key step in a convergent synthesis of Mefenamic Acid.

Experimental Protocols

The following are generalized experimental protocols for the key reactions involving this compound. These should be adapted and optimized based on specific laboratory conditions and safety protocols.

Protocol 1: Reduction of this compound to 2-Chloro-3-aminobenzoic Acid

Materials:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (e.g., 5.0 eq) to the suspension.

  • Heat the mixture to reflux and add concentrated hydrochloric acid (catalytic amount) dropwise.

  • Maintain the reaction at reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 2-chloro-3-aminobenzoic acid, which can be further purified by recrystallization.

Protocol 2: General Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for a synthetic procedure involving this compound, such as the reduction described above.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Charge Reactants (this compound, solvent, reagents) Reaction Perform Reaction (Heating, stirring) Reactants->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Purification Purify Product (Recrystallization, Chromatography) Concentration->Purification Analysis Characterize Product (NMR, MS, MP) Purification->Analysis

A generalized workflow for a typical organic synthesis.

Conclusion

This compound is a commercially accessible and highly versatile building block in organic synthesis. Its utility is primarily demonstrated in its conversion to 2-chloro-3-aminobenzoic acid, a key intermediate for the preparation of various pharmaceuticals. The straightforward reduction of its nitro group, followed by further modifications such as Ullmann coupling, provides a reliable pathway to complex molecular architectures. The information presented in this guide is intended to support researchers and drug development professionals in the effective utilization of this important chemical intermediate.

References

The Emerging Therapeutic Potential of 2-Chloro-3-nitrobenzoic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitrobenzoic acid is a versatile chemical intermediate, serving as a crucial building block in the synthesis of a wide array of organic molecules.[1][2][3][4] Its unique substitution pattern on the benzene ring makes it a valuable precursor for the development of novel compounds with significant biological activities. While the parent compound is primarily used in chemical synthesis, its derivatives have garnered increasing attention in medicinal chemistry for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1][5][6] This technical guide provides a comprehensive overview of the current state of research on the biological activities of this compound derivatives, with a focus on their antimicrobial, anticancer, and enzyme-inhibiting properties. The information presented herein is intended to facilitate further research and development in this promising area of drug discovery.

Synthesis of Biologically Active Derivatives

The primary route to synthesizing biologically active derivatives of this compound involves the modification of its carboxylic acid group. Common derivatives include amides, esters, and hydrazides, each with distinct physicochemical properties and biological activities. A general workflow for the synthesis and biological evaluation of these derivatives is outlined below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 2_Chloro_3_nitrobenzoic_acid This compound Acid_chloride 2-Chloro-3-nitrobenzoyl chloride 2_Chloro_3_nitrobenzoic_acid->Acid_chloride Activation Thionyl_chloride Thionyl chloride (SOCl₂) Thionyl_chloride->Acid_chloride Derivatives Amide / Ester / Hydrazide Derivatives Acid_chloride->Derivatives Reaction Amine_Alcohol_Hydrazine Amine / Alcohol / Hydrazine Amine_Alcohol_Hydrazine->Derivatives Antimicrobial_Screening Antimicrobial Screening Derivatives->Antimicrobial_Screening Testing Anticancer_Assays Anticancer Assays Derivatives->Anticancer_Assays Testing Enzyme_Inhibition Enzyme Inhibition Assays Derivatives->Enzyme_Inhibition Testing Data_Analysis Data Analysis (MIC, IC₅₀, Kᵢ) Antimicrobial_Screening->Data_Analysis Anticancer_Assays->Data_Analysis Enzyme_Inhibition->Data_Analysis

A general workflow for the synthesis and biological evaluation of this compound derivatives.

Antimicrobial Activity

While research specifically on this compound derivatives is limited, studies on closely related isomers provide strong evidence for their potential as antimicrobial agents. For instance, derivatives of 2-chlorobenzoic acid and 2-chloro-5-nitrobenzoic acid have demonstrated significant antibacterial activity.

Quantitative Data on Antimicrobial Activity of Related Benzoic Acid Derivatives
Compound ClassTest OrganismActivity MetricValueReference
Schiff's bases of 2-chlorobenzoic acidEscherichia colipMIC2.27 µM/ml[1]
2-chloro-5-nitrobenzoic acid derivative (methylethanolammonium salt)Staphylococcus aureus (MRSA)Inhibition Zone16-14 mm[7]
2-chloro-5-nitrobenzoic acid derivative (methylethanolammonium salt)Escherichia coliInhibition Zone17 mm[7]
Experimental Protocols

Synthesis of N-(2-chloroacetyl)-3-nitrobenzamide Derivatives

A general two-step protocol for the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide derivatives, which are potential antimicrobial agents, is as follows:

  • Synthesis of 3-Nitrobenzamide (Precursor) :

    • 3-nitrobenzoic acid is converted to 3-nitrobenzoyl chloride using thionyl chloride in an inert solvent like toluene or dichloromethane, often with heating.

    • The resulting 3-nitrobenzoyl chloride is then reacted with a source of ammonia, such as anhydrous ammonia gas or ammonium hydroxide, to form 3-nitrobenzamide. The crude product is typically purified by recrystallization.[5][8]

  • N-Acylation to form N-(2-chloroacetyl)-3-nitrobenzamide :

    • 3-nitrobenzamide is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, THF) and cooled in an ice bath.

    • A suitable base, such as triethylamine or pyridine, is added to the solution.

    • Chloroacetyl chloride is added dropwise to the reaction mixture while maintaining a low temperature.

    • The reaction is stirred for several hours, and its progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the product is isolated through a series of washes with dilute acid, water, and brine, followed by drying and removal of the solvent. The crude product can be further purified by recrystallization or column chromatography.[5][8]

Antimicrobial Susceptibility Testing (General Method)

The antimicrobial activity of synthesized compounds is often evaluated using methods like the tube dilution method.[1] In this method, serial dilutions of the test compounds are prepared in a liquid growth medium in test tubes. Each tube is then inoculated with a standardized suspension of the test microorganism. After an incubation period, the tubes are examined for microbial growth. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Derivatives of this compound are being explored as potential anticancer agents. The presence of the chloro and nitro groups on the aromatic ring can be exploited to design targeted therapies. For instance, N-(2-chloroacetyl)-3-nitrobenzamide derivatives are being investigated as covalent inhibitors that can irreversibly bind to target proteins in cancer cells.[5] While specific data for this compound derivatives is sparse, related compounds have shown promising results.

Quantitative Data on Anticancer Activity of Related Compounds
CompoundCell LineActivity MetricValue (µM)Reference
3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acidNCI-60 Panel (average)GI₅₀1.57[9]
3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acidNCI-60 Panel (average)TGI13.3[9]

GI₅₀: 50% growth inhibition; TGI: Total growth inhibition

Experimental Protocols

Anticancer Activity Screening (General Method)

The anticancer activity of novel compounds is often assessed using cell-based assays. A common method is the Sulforhodamine B (SRB) assay, which is used to determine cell viability. In this assay, cancer cells are seeded in microtiter plates and exposed to various concentrations of the test compounds. After a specific incubation period, the cells are fixed, and the cellular protein is stained with SRB dye. The amount of bound dye is proportional to the number of viable cells. The results are then used to calculate parameters such as the GI₅₀ (concentration causing 50% growth inhibition).

Enzyme Inhibition

The potential of benzoic acid derivatives to act as enzyme inhibitors has also been investigated. For example, p-nitro benzoic acid and p-chloro benzoic acid have been shown to competitively inhibit jack bean urease.[10] This suggests that derivatives of this compound could also be designed as inhibitors for specific enzymatic targets.

Quantitative Data on Enzyme Inhibition by Related Benzoic Acid Derivatives
InhibitorEnzymeInhibition TypeKᵢ (M)Reference
p-nitro benzoic acidJack Bean UreaseCompetitive-[10]
p-chloro benzoic acidJack Bean UreaseCompetitive-[10]

Kᵢ: Inhibition constant. The specific value was not provided in the abstract.

A patent has also described a sulfonamide derivative of a related chloro-nitrobenzoic acid as an inhibitor of juvenile hormone biosynthesis in insects, indicating the potential for these scaffolds in agrochemical applications.

Experimental Protocols

Enzyme Inhibition Assay (General Method)

Enzyme inhibition studies are typically conducted by measuring the rate of the enzyme-catalyzed reaction in the presence and absence of the inhibitor. For example, in the case of urease, the rate of urea hydrolysis can be monitored. By varying the concentrations of the substrate and the inhibitor, kinetic parameters such as the Michaelis constant (Kₘ) and the apparent Michaelis constant (Kₘᵃᵖᵖ) can be determined. These values are then used to elucidate the type of inhibition (e.g., competitive, non-competitive) and to calculate the inhibition constant (Kᵢ), which is a measure of the inhibitor's potency.

Signaling Pathways

Currently, there is a lack of specific information in the published literature regarding the signaling pathways that are modulated by this compound derivatives. Further research is required to elucidate the molecular mechanisms underlying their observed biological activities.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with a wide range of potential therapeutic applications. The available data, primarily from studies on closely related isomers and analogues, strongly suggest that these derivatives warrant further investigation as antimicrobial, anticancer, and enzyme-inhibiting agents. Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are needed to identify their specific molecular targets and to elucidate the signaling pathways through which they exert their biological effects. Such studies will be crucial for the rational design and development of novel therapeutic agents based on this versatile chemical scaffold.

References

Core Concepts: Electronic Effects of Chloro and Nitro Groups

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the reactivity of the chloro and nitro groups.

The reactivity of an aromatic ring is fundamentally governed by the electron density of its π-system. Substituents can either increase or decrease this electron density through a combination of inductive and resonance effects.[1]

  • Inductive Effect (I) : This effect involves the transmission of charge through sigma (σ) bonds, arising from differences in electronegativity between atoms. It leads to a permanent dipole in a bond.[1][2]

  • Resonance Effect (M or R) : This effect describes the delocalization of pi (π) electrons through a conjugated system. It can either donate or withdraw electron density from the aromatic ring.[1]

Chloro Group (-Cl) The chlorine atom is highly electronegative, resulting in a strong electron-withdrawing inductive effect (-I).[1][3] However, it also possesses lone pairs of electrons that can be delocalized into the aromatic ring, creating an electron-donating resonance effect (+M).[1][3] This +M effect increases electron density specifically at the ortho and para positions. Because the -I effect of chlorine is stronger than its +M effect, the chloro group is, overall, a deactivating group.[1][4]

Nitro Group (-NO₂) The nitro group is a powerful electron-withdrawing group due to both a strong inductive effect (-I) and a strong resonance effect (-M).[1][3][5] The nitrogen atom, bonded to two highly electronegative oxygen atoms, strongly pulls electron density from the ring through both the sigma and pi systems.[3][6] This significantly reduces the electron density of the aromatic ring, making it much less reactive towards electrophiles.[1][5]

Electronic_Effects cluster_Cl Chloro Group (-Cl) cluster_NO2 Nitro Group (-NO₂) Cl_Group -Cl Cl_I Inductive Effect (-I) Strongly Electron-Withdrawing Cl_Group->Cl_I Cl_M Resonance Effect (+M) Weakly Electron-Donating Cl_Group->Cl_M Cl_Overall Overall Effect: Deactivating Cl_I->Cl_Overall Cl_M->Cl_Overall NO2_Group -NO₂ NO2_I Inductive Effect (-I) Strongly Electron-Withdrawing NO2_Group->NO2_I NO2_M Resonance Effect (-M) Strongly Electron-Withdrawing NO2_Group->NO2_M NO2_Overall Overall Effect: Strongly Deactivating NO2_I->NO2_Overall NO2_M->NO2_Overall

Caption: A diagram illustrating the inductive and resonance effects of the chloro and nitro groups.

Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the ring.[1] The chloro and nitro groups significantly influence both the rate and the regioselectivity (the position of substitution) of these reactions.[7]

Directing Effects:

  • Activating groups are typically ortho, para-directors .[7]

  • Deactivating groups (with the exception of halogens) are meta-directors .[7][8]

  • Halogens are a unique case; they are deactivating but are ortho, para-directors .[7][9]

Chloro Group: A Deactivating ortho, para-Director Although chlorobenzene reacts more slowly than benzene in EAS reactions, substitution occurs predominantly at the ortho and para positions.[7] This is because the electron-donating resonance effect (+M) of the chlorine atom stabilizes the positively charged intermediate (the arenium ion or sigma complex) when the electrophile attacks at the ortho or para positions. This stabilization outweighs the destabilizing inductive effect at these positions.[10]

Nitro Group: A Strong Deactivating meta-Director The nitro group strongly deactivates the aromatic ring towards EAS.[7][11] For example, the nitration of nitrobenzene requires much harsher conditions than the nitration of benzene.[11] Resonance structures of nitrobenzene show a buildup of partial positive charge at the ortho and para positions, which repels the incoming electrophile.[6][8] The meta position, having no such charge, is the least deactivated and therefore the site of electrophilic attack.[6]

EAS_Pathway cluster_chlorobenzene EAS on Chlorobenzene cluster_nitrobenzene EAS on Nitrobenzene start_cl Chlorobenzene + E⁺ sigma_cl Arenium Ion Intermediate (Sigma Complex) start_cl->sigma_cl Attack at o,p meta_cl Meta Product (Minor) start_cl->meta_cl Attack at m (less stable intermediate) product_cl Ortho & Para Products (Major) sigma_cl->product_cl +M effect stabilizes intermediate start_no2 Nitrobenzene + E⁺ sigma_no2 Arenium Ion Intermediate (Sigma Complex) start_no2->sigma_no2 Attack at m op_no2 Ortho & Para Products (Trace) start_no2->op_no2 Attack at o,p (highly unstable intermediate) product_no2 Meta Product (Major) sigma_no2->product_no2 Least Deactivated Position

Caption: A workflow illustrating the directing effects in electrophilic aromatic substitution.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic substitution under specific conditions. The most important mechanism is the SNAr (addition-elimination) pathway.[12] This reaction requires two key features:

  • A good leaving group, typically a halide like -Cl.[13]

  • The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[12][13][14][15][16]

Role of the Nitro Group: A Powerful Activator In stark contrast to its role in EAS, the nitro group is a powerful activating group for SNAr reactions.[5][12] When positioned ortho or para to the leaving group, the nitro group can stabilize the high-energy, negatively charged intermediate (a Meisenheimer complex) through resonance.[12][14] This stabilization delocalizes the negative charge onto the electronegative oxygen atoms of the nitro group, lowering the activation energy of the reaction.[1] A nitro group in the meta position cannot participate in this resonance stabilization, and thus m-chloronitrobenzene is much less reactive towards nucleophiles than its ortho and para isomers.[13][15]

Role of the Chloro Group: The Leaving Group In the SNAr context, the chloro group's primary role is to serve as the leaving group that is displaced by the incoming nucleophile.[12]

SNAr_Mechanism start p-Nitrochlorobenzene + Nucleophile (Nu⁻) step1 Step 1: Nucleophilic Addition start->step1 meisenheimer Meisenheimer Complex (Intermediate) Negative charge is delocalized into the -NO₂ group via resonance step1->meisenheimer Rate-determining step step2 Step 2: Elimination meisenheimer->step2 Aromaticity is restored product Final Product + Cl⁻ step2->product

Caption: The addition-elimination mechanism for Nucleophilic Aromatic Substitution (SNAr).

Quantitative Reactivity Data

The electronic effects of substituents can be quantified using Hammett constants (σ), which measure the influence of a substituent on the acidity of benzoic acid. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

Table 1: Hammett Substituent Constants (σ)

Substituent σmeta σpara
-Cl 0.37 0.23
-NO₂ 0.71 0.78

Source: Data compiled from various sources.[17][18]

The relative rates of reaction provide a direct measure of the activating and deactivating effects of these groups.

Table 2: Relative Rates of Aromatic Substitution

Reaction Substrate Relative Rate (vs. Benzene = 1)
Nitration (EAS) Benzene 1
Nitration (EAS) Chlorobenzene ~0.03
Nitration (EAS) Nitrobenzene ~1 x 10-6
Nucleophilic Substitution with Piperidine Chlorobenzene 1
Nucleophilic Substitution with Piperidine p-Nitrochlorobenzene 7 x 1010

Source: Data compiled from various organic chemistry resources. Relative rates are approximate and can vary with conditions.

Experimental Protocols

Protocol 1: Synthesis of m-Chloronitrobenzene via Diazotization-Sandmeyer Reaction

This procedure illustrates a classic method for introducing a chloro group onto an aromatic ring that is already substituted with a deactivating nitro group, a synthesis not easily achieved by direct chlorination. The synthesis proceeds from m-nitroaniline.

Materials:

  • m-Nitroaniline (55.2 g, 0.4 mol)

  • Concentrated Hydrochloric Acid (HCl, sp. gr. 1.19, ~160 mL total)

  • Sodium Nitrite (NaNO₂, 28.8 g, 0.4 mol)

  • Copper(II) Sulfate pentahydrate (CuSO₄·5H₂O, 120 g)

  • Sodium Chloride (NaCl, 40 g)

  • Sodium Bisulfite (NaHSO₃, 20 g)

  • Benzene (for extraction, optional)

  • Ice

Procedure:

  • Preparation of Cuprous Chloride (CuCl) Catalyst:

    • Dissolve 120 g of copper sulfate and 40 g of sodium chloride in 400 mL of water at 60-70°C.

    • Add a concentrated solution of 20 g of sodium bisulfite.

    • A white precipitate of cuprous chloride will form. Filter the precipitate, wash it with water, and suspend it in a mixture of 200 mL of water and 150 mL of concentrated HCl. Keep this solution cold.[19]

  • Diazotization of m-Nitroaniline:

    • Dissolve 55.2 g of m-nitroaniline in a mixture of 50 mL of concentrated HCl and 100 mL of hot water.

    • Add an additional 110 mL of concentrated HCl and cool the solution rapidly with stirring in an ice-salt bath to below 1°C.

    • Slowly add a solution of 28.8 g of sodium nitrite in 70 mL of water, keeping the temperature below 1°C with constant stirring. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.[19]

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the cold, stirred cuprous chloride solution.

    • A vigorous evolution of nitrogen gas will occur. After the addition is complete, allow the mixture to warm to room temperature and then heat on a steam bath until gas evolution ceases.[19]

  • Work-up and Purification:

    • Allow the reaction mixture to cool. The crude m-chloronitrobenzene will separate as a dark oil or solid.

    • Decant the aqueous layer.

    • Purify the crude product by steam distillation. The m-chloronitrobenzene will co-distill with water.

    • Separate the product from the distillate, dry it, and purify further by vacuum distillation.[19]

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Handle concentrated acids and m-nitroaniline with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Diazonium salts can be explosive when dry; do not isolate the intermediate. Keep it in a cold aqueous solution at all times.

  • Nitrogen gas is evolved rapidly; ensure the reaction vessel is not sealed.

References

2-Chloro-3-nitrobenzoic Acid: A Comprehensive Technical Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitrobenzoic acid (CAS No: 3970-35-2) is a pivotal chemical intermediate in the pharmaceutical industry, serving as a versatile building block for the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1][2] Its unique molecular architecture, featuring a chlorinated and nitrated benzene ring appended with a carboxylic acid group, offers multiple reactive sites for constructing complex molecular frameworks. This guide provides an in-depth technical overview of its properties, synthesis, and significant applications in drug development, with a focus on its role in producing anti-inflammatory agents, anticancer therapies, and anti-infective drugs.

Physicochemical Properties and Specifications

This compound is a white to cream-yellow crystalline solid.[3][4] Its key properties and typical specifications are summarized in the table below.

PropertyValueReference
CAS Number 3970-35-2[5][6][7]
Molecular Formula C₇H₄ClNO₄[3][5][7]
Molecular Weight 201.56 g/mol [5][6][7]
Melting Point 183-187 °C[3][4][6]
Appearance White to cream-yellow powder[3][4]
Purity ≥99%[5][6]
Solubility Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[3]

Core Applications in Pharmaceutical Synthesis

The strategic placement of the chloro, nitro, and carboxylic acid functionalities on the benzene ring makes this compound a valuable precursor for various classes of therapeutic agents.

Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

A primary application of this compound is in the synthesis of fenamic acid-based NSAIDs, such as Mefenamic acid.[5] This involves the initial reduction of the nitro group to an amine, yielding 2-chloro-3-aminobenzoic acid, which then undergoes an Ullmann condensation.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-aminobenzoic Acid

Reaction: Reduction of this compound.

Procedure: A detailed experimental protocol for this reduction is not readily available in the public domain, likely due to its proprietary nature in industrial synthesis. However, a general approach involves the use of a reducing agent such as iron powder in the presence of an acid like acetic acid or hydrochloric acid, or catalytic hydrogenation.

Protocol 2: Synthesis of Mefenamic Acid via Ullmann Condensation

Reaction: Condensation of 2-chloro-3-aminobenzoic acid with 2,3-dimethylaniline.

Materials:

  • 2-chloro-3-aminobenzoic acid

  • 2,3-dimethylaniline

  • Sodium carbonate

  • Manganese acetate catalyst

  • Toluene

  • Dilute sulfuric acid

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a 250mL four-neck flask, dissolve 27g of o-chlorobenzoic acid (a related precursor) in 10g of DMF at 80°C.

  • Add 25g of sodium carbonate to form the salt and maintain at 80°C for 30 minutes.

  • Add 25g of toluene and connect a water separator to remove water.

  • Add 0.5g of manganese acetate catalyst and 22.5g of 2,3-dimethylaniline.

  • Maintain the temperature at 120-130°C and monitor the reaction by HPLC until the starting material is less than 1%.

  • Add 100mL of water and adjust the pH to 2 with dilute sulfuric acid.

  • Filter the precipitate, wash with water, and dry to obtain the product.

Quantitative Data:

ProductMolar YieldReference
Mefenamic Acid93.0 - 94.8%[5]
Anticancer Agents

This compound and its derivatives are instrumental in the synthesis of targeted anticancer drugs, including tyrosine kinase inhibitors and tubulin polymerization inhibitors.[5]

Receptor Tyrosine Kinases (RTKs) are crucial in cellular signaling pathways that control cell growth and differentiation. Aberrant RTK activity is a hallmark of many cancers. Drugs derived from this compound can be designed to inhibit these kinases, thereby blocking cancer cell proliferation.

Receptor_Tyrosine_Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Monomer Ligand->RTK 1. Binding RTK_dimer RTK Dimer (Activated) RTK->RTK_dimer 2. Dimerization RTK_dimer->RTK_dimer Grb2 Grb2 (Adapter Protein) RTK_dimer->Grb2 4. Recruitment ATP ATP ADP ADP ATP->ADP Sos Sos Grb2->Sos Ras_GDP Ras-GDP (Inactive) Sos->Ras_GDP 5. Activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP MAPK_cascade MAP Kinase Cascade (Raf -> MEK -> ERK) Ras_GTP->MAPK_cascade 6. Activates Transcription_Factors Transcription Factors MAPK_cascade->Transcription_Factors 7. Phosphorylation Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response 8. Gene Expression Inhibitor Tyrosine Kinase Inhibitor Inhibitor->RTK_dimer Inhibition

Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway and Inhibition.

Microtubules, polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division. Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis, making them effective anticancer agents.

Tubulin_Polymerization_Pathway cluster_main Microtubule Dynamics Tubulin_dimer αβ-Tubulin Dimers Protofilament Protofilament Tubulin_dimer->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Assembly Microtubule->Tubulin_dimer Depolymerization Inhibitor Tubulin Polymerization Inhibitor Inhibitor->Tubulin_dimer Binds to Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Inhibitor->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Tubulin Polymerization and Inhibition Pathway.

Anti-Infective Agents

This compound or its derivatives can serve as part of the core structure in the synthesis of quinolone antibacterial drugs.[5] The synthesis of the quinolone core often involves a cyclization reaction of an anthranilic acid derivative.

Derivatives of this compound are precursors to potent antitubercular agents like benzothiazinones.

Protocol 3: Synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide

This protocol describes the synthesis of a key intermediate for antitubercular benzothiazinones.

Materials:

  • 2-chloro-5-(trifluoromethyl)benzonitrile

  • Nitrating acid mixture (e.g., HNO₃/H₂SO₄)

  • Thionyl chloride (SOCl₂)

  • Concentrated ammonia solution

Procedure:

  • Nitration: Synthesize 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid from 2-chloro-5-(trifluoromethyl)benzonitrile using a nitrating acid mixture according to established literature methods.

  • Acid Chloride Formation: Treat the resulting benzoic acid derivative with thionyl chloride to form the corresponding acid chloride.

  • Amidation: React the acid chloride with a concentrated ammonia solution to yield 2-chloro-3-nitro-5-(trifluoromethyl)benzamide.

Quantitative Data:

ProductYieldReference
2-chloro-3-nitro-5-(trifluoromethyl)benzamideGood

Experimental Workflow: Synthesis and Purification

The synthesis of pharmaceutical ingredients from this compound typically follows a multi-step workflow involving reaction, extraction, purification, and analysis.

Experimental_Workflow Start Starting Material: This compound Reaction Chemical Transformation (e.g., Reduction, Condensation) Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Analysis Analysis (HPLC, NMR, MS) Purification->Analysis Purity Check Purification->Analysis Repurify if needed Final_Product Pure Pharmaceutical Intermediate Analysis->Final_Product Meets Specification

Caption: General Experimental Workflow for Pharmaceutical Intermediate Synthesis.

Conclusion

This compound is a cornerstone intermediate for the synthesis of a diverse range of pharmaceuticals. Its versatile reactivity allows for the efficient construction of complex molecules targeting critical biological pathways in inflammation, cancer, and infectious diseases. The experimental protocols and workflows outlined in this guide provide a foundational understanding for researchers and drug development professionals to leverage the full potential of this valuable chemical entity in the pursuit of novel therapeutics. Further research into optimizing reaction conditions and exploring new synthetic routes will continue to expand its utility in medicinal chemistry.

References

An In-depth Technical Guide to the Discovery and Synthesis of 2-Chloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-3-nitrobenzoic acid, a key chemical intermediate, has played a significant role in the advancement of pharmaceuticals and agrochemicals. Its synthesis, primarily achieved through the nitration of 2-chlorobenzoic acid or the oxidation of 2-chloro-3-nitrotoluene, has been a subject of study and optimization for over a century. This guide provides a comprehensive overview of the historical discovery, detailed synthesis protocols, comparative quantitative data, and experimental workflows associated with this compound, offering valuable insights for professionals in chemical research and drug development.

Discovery and Historical Context

The history of this compound is intrinsically linked to early investigations into the nitration of substituted benzoic acids. While a singular "discovery" is not attributed to one individual, the work of German chemist H. Hübner in 1883 is a pivotal early reference. In his extensive study on the nitration of various substituted benzoic acids, Hübner reported that the nitration of o-chlorobenzoic acid with concentrated nitric acid yielded a mixture of nitro-isomers, which included this compound and 2-chloro-5-nitrobenzoic acid.[1] This foundational work laid the groundwork for future studies on the separation and characterization of these isomers.

Subsequent research by Holleman and Bruyn in 1901 further elucidated the nitration of ortho-chloro-benzoic acid, confirming the formation of a mixture of 2-chloro-5-nitro-benzoic acid and 2-chloro-3-nitro-benzoic acid.[1] These early studies highlighted a fundamental challenge that persists in the synthesis of this compound: the control of isomer distribution and the subsequent purification of the desired product. Over the years, various methods have been developed to optimize the yield and purity of this compound, driven by its increasing importance as a building block in organic synthesis.[2]

Core Synthetic Routes

The synthesis of this compound is predominantly achieved through two primary routes:

  • Nitration of 2-Chlorobenzoic Acid: This is the most common and historically significant method. It involves the electrophilic aromatic substitution of 2-chlorobenzoic acid using a nitrating agent, typically a mixture of concentrated nitric and sulfuric acids. This reaction, however, yields a mixture of positional isomers that must be separated.

  • Oxidation of 2-Chloro-3-nitrotoluene: This alternative route involves the oxidation of the methyl group of 2-chloro-3-nitrotoluene to a carboxylic acid. This method offers the advantage of starting with a precursor that already has the desired substitution pattern, thus avoiding the issue of isomeric mixtures of the final product.

The choice of synthetic route often depends on the availability and cost of the starting materials, as well as the desired scale and purity of the final product.

Experimental Protocols

Synthesis via Nitration of 2-Chlorobenzoic Acid

This protocol details a common laboratory-scale synthesis of this compound from 2-chlorobenzoic acid, followed by purification.

Materials:

  • 2-Chlorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl) solution

  • Ice

  • Water

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Nitration:

    • In a nitration kettle, add concentrated sulfuric acid and 2-chlorobenzoic acid in a weight ratio of approximately 4:1.[3]

    • Cool the mixture to 0-5°C in an ice bath.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10°C.

    • After the addition is complete, continue stirring at 0-5°C for several hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Once the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring.

    • The crude product, a mixture of nitro-isomers, will precipitate. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Purification by pH-controlled Precipitation:

    • Suspend the crude product in water and heat to 60-70°C.[3]

    • Slowly add a sodium hydroxide solution dropwise with stirring until the pH reaches approximately 7.5, ensuring all the acidic isomers dissolve to form their sodium salts.[3]

    • If necessary, add activated carbon to decolorize the solution and filter while hot.

    • Cool the filtrate and slowly add a hydrochloric acid solution dropwise with vigorous stirring. The different isomers will precipitate at different pH values due to slight differences in their pKa. Careful control of the pH allows for the fractional precipitation and isolation of this compound.

    • Collect the precipitated this compound by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Synthesis via Oxidation of 2-Chloro-3-nitrotoluene

This protocol describes the synthesis of this compound by the oxidation of 2-chloro-3-nitrotoluene using potassium permanganate.

Materials:

  • 2-Chloro-3-nitrotoluene

  • Potassium Permanganate (KMnO₄)

  • Water

  • Sodium Bisulfite (NaHSO₃) or Sulfuric Acid (for quenching)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene (for recrystallization)

Procedure:

  • Oxidation:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chloro-3-nitrotoluene and water.

    • Heat the mixture to reflux with vigorous stirring.

    • Slowly add potassium permanganate in portions to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed in the reaction.

    • Continue refluxing for several hours after the final addition of permanganate, or until the purple color persists.

    • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Quench the excess potassium permanganate by the careful addition of a sodium bisulfite solution or by acidifying with sulfuric acid followed by the addition of a reducing agent until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

    • Filter the hot reaction mixture to remove the manganese dioxide. Wash the filter cake with hot water.

    • Combine the filtrate and washings and cool in an ice bath.

    • Acidify the filtrate with concentrated hydrochloric acid to a low pH, which will cause the this compound to precipitate.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as toluene or an ethanol-water mixture.

Quantitative Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Synthesis via Nitration of 2-Chlorobenzoic Acid

ParameterValue/RangeReference
Starting Material 2-Chlorobenzoic Acid[3]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄[1]
Reaction Temperature 0 - 10 °C[1]
Reaction Time 2 - 6 hours[3]
Purification Method pH-controlled precipitation[3]
Typical Yield 60 - 85%Varies with conditions
Purity >98% after purification[2]

Table 2: Synthesis via Oxidation of 2-Chloro-3-nitrotoluene

ParameterValue/RangeReference
Starting Material 2-Chloro-3-nitrotoluene
Oxidizing Agent Potassium Permanganate (KMnO₄)[4]
Reaction Temperature Reflux (approx. 100 °C)
Reaction Time 3 - 8 hours
Purification Method Recrystallization
Typical Yield 70 - 90%
Purity >99% after recrystallization

Mandatory Visualizations

Synthetic Pathways

Synthesis_Pathways cluster_0 Route 1: Nitration of 2-Chlorobenzoic Acid cluster_1 Route 2: Oxidation of 2-Chloro-3-nitrotoluene 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Isomer_Mixture Mixture of Isomers (this compound, 2-Chloro-5-nitrobenzoic acid, etc.) 2-Chlorobenzoic_Acid->Isomer_Mixture HNO₃, H₂SO₄ Purified_Product_1 This compound Isomer_Mixture->Purified_Product_1 Purification 2-Chloro-3-nitrotoluene 2-Chloro-3-nitrotoluene Purified_Product_2 This compound 2-Chloro-3-nitrotoluene->Purified_Product_2 KMnO₄, H₂O, Heat

Caption: Core synthetic routes to this compound.

Experimental Workflow: Nitration and Purification

Nitration_Workflow start Start nitration Nitration of 2-Chlorobenzoic Acid start->nitration precipitation Precipitation of Crude Isomer Mixture nitration->precipitation filtration1 Filtration and Washing precipitation->filtration1 dissolution Dissolution in Alkaline Solution (pH ~7.5) filtration1->dissolution purification pH-controlled Fractional Precipitation dissolution->purification filtration2 Filtration and Washing of Pure Product purification->filtration2 drying Drying filtration2->drying end Final Product drying->end

Caption: Experimental workflow for the nitration and purification of this compound.

Conclusion

The synthesis of this compound, from its early discovery in the context of isomeric mixtures to the more refined methods used today, showcases the evolution of synthetic organic chemistry. For researchers and professionals in drug development, a thorough understanding of these synthetic routes, including their historical development and the practical details of their execution, is crucial. The choice between the nitration of 2-chlorobenzoic acid and the oxidation of 2-chloro-3-nitrotoluene will depend on a variety of factors, including cost, scale, and desired purity. The detailed protocols and comparative data provided in this guide serve as a valuable resource for making informed decisions in the laboratory and in process development.

References

Unveiling the Molecular Architecture: A Theoretical and Spectroscopic Guide to 2-Chloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

2-Chloro-3-nitrobenzoic acid (C₇H₄ClNO₄) is a substituted aromatic carboxylic acid with a molecular weight of 201.56 g/mol .[1] The spatial arrangement of the chloro, nitro, and carboxylic acid functional groups on the benzene ring dictates its chemical reactivity and intermolecular interactions, which are crucial for its role in the synthesis of more complex molecules.

Proposed Theoretical Methodology

To elucidate the molecular structure and properties of this compound, a computational study employing Density Functional Theory (DFT) is proposed. This approach has been successfully applied to understand the structural and spectroscopic characteristics of similar molecules, such as its isomer 2-chloro-4-nitrobenzoic acid.[2]

Computational Details

The recommended computational workflow involves the following steps:

  • Geometry Optimization: The initial molecular structure of this compound would be optimized to find its most stable conformation (lowest energy state). This is typically achieved using the B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional combined with a high-level basis set, such as 6-311++G(d,p).[3][4][5] This level of theory has been shown to provide accurate geometries for related organic molecules.

  • Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation would be performed at the same level of theory. This analysis serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the theoretical vibrational (infrared and Raman) spectra. The calculated frequencies are often scaled by a factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to better match experimental data.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the intramolecular bonding and charge distribution. It can reveal hyperconjugative interactions, charge delocalization, and the nature of the chemical bonds within the molecule, which are key to understanding its stability and reactivity.

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic properties and reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and its tendency to participate in chemical reactions.

The logical workflow for such a computational study is depicted in the following diagram:

computational_workflow Computational Workflow for this compound start Initial Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nbo Natural Bond Orbital (NBO) Analysis geom_opt->nbo homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo end Structural & Electronic Properties freq_calc->end nbo->end homo_lumo->end

A proposed computational workflow for the theoretical study of this compound.

Experimental Spectroscopic Data

Experimental data provides a crucial benchmark for validating theoretical calculations. The following tables summarize the available experimental spectroscopic data for this compound.

Vibrational Spectroscopy

The experimental FT-IR and FT-Raman spectral data provide information about the vibrational modes of the molecule. These are essential for functional group identification and conformational analysis.

Experimental FT-IR Data (ATR-Neat) [1]Experimental FT-Raman Data [1]
Wavenumber (cm⁻¹) Wavenumber (cm⁻¹)
(Data would be populated here from the source)(Data would be populated here from the source)

Note: Specific peak assignments require a detailed theoretical vibrational analysis, which is proposed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts are sensitive to the electronic environment of each nucleus.

¹H NMR Chemical Shifts [1]¹³C NMR Chemical Shifts [1]
Chemical Shift (ppm) Chemical Shift (ppm)
(Data would be populated here from the source)(Data would be populated here from the source)

Comparative Analysis and Structural Insights

A comparative analysis of the experimental spectroscopic data with the theoretically predicted spectra (from the proposed computational study) would provide a comprehensive understanding of the molecular structure of this compound.

  • Vibrational Assignments: By comparing the calculated and experimental vibrational frequencies, each observed band in the IR and Raman spectra can be assigned to specific molecular vibrations (e.g., C=O stretch, N-O stretch, C-Cl stretch, aromatic C-H bends). This detailed assignment helps in confirming the molecular structure and understanding the influence of the substituents on the vibrational modes of the benzene ring.

The relationship between the theoretical calculations and experimental validation is illustrated below:

validation_pathway Theoretical and Experimental Validation Pathway theoretical Theoretical Calculations (DFT) comparison Comparative Analysis theoretical->comparison experimental Experimental Data (FT-IR, FT-Raman, NMR) experimental->comparison validation Validated Molecular Structure & Properties comparison->validation

The interplay between theoretical predictions and experimental data for structural elucidation.

Conclusion

This technical guide has outlined a comprehensive approach to understanding the molecular structure of this compound. By combining a proposed state-of-the-art computational methodology with available experimental spectroscopic data, researchers can gain significant insights into the geometric, vibrational, and electronic properties of this important molecule. The detailed protocols and data presented herein serve as a valuable resource for scientists and professionals in the fields of chemical synthesis, materials science, and drug development, facilitating the rational design of novel compounds and materials. Further dedicated theoretical studies are encouraged to build upon this foundation and provide a more complete quantitative picture of the molecular characteristics of this compound.

References

Methodological & Application

Application Notes: Synthesis of 2-Chloro-3-nitrobenzoic Acid from o-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-3-nitrobenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its preparation involves the electrophilic aromatic substitution, specifically the nitration, of o-chlorobenzoic acid. This process typically yields a mixture of isomers, primarily this compound and 2-chloro-5-nitrobenzoic acid, due to the directing effects of the substituents on the aromatic ring. The following protocol details a standard laboratory procedure for this synthesis, with a focus on the reaction conditions and subsequent purification steps required to isolate the desired product.

Principle and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺)[1]. The benzene ring of o-chlorobenzoic acid, acting as a nucleophile, then attacks the nitronium ion.

The regioselectivity of the nitration is governed by the two substituents already present on the ring:

  • Chloro (-Cl) group: An ortho-, para-director.

  • Carboxylic acid (-COOH) group: A meta-director.

Therefore, the incoming nitro group will be directed to positions meta to the carboxylic acid group (positions 3 and 5) and ortho/para to the chloro group (positions 3 and 5). This results in the formation of a mixture of this compound and 2-chloro-5-nitrobenzoic acid. The separation of these isomers is a critical step in the overall process.[2]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Part 1: Nitration of o-Chlorobenzoic Acid

Materials and Equipment:

  • o-Chlorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer

  • Ice-salt bath

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a three-neck round-bottom flask, carefully add concentrated sulfuric acid.

  • Begin stirring and cool the flask in an ice-salt bath.

  • Slowly add o-chlorobenzoic acid to the cooled sulfuric acid, ensuring the temperature is kept low.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Fill the dropping funnel with the cold nitrating mixture.

  • Add the nitrating mixture dropwise to the stirred solution of o-chlorobenzoic acid over approximately 1 hour. Maintain the reaction temperature between 30-40°C.[3][4] Use the ice bath to control any temperature increase from the exothermic reaction.[5]

  • After the addition is complete, continue stirring the mixture at 30-40°C for at least 2 hours to ensure the reaction goes to completion.[2][3]

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.[2][3]

  • Once the reaction is complete, slowly and carefully pour the reaction mixture over a large volume of crushed ice with constant stirring.

  • A solid precipitate, the crude product containing a mixture of nitro isomers, will form.

  • Isolate the crude product by vacuum filtration using a Büchner funnel, wash thoroughly with cold water to remove residual acids, and press the solid as dry as possible.

Part 2: Purification by Alkaline Dissolution and Acid Precipitation

Materials and Equipment:

  • Crude nitrated product

  • Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

  • Hydrochloric acid (HCl) or Nitric Acid (HNO₃) solution (e.g., 50%)[2]

  • Activated carbon (optional)

  • pH meter or pH paper

  • Beakers, heating plate with stirring

Procedure:

  • Transfer the crude product to a beaker and add approximately 3.5 times its weight in water.[2][3]

  • Heat the mixture with stirring to around 60°C.[2]

  • Slowly add the sodium hydroxide solution dropwise until the pH of the mixture reaches approximately 7.5.[2][3] At this pH, both this compound and 2-chloro-5-nitrobenzoic acid dissolve to form their respective sodium salts.[2]

  • (Optional) Add a small amount of activated carbon to decolorize the solution, stir for 15-20 minutes, and then filter the hot solution to remove the carbon and any insoluble impurities.[2]

  • Transfer the filtrate to a clean beaker.

  • The separation of isomers can be challenging. It may be achieved through careful, stepwise acidification. Slowly add the acid solution dropwise while constantly monitoring the pH. Different isomers may precipitate at slightly different pH values. Collect the precipitate in fractions.

  • Alternatively, heat the alkaline solution to boiling for at least one hour, then allow it to cool naturally. The 2-chloro-5-nitrobenzoic acid may precipitate upon cooling to around 38°C, which can be filtered off.[2] Further acidification of the filtrate may then yield the this compound isomer.

  • Filter the final precipitated product, wash with cold water, and dry under vacuum at approximately 80°C.[2]

  • Characterize the final product using techniques such as melting point determination, NMR spectroscopy, and HPLC to confirm purity and identity.

Data Presentation

Table 1: Reagent Quantities for Nitration

ReagentMolar Mass ( g/mol )Density (g/mL)Moles (approx.)QuantityRatio (by weight)
o-Chlorobenzoic Acid156.57-1.0156.6 g1
Conc. H₂SO₄ (98%)98.081.84-300 mL~3.5
Conc. HNO₃ (70%)63.011.42~1.149 mL-

Note: The weight ratio of concentrated sulfuric acid to o-chlorobenzoic acid is a key parameter and is typically in the range of 3.5:1 to 4.5:1.[3][4]

Table 2: Reaction and Yield Parameters

ParameterValue
Reaction Temperature30 - 40 °C
Reaction Time> 2 hours
Overall Yield (of mixed isomers)> 85%

Note: The yield of the specific this compound isomer is highly dependent on the efficiency of the purification and separation process.

Safety Precautions

Nitration reactions are potentially hazardous and must be conducted with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).[6]

  • Chemical Hazards: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents that can cause severe burns.[6] o-Chlorobenzoic acid is an irritant. The nitrogen dioxide gas that may be produced is highly toxic.[6]

  • Reaction Hazards: The nitration reaction is highly exothermic.[5] Runaway reactions can occur if the temperature is not carefully controlled, potentially leading to an explosion.[7]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a chemical-resistant lab coat, and chemical splash goggles with a face shield.[6]

  • Handling: Always add acid to water, never the other way around. When preparing the nitrating mixture, add the nitric acid to the sulfuric acid slowly and with cooling. Perform all operations in a fume hood to avoid inhaling toxic fumes.[6]

  • Emergency Measures: Keep an emergency eyewash station and safety shower readily accessible.[6] Have appropriate spill containment kits (e.g., sodium bicarbonate for neutralizing acid spills) available.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Workup & Purification start Start: o-Chlorobenzoic Acid mix 1. Dissolve o-Chlorobenzoic Acid in Conc. H₂SO₄ start->mix reagents Reagents: - Conc. H₂SO₄ - Conc. HNO₃ add_nitrating_mix 2. Add Nitrating Mixture (HNO₃/H₂SO₄) Dropwise at 30-40°C reagents->add_nitrating_mix mix->add_nitrating_mix react 3. Stir for 2+ hours add_nitrating_mix->react quench 4. Quench on Ice Water react->quench filter_crude 5. Filter Crude Isomer Mixture quench->filter_crude dissolve 6. Alkaline Dissolution (pH ~7.5) filter_crude->dissolve precipitate 7. Acid Precipitation (Fractional) dissolve->precipitate filter_final 8. Filter Final Product precipitate->filter_final dry 9. Dry under Vacuum filter_final->dry end_product Final Product: This compound dry->end_product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Ullmann Condensation of 2-Chloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a cornerstone of organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a copper-catalyzed reaction between an aryl halide and an amine. This reaction is particularly valuable in the synthesis of N-aryl anthranilic acids, which are key structural motifs in many pharmaceuticals and bioactive molecules. The reactivity of the aryl halide in an Ullmann condensation is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring.[1][2] 2-Chloro-3-nitrobenzoic acid is an ideal substrate for this transformation, as both the carboxylic acid and the nitro group are strongly electron-withdrawing, activating the chlorine for nucleophilic substitution.

This document provides detailed protocols for the Ullmann condensation of this compound with various amines, based on established methodologies for similar substrates. The protocols are designed to be adaptable for a range of research and development applications.

Reaction Principle

The Ullmann condensation of this compound with an amine (either aromatic or aliphatic) proceeds via a copper-catalyzed nucleophilic aromatic substitution mechanism. The reaction typically involves a copper(I) or copper(II) catalyst, a base to neutralize the HCl formed, and a high-boiling polar solvent. The general transformation is depicted below:

Figure 1: General scheme for the Ullmann condensation of this compound.

Experimental Protocols

Two representative protocols are provided below. Protocol A describes a modern, catalytic approach adaptable from the work of Wolf et al. on related 2-chlorobenzoic acids, which is suitable for a broad range of amines.[3] Protocol B is a more classical approach inspired by the robust procedures found in Organic Syntheses for similar transformations.[2]

Protocol A: Modern Copper-Catalyzed N-Arylation

This protocol is recommended for its generally high yields and chemo- and regioselectivity, without the need for protecting the carboxylic acid group.[3]

Materials:

  • This compound

  • Amine (aromatic or aliphatic)

  • Copper (I) iodide (CuI) or a mixture of Copper powder and Copper (I) oxide (Cu₂O)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • High-boiling point solvent such as N,N-Dimethylformamide (DMF), 1,4-Dioxane, or 2-Ethoxyethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), potassium carbonate (2.0 equiv.), and the copper catalyst. For a catalytic system similar to that described by Wolf et al., a mixture of copper powder (e.g., 9 mol%) and copper(I) oxide (e.g., 4 mol%) can be used.[3] Alternatively, copper(I) iodide (5-10 mol%) is a common catalyst.

  • Solvent Addition: Add the solvent (e.g., 2-ethoxyethanol or DMF) to the flask. The reaction concentration is typically in the range of 0.5 to 2 M.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Heating: Heat the reaction mixture to a temperature between 120-160 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the amine and the solvent used.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can vary from a few hours to 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If DMF is used as the solvent, it can be removed under reduced pressure.

    • Dilute the residue with water and acidify with aqueous HCl (e.g., 2 M) to a pH of 2-3 to precipitate the N-aryl anthranilic acid product.

    • Collect the precipitate by vacuum filtration and wash with cold water to remove inorganic salts.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Protocol B: Classical Ullmann Condensation

This protocol uses a higher loading of copper catalyst and is a robust method for synthesizing N-phenylanthranilic acid derivatives.[2]

Materials:

  • This compound

  • Aniline or substituted aniline

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper (I) oxide (Cu₂O) or copper-bronze alloy

  • A high-boiling solvent that can be the amine reactant itself (if liquid and in excess) or another high-boiling solvent like nitrobenzene or DMF.

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Steam distillation apparatus (for work-up if using excess aniline)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.), the aniline (2.0-3.0 equiv. if used as solvent), anhydrous potassium carbonate (1.5-2.0 equiv.), and a catalytic amount of copper oxide (e.g., 0.1 equiv.).

  • Heating: Heat the mixture under reflux with stirring for 2-5 hours.

  • Work-up:

    • If an excess of aniline was used, remove the excess by steam distillation.[2]

    • To the remaining aqueous solution, add activated charcoal and heat to boiling for 15 minutes to decolorize.

    • Filter the hot solution to remove the charcoal and copper residues.

    • Cool the filtrate and acidify with concentrated hydrochloric acid with stirring to precipitate the product.

    • Collect the precipitated N-aryl anthranilic acid by vacuum filtration, wash with cold water, and dry.

    • Further purification can be achieved by recrystallization.

Data Presentation

The following tables summarize typical reaction parameters for Ullmann condensations involving 2-halobenzoic acids, which can be adapted for this compound.

Table 1: Reaction Parameters for Protocol A (Modern Catalytic Approach)

ParameterRecommended Range/ValueNotes
This compound 1.0 equivalentStarting material.
Amine 1.1 - 1.5 equivalentsA slight excess is used to drive the reaction to completion.
Copper Catalyst 5-10 mol% CuI or 9 mol% Cu / 4 mol% Cu₂OLower catalyst loading compared to classical methods.
Base 2.0 equivalents K₂CO₃ or Cs₂CO₃Cs₂CO₃ is often more effective but also more expensive.
Solvent DMF, 1,4-Dioxane, 2-EthoxyethanolHigh-boiling polar aprotic solvents are preferred.
Temperature 120 - 160 °CDependent on the specific substrates and solvent.
Reaction Time 4 - 24 hoursMonitor by TLC or HPLC for completion.

Table 2: Reaction Parameters for Protocol B (Classical Approach)

ParameterRecommended Range/ValueNotes
This compound 1.0 equivalentStarting material.
Aniline 2.0 - 3.0 equivalentsCan serve as both reactant and solvent.
Copper Catalyst ~0.1 equivalents Cu₂O or copper-bronzeHigher catalyst loading is typical for this method.
Base 1.5 - 2.0 equivalents K₂CO₃Neutralizes the in-situ generated HCl.
Solvent Excess aniline or other high-boiling solventThe choice of solvent can influence the reaction rate.
Temperature RefluxTypically in the range of 180-210 °C.
Reaction Time 2 - 5 hoursGenerally shorter reaction times due to higher temperatures.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the Ullmann condensation.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Amine - Base (K₂CO₃) - Copper Catalyst solvent Add Solvent (e.g., DMF) reagents->solvent inert Purge with Inert Gas (N₂/Ar) solvent->inert heat Heat and Stir (120-160°C) inert->heat monitor Monitor Progress (TLC/HPLC) heat->monitor cool Cool to RT monitor->cool acidify Dilute with H₂O and Acidify (HCl) cool->acidify filter Filter Precipitate acidify->filter purify Recrystallize filter->purify product product purify->product Final Product

Caption: Experimental workflow for the Ullmann condensation of this compound.

ullmann_mechanism CuI Cu(I) Catalyst CuAmide [Cu(I)-NHR] CuI->CuAmide + R-NH₂ - HI (neutralized by base) Amine R-NH₂ Base Base OxAdd Oxidative Addition Intermediate CuAmide->OxAdd + Ar-Cl ArCl Ar-Cl (2-Chloro-3-nitro- benzoic acid) OxAdd->CuI Reductive Elimination Product Ar-NHR OxAdd->Product

Caption: Simplified catalytic cycle for the copper-catalyzed Ullmann C-N coupling reaction.

References

Application Notes and Protocols for the Synthesis of Indolo-Benzodiazepines using 2-Chloro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolo-benzodiazepine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. This structural class has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, acting on various targets within the central nervous system. The synthesis of these complex molecules often requires multi-step sequences, with careful selection of starting materials and reaction conditions.

This document provides detailed application notes and protocols for a representative synthesis of a tetracyclic indolo-benzodiazepine scaffold, utilizing 2-Chloro-3-nitrobenzoic acid as a key starting material. The synthetic strategy involves an amide coupling, followed by reduction of a nitro group and a subsequent intramolecular cyclization, analogous to a Pictet-Spengler reaction, to construct the core indolo-benzodiazepine ring system.[1][2]

Disclaimer: The following experimental protocols are representative examples based on established chemical principles for the synthesis of indolo-benzodiazepines. While this compound has been reported as a precursor for such compounds, the specific experimental details from the primary literature were not available.[1][2] Therefore, these protocols should be considered as a starting point for methodology development and may require optimization for specific substrates and scales.

Synthetic Pathway Overview

The overall synthetic route from this compound to the target indolo-benzodiazepine is depicted below. The synthesis commences with the coupling of this compound with indoline to form an amide intermediate. This is followed by the reduction of the nitro group to an amine, which then undergoes an acid-catalyzed intramolecular cyclization to yield the final tetracyclic product.

Indolo-benzodiazepine Synthesis A This compound C (2-Chloro-3-nitrophenyl)(indolin-1-yl)methanone A->C Amide Coupling B Indoline B->C D (2-Amino-3-chlorophenyl)(indolin-1-yl)methanone C->D Nitro Reduction E Indolo[1,2-a][1,4]benzodiazepine Core D->E Intramolecular Cyclization

Caption: Synthetic pathway for an indolo-benzodiazepine.

Experimental Protocols

Step 1: Synthesis of (2-Chloro-3-nitrophenyl)(indolin-1-yl)methanone (Intermediate 1)

This protocol describes the amide coupling of this compound and indoline.

Materials:

  • This compound

  • Indoline

  • Thionyl chloride (SOCl₂)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of thionyl chloride.

  • Reflux the mixture for 2 hours to form the corresponding acid chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve indoline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the indoline solution to 0 °C in an ice bath.

  • Slowly add the acid chloride solution to the indoline solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Intermediate 1.

Step 2: Synthesis of (2-Amino-3-chlorophenyl)(indolin-1-yl)methanone (Intermediate 2)

This protocol details the reduction of the nitro group of Intermediate 1.

Materials:

  • (2-Chloro-3-nitrophenyl)(indolin-1-yl)methanone (Intermediate 1)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, suspend Intermediate 1 (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

  • Heat the mixture to reflux and stir vigorously for 4-6 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Intermediate 2, which can often be used in the next step without further purification.

Step 3: Synthesis of the Indolo[1,2-a][1][3]benzodiazepine Core (Final Product)

This protocol describes the acid-catalyzed intramolecular cyclization to form the final tetracyclic product.

Materials:

  • (2-Amino-3-chlorophenyl)(indolin-1-yl)methanone (Intermediate 2)

  • Trifluoroacetic acid (TFA) or Polyphosphoric acid (PPA)

  • Anhydrous Toluene or Xylene

  • Magnetic stirrer and heating mantle with a Dean-Stark apparatus

Procedure:

  • Dissolve Intermediate 2 (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add a catalytic amount of a strong acid, such as trifluoroacetic acid, or a larger quantity of polyphosphoric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from 2 to 24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If using TFA, neutralize the mixture with a saturated solution of NaHCO₃. If using PPA, carefully quench the reaction with ice water and then neutralize.

  • Extract the product with an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final indolo-benzodiazepine.

Quantitative Data Summary

The following table summarizes representative data for the key compounds in the synthetic pathway. Please note that yields are hypothetical and will vary based on experimental conditions.

CompoundIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Representative Yield (%)Physical State
1 (2-Chloro-3-nitrophenyl)(indolin-1-yl)methanoneC₁₅H₁₁ClN₂O₃302.7285Yellow Solid
2 (2-Amino-3-chlorophenyl)(indolin-1-yl)methanoneC₁₅H₁₃ClN₂O272.7392Pale Yellow Solid
3 Indolo[1,2-a][1][3]benzodiazepine CoreC₁₅H₁₁ClN₂254.7275Off-white Solid

Experimental Workflow Visualization

The general workflow for the synthesis and purification of the indolo-benzodiazepine is outlined in the diagram below.

Experimental Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Cyclization A1 Reactants: This compound Indoline, SOCl₂, Et₃N A2 Reaction in DCM A1->A2 A3 Aqueous Workup A2->A3 A4 Column Chromatography A3->A4 A5 Intermediate 1 A4->A5 B1 Reactant: Intermediate 1, Fe, NH₄Cl A5->B1 B2 Reaction in EtOH/H₂O B1->B2 B3 Filtration B2->B3 B4 Extraction B3->B4 B5 Intermediate 2 B4->B5 C1 Reactant: Intermediate 2, Acid Catalyst B5->C1 C2 Reaction in Toluene (Reflux) C1->C2 C3 Neutralization & Workup C2->C3 C4 Purification (Chromatography/Recrystallization) C3->C4 C5 Final Product C4->C5

Caption: General experimental workflow for the synthesis.

References

Application of 2-Chloro-3-nitrobenzoic Acid Isomers in Agrochemical Synthesis: A Detailed Protocol for the Preparation of the Herbicide Chloramben

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-3-nitrobenzoic acid and its isomers are valuable intermediates in the synthesis of various agrochemicals, including herbicides and pesticides.[1] The specific substitution pattern of the chloro and nitro groups on the benzoic acid ring allows for a range of chemical transformations to build complex, biologically active molecules. This application note provides a detailed protocol for the synthesis of the pre-emergence herbicide 3-amino-2,5-dichlorobenzoic acid, commonly known as Chloramben. While direct synthesis from this compound is less common, this guide details the synthesis from a closely related and synthetically accessible isomer, 2,5-dichloro-3-nitrobenzoic acid. The protocol is designed for researchers, scientists, and professionals in the agrochemical and drug development fields.

Synthetic Pathway Overview

The synthesis of Chloramben from a substituted nitrobenzoic acid precursor involves a two-step process. The first step is the preparation of the key intermediate, 2,5-dichloro-3-nitrobenzoic acid. The second step is the reduction of the nitro group to an amine, yielding the final herbicide.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Reduction to Herbicide 5_chloro_3_nitro_salicylic_acid 5-Chloro-3-nitro-salicylic Acid intermediate 2,5-Dichloro-3-nitrobenzoic Acid 5_chloro_3_nitro_salicylic_acid->intermediate Chlorinating Agent chloramben 3-Amino-2,5-dichlorobenzoic Acid (Chloramben) intermediate->chloramben Reduction (e.g., Sn/HCl)

Figure 1: Two-step synthesis of the herbicide Chloramben.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 3-amino-2,5-dichlorobenzoic acid from 2,5-dichloro-3-nitrobenzoic acid.

ParameterValueReference
Starting Material 2,5-dichloro-3-nitrobenzoic acid
Molecular Weight236.01 g/mol
Amount Used47.20 g (0.20 mol)
Reducing Agent Granular Tin
Amount Used40.0 g (0.326 mol)
Product 3-amino-2,5-dichlorobenzoic acid
Molecular Weight206.03 g/mol
Theoretical Yield41.21 g
Actual Yield39.25 g
Reaction Yield 95.2%

Experimental Protocols

This section provides detailed methodologies for the synthesis of the intermediate and the final herbicide product.

Part 1: Synthesis of 2,5-Dichloro-3-nitrobenzoic Acid

While various methods exist for the synthesis of 2,5-dichloro-3-nitrobenzoic acid, one documented approach starts from 5-chloro-3-nitro-salicylic acid.[2]

Materials and Reagents:

  • 5-chloro-3-nitro-salicylic acid

  • Thionyl chloride

  • Toluene

  • N,N-dimethylformamide (catalyst)

  • Acetone

  • Water

  • Hydrochloric acid

Procedure:

  • A suspension of 5-chloro-3-nitro-salicylic acid in toluene is prepared in a reaction vessel.

  • A catalytic amount of N,N-dimethylformamide is added to the suspension.

  • Thionyl chloride is added dropwise to the mixture.

  • The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete.

  • The excess thionyl chloride and toluene are removed by distillation.

  • The resulting acid chloride is then hydrolyzed by boiling in an acetone/water solution with a catalytic amount of acid.

  • After hydrolysis, the product is precipitated by adding the reaction mixture to water.

  • The solid 2,5-dichloro-3-nitrobenzoic acid is collected by filtration, washed with water, and dried. A yield of up to 85% has been reported for this type of transformation.[2]

Part 2: Synthesis of 3-Amino-2,5-dichlorobenzoic Acid (Chloramben)

This protocol details the reduction of the nitro group of 2,5-dichloro-3-nitrobenzoic acid to form the final herbicide product.

Materials and Reagents:

  • 2,5-dichloro-3-nitrobenzoic acid (47.20 g, 0.20 mol)

  • Granular tin (40.0 g, 0.326 mol)

  • Concentrated hydrochloric acid (200 mL)

  • Water (200 mL)

  • Ice

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction flask equipped with a stirrer, combine 47.20 g (0.20 mol) of 2,5-dichloro-3-nitrobenzoic acid and 40.0 g (0.326 mol) of granular tin.

  • With good agitation, add 200 mL of water and 200 mL of concentrated hydrochloric acid to the flask.

  • Heat the stirred reaction mixture to 95 °C and maintain this temperature for 4.5 hours.

  • After the reaction period, pour the hot mixture over a sufficient amount of ice to cool it and solidify the product.

  • Collect the solid product by filtration and wash it with water.

  • Dissolve the crude product in ethyl acetate.

  • Wash the ethyl acetate solution three times with water and once with a saturated aqueous solution of sodium chloride.

  • Dry the ethyl acetate solution over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to yield solid 3-amino-2,5-dichlorobenzoic acid.

  • The final product weighs 39.25 g.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of 3-amino-2,5-dichlorobenzoic acid.

Experimental_Workflow start Start: 2,5-Dichloro-3-nitrobenzoic Acid & Tin reagents Add HCl and Water start->reagents heating Heat at 95°C for 4.5 hours reagents->heating cooling Pour over Ice heating->cooling filtration1 Filter and Wash with Water cooling->filtration1 dissolution Dissolve in Ethyl Acetate filtration1->dissolution washing Wash with Water and Brine dissolution->washing drying Dry with Na2SO4 and Filter washing->drying evaporation Evaporate Solvent drying->evaporation end End: 3-Amino-2,5-dichlorobenzoic Acid evaporation->end

Figure 2: Workflow for the synthesis of Chloramben.

This application note provides a comprehensive guide to the synthesis of the herbicide Chloramben, highlighting the use of a this compound isomer as a key precursor. The detailed protocols and quantitative data are intended to facilitate the replication of this synthesis in a laboratory setting. The versatility of substituted nitrobenzoic acids as intermediates underscores their importance in the development of new and effective agrochemicals.

References

Application Notes and Protocols: 2-Chloro-3-nitrobenzoic Acid as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Chloro-3-nitrobenzoic acid (CAS No: 3970-35-2) is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex organic molecules.[1][2] Its molecular architecture, featuring a carboxylic acid, a chloro group, and a nitro group on a benzene ring, offers multiple reactive sites for synthetic transformations.[1][3] This versatility makes it an indispensable building block in the pharmaceutical and agrochemical industries for constructing novel heterocyclic scaffolds, which are often the basis for new therapeutic agents and crop protection agents.[1][2][3] This document outlines the key applications and detailed protocols for utilizing this compound in the synthesis of diverse heterocyclic systems.

Physicochemical Properties of this compound A summary of the key properties of this compound is provided below for easy reference.

PropertyValueReference
CAS Number 3970-35-2[4]
Molecular Formula C₇H₄ClNO₄[5]
Molecular Weight 201.56 g/mol [4][5]
Melting Point 183-187 °C[4]
IUPAC Name This compound[5]
SMILES String C1=CC(=C(C(=C1)--INVALID-LINK--[O-])Cl)C(=O)O[5]
InChIKey JRQDVRIQJJPHEQ-UHFFFAOYSA-N[4][5]

Core Reactivity and Applications The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The carboxylic acid is readily converted to amides or esters, the chloro group can be displaced via nucleophilic aromatic substitution (SNAr), and the nitro group can be reduced to an amine, which can then participate in further cyclization reactions. This multi-functionality allows for the construction of complex, "biprivileged" molecular scaffolds, such as indolo-fused benzodiazepines and quinoxalines.[4]

G cluster_0 This compound cluster_1 Reaction Pathways cluster_2 Synthetic Transformations start This compound COOH Carboxylic Acid (-COOH) start->COOH Site 1 Cl Chloro Group (-Cl) start->Cl Site 2 NO2 Nitro Group (-NO2) start->NO2 Site 3 amide Amide Bond Formation (e.g., with aminoquinolines) COOH->amide snar Nucleophilic Aromatic Substitution (e.g., Ullmann Condensation) Cl->snar reduction Reduction to Amine (-NH2) (for subsequent cyclization) NO2->reduction

Caption: Reactivity map of this compound.

This compound is a key reagent in synthesizing phenylquinolylamines through condensation with aminoquinolines and in microwave-promoted Ullmann condensations with 2-aminopyridines.[4] These intermediates are pivotal for creating tetracyclic systems with potential cytotoxic activities, such as benzophenanthrolinone analogues of acronycine.[4]

Experimental Protocols

The following protocols provide generalized methodologies for common transformations involving this compound. Researchers should optimize conditions for specific substrates.

Protocol 1: Microwave-Assisted Ullmann Condensation This protocol describes a general procedure for the coupling of this compound with an amino-heterocycle, such as 2-aminopyridine, a reaction noted for its efficiency under microwave irradiation.[4]

Materials:

  • This compound

  • 2-Aminopyridine (or other amino-heterocycle)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vials

  • Standard workup and purification supplies (Ethyl acetate, brine, MgSO₄, silica gel)

Procedure:

  • To a 10 mL microwave reactor vial, add this compound (1.0 mmol), the amino-heterocycle (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.5 mmol).

  • Add 5 mL of DMF to the vial and seal it with a cap.

  • Place the vial in the microwave reactor. Irradiate the mixture at 120-150°C for 30-60 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl product.

Protocol 2: Synthesis of Phenylquinolylamine and Subsequent Cyclization This two-step protocol outlines the synthesis of fused heterocyclic systems, starting with a condensation reaction followed by an acid-mediated cyclization.[4]

G start Step 1: Starting Materials - this compound - Aminoquinoline step2 Step 2: Condensation Reaction (e.g., Ullmann or Buchwald-Hartwig) start->step2 intermediate Step 3: Intermediate Product (Phenylquinolylamine) step2->intermediate step4 Step 4: Acid-Mediated Cyclization (e.g., using PPA or H2SO4) intermediate->step4 product Step 5: Final Product (Tetracyclic Heterocycle) step4->product purify Step 6: Purification & Analysis (Chromatography, NMR, MS) product->purify

Caption: General workflow for synthesis of fused heterocyles.

Part A: Condensation to form Phenylquinolylamine

  • Follow the general procedure outlined in Protocol 1, substituting the amino-heterocycle with the desired aminoquinoline.

  • Thoroughly characterize the resulting phenylquinolylamine intermediate to confirm its structure before proceeding.

Part B: Acid-Mediated Cyclization

  • Place the purified phenylquinolylamine intermediate (1.0 mmol) in a round-bottom flask.

  • Add a suitable cyclizing agent, such as polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄), in excess (e.g., 10-20 equivalents).

  • Heat the mixture at 100-140°C for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., concentrated NH₄OH or NaOH solution) until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize or purify by column chromatography to obtain the final tetracyclic heterocycle.

Data Summary: Representative Transformations

The versatility of chloro-nitrobenzoic acids allows for the synthesis of a wide range of heterocyclic compounds. While specific yield data for this compound is sparsely published, data from closely related isomers can provide an expected range for reaction efficiency.

Starting MaterialReagentProduct TypeYield (%)Reference
2-Chloro-5-nitrobenzoic acid4-Nitrophenol, Thionyl chlorideEster78%[6]
p-Chlorobenzoic acidMixed Acid (HNO₃/H₂SO₄)Nitrated Benzoic Acid>97%[7]
o-Chlorobenzoic acidMixed Acid (HNO₃/H₂SO₄)Nitrated Benzoic Acid92%[8]
This compoundAminoquinolinesPhenylquinolylaminesN/A[4]
This compound2-AminopyridinesN-aryl PyridinesN/A[4]

Note: "N/A" indicates that a specific yield was not provided in the cited literature, though the reaction was reported.

Conclusion this compound is a valuable and versatile building block for the synthesis of novel heterocyles.[1][3] Its distinct functional groups provide a platform for diverse chemical modifications, enabling the construction of complex molecular scaffolds relevant to drug discovery and materials science.[1][4] The protocols and data presented here serve as a guide for researchers to harness the synthetic potential of this important chemical intermediate.

References

Application Notes and Protocols for the HPLC Analysis of 2-Chloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a chlorinated and nitrated benzoic acid framework, provides a versatile scaffold for the development of new chemical entities.[1] Accurate and reliable analytical methods are therefore essential for quality control, purity assessment, and stability testing of this compound and its derivatives. This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). The primary challenge in the analysis of this compound is often the separation from its positional isomers, which have very similar chemical and physical properties.[3]

Analytical Method Overview

The recommended method for the analysis of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique is well-suited for the separation of polar aromatic compounds. The method outlined below is a starting point for method development and will require optimization and validation for specific applications.

Chromatographic Conditions

A summary of a typical starting point for HPLC method development is provided in the table below.

ParameterRecommended Condition
HPLC System Standard HPLC with UV Detector
Column C18 bonded silica, 4.6 x 150 mm, 5 µm particle size[3]
Mobile Phase A Water with 0.1% Acetic Acid or Formic Acid[3]
Mobile Phase B Acetonitrile[3]
Elution Mode Gradient[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30°C[3]
Detection Wavelength 254 nm[3]
Injection Volume 10 µL[3]

A typical gradient elution profile that can be used as a starting point is as follows:

Time (minutes)% Mobile Phase A% Mobile Phase B
0 - 5955
5 - 25Gradient to 50Gradient to 50
25 - 305050
30 - 35Return to 95Return to 5
35 - 40955 (Re-equilibration)

Data Presentation

The following tables are templates for the presentation of quantitative data from a full method validation.

System Suitability
ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)T ≤ 2e.g., 1.1
Theoretical Plates (N)N ≥ 2000e.g., 5500
%RSD of Peak Area (n=6)≤ 2.0%e.g., 0.8%
%RSD of Retention Time (n=6)≤ 1.0%e.g., 0.3%
Method Validation Summary
Validation ParameterResult
Linearity (R²) e.g., ≥ 0.999
Range (µg/mL) e.g., 1 - 100
Accuracy (% Recovery) e.g., 98.0 - 102.0%
Precision (%RSD)
- Repeatabilitye.g., ≤ 2.0%
- Intermediate Precisione.g., ≤ 2.0%
Limit of Detection (LOD) (µg/mL) e.g., 0.1
Limit of Quantitation (LOQ) (µg/mL) e.g., 0.3

Experimental Protocols

Preparation of Mobile Phase
  • Mobile Phase A (Aqueous): Add 1.0 mL of glacial acetic acid (or formic acid) to 1000 mL of HPLC-grade water. Filter and degas the solution.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Filter and degas.

Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a 50:50 mixture of Mobile Phase A and B).

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Preparation of Sample Solutions
  • Accurately weigh a quantity of the sample containing approximately 2.5 mg of this compound and transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Perform a series of injections of the working standard solutions to establish system suitability.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solutions for analysis.

Data Analysis
  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Integrate the peak area of the analyte in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the final concentration or purity of the analyte in the original sample, taking into account the sample weight and dilution factors.

Visualizations

The following diagrams illustrate the logical workflow of the HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D System Equilibration & Blank Injection A->D B Standard Solution Preparation E System Suitability Testing B->E F Calibration Curve Generation B->F C Sample Solution Preparation G Sample Injection C->G D->E E->F F->G H Peak Identification & Integration G->H I Concentration Calculation H->I J Report Generation I->J

Caption: A flowchart of the HPLC analysis workflow.

Method_Development_Logic start Define Analytical Requirements col_select Column Selection (e.g., C18) start->col_select mob_phase Mobile Phase Optimization col_select->mob_phase detection Detector Wavelength Selection (e.g., 254 nm) mob_phase->detection gradient Gradient/Isocratic Elution Profile detection->gradient validation Method Validation gradient->validation final_method Final Analytical Method validation->final_method

Caption: Logical steps in HPLC method development.

References

Application Notes and Protocols: Derivatization of 2-Chloro-3-nitrobenzoic Acid for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitrobenzoic acid is a versatile chemical scaffold of significant interest in medicinal chemistry. Its aromatic ring is substituted with three key functional groups: a carboxylic acid, a chloro group, and a nitro group. This arrangement provides multiple avenues for chemical modification, enabling the synthesis of a diverse library of derivatives for biological screening. The presence of electron-withdrawing nitro and chloro groups activates the benzene ring for nucleophilic aromatic substitution, while the carboxylic acid moiety is readily converted to esters, amides, and other functionalities. Derivatives of this compound have been explored for a range of therapeutic applications, including as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1][2]

These application notes provide detailed protocols for the primary derivatization strategies of this compound and summarize available data on the biological activities of its derivatives to guide further research and drug discovery efforts.

Key Derivatization Strategies

The derivatization of this compound primarily involves four key strategies, which can be used alone or in combination to generate a wide array of novel compounds:

  • Esterification: Conversion of the carboxylic acid to an ester.

  • Amidation: Reaction of the carboxylic acid with amines to form amides.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chlorine atom by a nucleophile.

  • Nitro Group Reduction: Reduction of the nitro group to an amine, which can then be further functionalized.

Experimental Protocols

Protocol 1: Esterification of this compound

This protocol details the synthesis of methyl 2-chloro-3-nitrobenzoate, a common ester derivative.

Materials:

  • This compound

  • Methanol

  • Concentrated Sulfuric Acid

  • Ice

  • Deionized water

  • Büchner funnel and filter paper

Procedure: [3]

  • Dissolve 50.0 g (0.248 mol) of this compound in 500 ml of methanol in a round-bottom flask.

  • With caution and constant stirring, slowly add 20 ml of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 24 hours.

  • After the reflux period, allow the reaction mixture to cool to ambient temperature.

  • Pour the cooled mixture over a slurry of ice and water to precipitate the product.

  • Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with deionized water to remove residual acid.

  • Dry the purified product to obtain methyl 2-chloro-3-nitrobenzoate.

Protocol 2: Amidation of this compound

This protocol provides a general method for synthesizing N-substituted amides of this compound via an acid chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride or oxalyl chloride

  • Anhydrous toluene or dichloromethane (DCM)

  • A primary or secondary amine (e.g., aniline, benzylamine)

  • Triethylamine or pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure: (Adapted from a general amide synthesis protocol)[4]

Part A: Acid Chloride Formation

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 equivalent) in anhydrous toluene or DCM.

  • Add thionyl chloride (2.0 equivalents) or oxalyl chloride (1.5 equivalents) dropwise at room temperature. A catalytic amount of DMF may be added if using oxalyl chloride.

  • Heat the mixture to reflux for 2-4 hours, or until gas evolution ceases.

  • After cooling to room temperature, remove the solvent and excess reagent under reduced pressure to yield the crude 2-chloro-3-nitrobenzoyl chloride.

Part B: Amide Synthesis

  • Dissolve the crude acid chloride from Part A in anhydrous DCM.

  • In a separate flask, dissolve the desired amine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool the amine solution to 0°C using an ice bath.

  • Add the acid chloride solution dropwise to the cooled and stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude amide by column chromatography or recrystallization.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol outlines the synthesis of 2-amino-3-nitrobenzoic acid through the displacement of the chloro group with ammonia.

Materials:

  • This compound

  • Alcoholic ammonia (e.g., ammonia in ethanol)

  • High-pressure reaction vessel or autoclave

  • Hydrochloric acid

Procedure: (Based on a described reaction)[5]

  • Charge a high-pressure reaction vessel with this compound and alcoholic ammonia.

  • Seal the vessel and heat the mixture to a temperature sufficient to drive the substitution (typically 100-150°C).

  • Maintain the temperature for a duration determined by reaction monitoring (TLC or LC-MS).

  • After completion, cool the vessel to room temperature before carefully venting in a fume hood.

  • Transfer the reaction mixture to a beaker and acidify with hydrochloric acid to precipitate the product.

  • Collect the 2-amino-3-nitrobenzoic acid by filtration, wash with cold water, and dry.

Quantitative Data Presentation

While comprehensive quantitative biological data for a broad spectrum of this compound derivatives are limited in publicly accessible literature, the following table presents antimicrobial data for derivatives of the structurally related 2-chlorobenzoic acid. This information can serve as a valuable reference point for initiating medicinal chemistry programs based on this scaffold.

Table 1: Antimicrobial Activity of 2-Chlorobenzoic Acid Schiff's Base Derivatives [6][7]

Compound IDR Group in Schiff's BaseMIC (µM/ml) vs. E. coli
1 4-hydroxy-3-methoxybenzylidene>100
2 4-chlorobenzylidene50
3 4-nitrobenzylidene25
4 2-hydroxybenzylidene50
5 3,4,5-trimethoxybenzylidene>100
6 4-(dimethylamino)benzylidene12.5
Norfloxacin (Standard)6.25

Disclaimer: The data presented is for derivatives of 2-chlorobenzoic acid. The addition of a nitro group at the 3-position on the benzene ring is anticipated to alter the electronic and steric properties, which will in turn influence the biological activity of the corresponding derivatives.

Visualizations

Synthetic Pathways and Experimental Workflows

The following diagrams provide a visual representation of the derivatization strategies for this compound, a typical drug discovery workflow, and the logical relationship between chemical modification and biological activity.

Derivatization_Pathways cluster_esterification Esterification cluster_amidation Amidation cluster_snar Nucleophilic Aromatic Substitution cluster_reduction Nitro Reduction This compound This compound Ester Derivatives Ester Derivatives This compound->Ester Derivatives ROH, H+ Amide Derivatives Amide Derivatives This compound->Amide Derivatives 1. SOCl2 2. R1R2NH Substituted Derivatives Substituted Derivatives This compound->Substituted Derivatives Nu- Amino Derivatives Amino Derivatives This compound->Amino Derivatives [H]

Caption: Key synthetic pathways for the derivatization of this compound.

Experimental_Workflow start Start: This compound synthesis Synthesis of Derivatives (Esterification, Amidation, SNAr) start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification screening Biological Screening (Antimicrobial, Anticancer assays) purification->screening data_analysis Data Analysis (MIC, IC50 determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar sar->synthesis Design new derivatives lead_optimization Lead Optimization sar->lead_optimization end End: Potential Drug Candidate lead_optimization->end

Caption: A typical experimental workflow for drug discovery starting from this compound.

Logical_Relationship Scaffold 2-Chloro-3-nitrobenzoic acid Scaffold Modification Chemical Modification (e.g., Amidation) Scaffold->Modification Derivative Synthesized Derivative Modification->Derivative Activity Biological Activity (e.g., Antimicrobial) Derivative->Activity

Caption: The logical progression from a chemical scaffold to a biologically active derivative.

References

Application Notes and Protocols for Microwave-Assisted Synthesis with 2-Chloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient synthesis of biologically active heterocyclic compounds, namely N-aryl-3-nitroanthranilic acids and 2,3-disubstituted-4(3H)-quinazolinones, utilizing 2-Chloro-3-nitrobenzoic acid as a key starting material under microwave irradiation. The synthesized compounds have potential applications in drug discovery, particularly as inhibitors of key signaling pathways implicated in cancer and inflammation.

Introduction

This compound is a versatile chemical intermediate employed in the synthesis of a variety of pharmaceutical compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs), as well as antibacterial and antitumor agents.[1] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity, offering a greener and more efficient alternative to conventional heating methods. This document outlines microwave-promoted protocols for the Ullmann condensation of this compound with various anilines, followed by the cyclization of the resulting N-arylanthranilic acids to form quinazolinone scaffolds. Quinazolinone derivatives are of significant interest due to their demonstrated activity as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical target in cancer therapy.

Application 1: Microwave-Assisted Ullmann Condensation for the Synthesis of N-Aryl-3-nitroanthranilic Acids

The Ullmann condensation is a fundamental reaction for the formation of carbon-nitrogen bonds. Microwave irradiation significantly reduces the long reaction times typically associated with conventional heating methods for this transformation. This protocol describes a rapid and efficient synthesis of N-aryl-3-nitroanthranilic acids.

Experimental Protocol

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper sulfate (CuSO₄)

  • Microwave synthesis vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • In a 10 mL microwave synthesis vial, combine this compound (1.0 mmol), the desired substituted aniline (2.0 mmol), anhydrous potassium carbonate (0.5 mmol), and a catalytic amount of anhydrous copper sulfate.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with a power of 240 W for 1.5 to 2.5 minutes. The optimal time may vary depending on the specific aniline used (see Table 1).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add 10 mL of water and acidify with 2N HCl to a pH of 3-4.

  • The precipitated product, N-aryl-3-nitroanthranilic acid, is collected by vacuum filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from ethanol.

Data Presentation
EntryAniline SubstituentTime (min)Power (W)Yield (%)
1H1.524098
25-OCH₃2.524090
36,7-(CH₃)₂2.2524092
47-CH₃1.3324086

Table 1: Microwave-assisted synthesis of N-phenylanthranilic acid derivatives from 2-chlorobenzoic acids and anilines. While this data is for 2-chlorobenzoic acid, similar high yields and short reaction times are expected for this compound under these optimized microwave conditions.[2]

Application 2: Microwave-Assisted Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities. This protocol details a one-pot, three-component synthesis of 2,3-disubstituted-4(3H)-quinazolinones from anthranilic acid (which can be derived from the previously synthesized N-aryl-3-nitroanthranilic acid via reduction of the nitro group), an acid chloride, and a primary amine under microwave irradiation.

Experimental Protocol

Materials:

  • N-Aryl-3-aminoanthranilic acid (derived from the product of Application 1)

  • Acid chloride (e.g., benzoyl chloride, acetyl chloride)

  • Primary amine (e.g., aniline, benzylamine)

  • Microwave synthesis vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • In a 10 mL microwave synthesis vial, add equimolar amounts of the N-aryl-3-aminoanthranilic acid, the corresponding acid chloride, and the primary amine.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a power of 300-450 W for 7-10 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction vial to room temperature.

  • Pour the reaction mixture into crushed ice.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure 2,3-disubstituted-4(3H)-quinazolinone.

Data Presentation
EntryR Group (from Acid Chloride)R' Group (from Amine)Power (W)Time (min)Yield (%)
1PhenylPhenyl300885
2Phenyl4-Methylphenyl450782
3MethylPhenyl3001078
4Methyl4-Methylphenyl450975

Table 2: Microwave-assisted one-pot synthesis of 2,3-disubstituted-4(3H)-quinazolinones. This general protocol demonstrates the feasibility of rapid and high-yield synthesis of the quinazolinone core.[3]

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Microwave-Assisted Ullmann Condensation cluster_step2 Step 2: Reduction (Conventional) cluster_step3 Step 3: Microwave-Assisted Quinazolinone Synthesis A This compound D Microwave Irradiation (240W, 1.5-2.5 min) A->D B Substituted Aniline B->D C K2CO3, CuSO4 C->D E N-Aryl-3-nitroanthranilic Acid D->E F Reduction (e.g., SnCl2/HCl) E->F G N-Aryl-3-aminoanthranilic Acid F->G J Microwave Irradiation (300-450W, 7-10 min) G->J H Acid Chloride H->J I Primary Amine I->J K 2,3-Disubstituted-4(3H)-quinazolinone J->K

Caption: Experimental workflow for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones.

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazolinone Quinazolinone Derivative (Synthesized Product) Quinazolinone->EGFR Inhibits (ATP-competitive) EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.

Conclusion

The protocols outlined in these application notes demonstrate the utility of microwave-assisted synthesis for the rapid and efficient production of N-aryl-3-nitroanthranilic acids and 2,3-disubstituted-4(3H)-quinazolinones from this compound. These methods offer significant advantages over conventional heating in terms of reaction time and yield. The resulting quinazolinone scaffolds are promising candidates for further investigation as EGFR inhibitors in cancer drug discovery programs. For professionals in drug development, these efficient synthetic routes provide a valuable tool for the rapid generation of compound libraries for screening and lead optimization.

References

large-scale production methods for 2-Chloro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the large-scale production of 2-Chloro-3-nitrobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1] This document provides detailed application notes and protocols for its synthesis and purification, aimed at researchers, scientists, and drug development professionals. The primary methods discussed are the nitration of 2-chlorobenzoic acid and the subsequent separation of the resulting isomers.

Application Notes

Synthesis Strategy

The industrial production of this compound is primarily achieved through the nitration of 2-chlorobenzoic acid. This reaction, however, yields a mixture of isomers, predominantly this compound and 2-chloro-5-nitrobenzoic acid, along with smaller quantities of other positional isomers like 2-chloro-4-nitrobenzoic acid and 2-chloro-6-nitrobenzoic acid.[2] Consequently, a significant portion of the production process is dedicated to the separation and purification of the desired this compound isomer.

A potential alternative synthesis route is the oxidation of 2-chloro-3-nitrotoluene. While this method is used for analogous compounds, detailed large-scale protocols for this compound are less commonly reported in publicly available literature.

Key Challenges and Considerations

The primary challenge in the large-scale production of this compound is the efficient separation of the closely related isomers formed during the nitration process.[2][3] These isomers have very similar chemical and physical properties, making their separation difficult.[2] Fractional crystallization, which relies on slight differences in solubility at controlled pH levels, is a common industrial method for this separation.[2] High-performance liquid chromatography (HPLC) can also be employed, particularly for achieving very high purity on a smaller scale or for analytical purposes.[2][4]

Safety is a critical consideration when working with nitrating agents like nitric acid and sulfuric acid. These reactions are highly exothermic and require careful temperature control to prevent runaway reactions and the formation of undesired byproducts.[5][6]

Process Workflow

The overall production process can be summarized in the following logical workflow:

cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Starting Material: 2-Chlorobenzoic Acid Nitration Nitration with HNO3 / H2SO4 Start->Nitration Crude_Product Crude Product Mixture (Isomers) Nitration->Crude_Product Dissolution Alkali Dissolution Crude_Product->Dissolution Precipitation Fractional Precipitation (pH Adjustment) Dissolution->Precipitation Isolation Filtration and Washing Precipitation->Isolation Drying Drying Isolation->Drying Final_Product Purified this compound Drying->Final_Product

High-level workflow for the production of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration of 2-Chlorobenzoic Acid

This protocol describes the nitration of 2-chlorobenzoic acid to produce a mixture of nitro-isomers, followed by a general purification procedure.

Materials:

  • 2-Chlorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Nitric acid (e.g., 80% or as part of a mixed acid)[5]

  • Ice

  • Deionized water

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Cooling bath (e.g., ice-salt bath)

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Procedure:

  • Charging the Reactor: In a jacketed reactor, charge concentrated sulfuric acid. Begin cooling the acid to below 0°C using a cooling bath.[5]

  • Addition of 2-Chlorobenzoic Acid: Slowly add 2-chlorobenzoic acid to the cooled sulfuric acid while maintaining vigorous stirring. Ensure the temperature is kept low during the addition. The weight ratio of concentrated sulfuric acid to o-chlorobenzoic acid can range from 3.5:1 to 4.5:1.[7]

  • Nitration: Prepare a nitrating mixture of nitric acid and sulfuric acid. Slowly add the nitrating mixture to the reactor via an addition funnel over a period of approximately 1 hour, ensuring the temperature is maintained between 30°C and 40°C.[3][7]

  • Reaction: After the addition is complete, allow the reaction to proceed at the set temperature for at least 2 hours.[3] Monitor the reaction for completion using a suitable analytical method like thin-layer chromatography (TLC).[3]

  • Quenching and Precipitation: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice or into cold water to precipitate the crude product.[5]

  • Isolation of Crude Product: Isolate the precipitated solid by filtration. Wash the filter cake with cold deionized water to remove residual acids.

  • Drying: Dry the crude product in a vacuum oven at a suitable temperature (e.g., 65-70°C) to a constant weight.[6]

Protocol 2: Purification of this compound by Fractional Crystallization

This protocol outlines the separation of this compound from its isomers based on differences in solubility at varying pH levels.

Materials:

  • Crude nitrated 2-chlorobenzoic acid mixture

  • Aqueous base (e.g., 1M Sodium Hydroxide)

  • Aqueous acid (e.g., 1M Hydrochloric Acid)

  • Suitable solvent (e.g., ethanol/water mixture)[2]

  • Activated carbon (optional, for decolorization)

Equipment:

  • Reaction vessel with stirring and heating capabilities

  • pH meter

  • Filtration apparatus

Procedure:

  • Alkaline Dissolution: Transfer the crude product to a reaction vessel. Add a suitable amount of water (e.g., 3.5 to 4.5 times the weight of the crude product).[7] Heat the mixture with stirring to a temperature between 60°C and 70°C.[7] Slowly add an aqueous base (e.g., liquid alkali) to dissolve the acidic isomers, adjusting the pH to approximately 7.5.[3][7] At this stage, activated carbon can be added for decolorization, followed by filtration.[3]

  • Selective Precipitation: Carefully and slowly add an aqueous acid to the solution while continuously monitoring the pH.[2] Different isomers will precipitate at different pH values due to their slightly different pKa values.[2]

  • Isolation of Isomers: Isolate the precipitated solids by filtration at different pH ranges. The exact pH for the precipitation of this compound should be determined experimentally.

  • Washing and Drying: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities in the mother liquor.[2] Dry the purified crystals under vacuum.[2]

  • Purity Analysis: Analyze the purity of the isolated product using HPLC or by determining its melting point.[2] If the purity is not satisfactory, the recrystallization process can be repeated.[2]

Detailed Workflow for Nitration and Purification

Start 2-Chlorobenzoic Acid Concentrated H2SO4 Nitration Nitration Reaction (30-40°C) Start->Nitration Nitrating_Agent Nitrating Agent (HNO3/H2SO4) Nitrating_Agent->Nitration Quenching Quenching in Ice Water Nitration->Quenching Filtration1 Filtration & Washing Quenching->Filtration1 Crude_Product Crude Isomer Mixture Filtration1->Crude_Product Dissolution Alkaline Dissolution (pH ~7.5, 60-70°C) Crude_Product->Dissolution Precipitation Acid Precipitation (Controlled pH Drop) Dissolution->Precipitation Filtration2 Filtration & Washing Precipitation->Filtration2 Drying Drying Filtration2->Drying Final_Product Purified this compound Drying->Final_Product

Detailed workflow for the nitration and purification of this compound.

Data Presentation

Table 1: Reaction Parameters for the Nitration of 2-Chlorobenzoic Acid
ParameterEmbodiment 1[7]Embodiment 2[7]Embodiment 3[7]General Protocol[3]
H₂SO₄ : o-chlorobenzoic acid (w/w) 3.5 : 14.5 : 14 : 13.5 : 1
Reaction Temperature 30°C40°C35°C30°C
Insulation Time > 2 hoursNot specifiedNot specified> 2 hours
Table 2: Parameters for Alkaline Dissolution of Crude Product
ParameterEmbodiment 1[7]Embodiment 2[7]Embodiment 3[7]General Protocol[3]
Water : Crude Product (w/w) 3.5 : 14.5 : 14 : 13.5 : 1
Temperature 60°C70°C65°C60°C
Final pH 7.57.57.57.5
Table 3: Parameters for Acid Precipitation
ParameterGeneral Protocol[3]
Precipitating Agent 50% Nitric Acid Solution
Final pH 2
Temperature Boiling, then cool to 38°C
Time > 1 hour at boiling
Reported Yield > 85% (for 2-chloro-5-nitrobenzoic acid)
Reported Purity > 99.5% (for 2-chloro-5-nitrobenzoic acid)

Note: The yield and purity data in Table 3 are reported for the 2-chloro-5-nitrobenzoic acid isomer, as the primary focus of the cited patent is on its production. The yield and purity of this compound will depend on the specific conditions and the efficiency of the separation process.

References

Application Notes and Protocols for the Synthesis of Quinolone Antibacterial Drugs from 2-Chloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone and fluoroquinolone antibacterial agents represent a significant class of synthetic drugs with a broad spectrum of activity against various bacterial pathogens. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination. The synthesis of the quinolone core is a key step in the development of these therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of a quinolone antibacterial drug scaffold, specifically 8-chloro-4-hydroxyquinoline-3-carboxylic acid, using 2-Chloro-3-nitrobenzoic acid as a readily available starting material. The synthetic strategy involves a two-step process: the reduction of the nitro group followed by a Gould-Jacobs cyclization reaction.

Synthetic Pathway Overview

The overall synthetic pathway from this compound to the quinolone core is depicted below. The initial step involves the reduction of the nitro group of the starting material to form 2-amino-3-chlorobenzoic acid. This intermediate then undergoes a condensation reaction with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to yield the target quinolone structure.

G A This compound B Reduction A->B C 2-Amino-3-chlorobenzoic acid B->C D Gould-Jacobs Reaction (Condensation & Cyclization) C->D E 8-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester D->E F Hydrolysis E->F G 8-Chloro-4-hydroxyquinoline-3-carboxylic acid (Quinolone Core) F->G

Caption: Synthetic workflow from this compound to the quinolone core.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-chlorobenzoic Acid (Intermediate 1)

This protocol describes the reduction of the nitro group of this compound to an amine using sodium dithionite.

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • 30% Aqueous Ammonia (NH₄OH)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • To a stirred solution of this compound (15 g, 74.4 mmol) in water (105 mL) in a round-bottom flask, add 30% aqueous ammonia (6 mL).

  • To this solution, add an aqueous solution of sodium dithionite (52 g, 298.7 mmol in a suitable amount of water) at room temperature and stir for 1 hour.[1]

  • Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.

  • After the reaction is complete, acidify the reaction mixture with concentrated HCl until the pH is approximately 3.

  • Extract the product with ethyl acetate (2 x 500 mL).

  • Wash the combined organic layers with water (2 x 100 mL) and then with brine (150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-amino-3-chlorobenzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to furnish an off-white solid.

Protocol 2: Synthesis of Ethyl 8-Chloro-4-hydroxyquinoline-3-carboxylate (Intermediate 2) via Gould-Jacobs Reaction

This protocol details the condensation of 2-amino-3-chlorobenzoic acid with diethyl ethoxymethylenemalonate (DEEM) and subsequent thermal cyclization to form the quinolone ring system. Two alternative heating methods are provided: conventional high-temperature heating and microwave-assisted synthesis.

Materials:

  • 2-Amino-3-chlorobenzoic acid

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling inert solvent (e.g., Diphenyl ether or Dowtherm A) for conventional heating

  • Microwave synthesis system (for microwave-assisted method)

  • Reaction flask with reflux condenser (for conventional heating)

  • Microwave vial (for microwave-assisted method)

  • Heating mantle or oil bath

  • Hexane or cyclohexane for precipitation

  • Filtration apparatus

Method A: Conventional High-Temperature Synthesis

  • Condensation: In a round-bottom flask, mix 2-amino-3-chlorobenzoic acid (1 equivalent) with a slight excess of diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 120-130°C for 1-2 hours. This step can be performed with or without a solvent. The progress of the formation of the anilidomethylenemalonate intermediate can be monitored by TLC.

  • Cyclization: After the condensation is complete, add a high-boiling solvent such as diphenyl ether to the reaction mixture. Heat the mixture to reflux (typically 250-260°C) and maintain this temperature for 30-60 minutes.[2]

  • Work-up: Cool the reaction mixture to room temperature. Add a non-polar solvent like hexane or cyclohexane to precipitate the crude product.

  • Purification: Filter the solid product, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

Method B: Microwave-Assisted Synthesis

  • Reaction Setup: In a microwave vial, combine 2-amino-3-chlorobenzoic acid (1 equivalent) and diethyl ethoxymethylenemalonate (2-3 equivalents). The excess DEEM can act as both a reactant and a solvent.[3]

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the mixture to a high temperature (e.g., 250°C) for a short duration (e.g., 5-20 minutes).[3] The reaction conditions (temperature and time) may need to be optimized for this specific substrate.

  • Isolation: After the reaction, cool the vial to room temperature, which should induce precipitation of the product.

  • Purification: Filter the precipitated solid and wash it with a small amount of cold acetonitrile or ethanol to remove unreacted DEEM and byproducts. Dry the product under vacuum.

Protocol 3: Hydrolysis to 8-Chloro-4-hydroxyquinoline-3-carboxylic Acid (Quinolone Core)

This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Suspend the ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter if any solid is present.

  • Acidify the filtrate with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain 8-chloro-4-hydroxyquinoline-3-carboxylic acid.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. The actual yields may vary depending on the reaction scale and specific conditions used.

StepReactionStarting MaterialProductTypical Yield (%)
1ReductionThis compound2-Amino-3-chlorobenzoic acid70-85%[1]
2Gould-Jacobs Reaction2-Amino-3-chlorobenzoic acidEthyl 8-chloro-4-hydroxyquinoline-3-carboxylate60-80% (conventional) up to 95% (microwave)[3]
3HydrolysisEthyl 8-chloro-4-hydroxyquinoline-3-carboxylate8-Chloro-4-hydroxyquinoline-3-carboxylic acid>90%

Signaling Pathways and Logical Relationships

The Gould-Jacobs reaction proceeds through a well-defined mechanism involving nucleophilic substitution followed by an electrocyclic ring closure.

G cluster_0 Gould-Jacobs Reaction Mechanism A 2-Amino-3-chlorobenzoic acid (Aniline derivative) C Nucleophilic Attack of Amine on DEEM A->C B Diethyl ethoxymethylenemalonate (DEEM) B->C D Anilidomethylenemalonate Intermediate C->D Elimination of EtOH E Thermal 6π Electrocyclization D->E Heat (Δ) F Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate E->F Tautomerization

Caption: Mechanism of the Gould-Jacobs reaction.

Further Applications

The synthesized 8-chloro-4-hydroxyquinoline-3-carboxylic acid serves as a versatile intermediate for the synthesis of various quinolone antibacterial drugs. The 4-hydroxy group can be converted to a chloro group, which can then be displaced by various amines (e.g., piperazine derivatives) through nucleophilic aromatic substitution to introduce the desired C-7 substituent, a common feature in many potent fluoroquinolones. This allows for the creation of a library of quinolone derivatives for structure-activity relationship (SAR) studies and the development of new antibacterial agents.

References

Application Notes and Protocols for the Condensation of Aminoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoquinolines are a critical class of heterocyclic compounds that form the scaffold of numerous therapeutic agents. Their derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The quinoline ring system is a key pharmacophore, and its functionalization with amino groups provides a versatile platform for the development of novel drug candidates. Condensation reactions are fundamental to the synthesis of the quinoline core and its amino-substituted analogues. This document provides detailed experimental protocols for several key condensation reactions used to synthesize aminoquinolines, summarizes quantitative data for these reactions, and illustrates the signaling pathways through which these compounds exert their therapeutic effects.

Experimental Protocols

Several classical named reactions are employed for the synthesis of the quinoline scaffold, which can then be functionalized to yield aminoquinolines, or amino-substituted precursors can be used directly. Below are detailed protocols for some of the most common and effective condensation methods.

Protocol 1: Friedländer Synthesis of Substituted Quinolines

The Friedländer synthesis is a widely used reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester, to form a quinoline.[1] This reaction can be catalyzed by either acids or bases.[2]

Materials:

  • 2-Aminobenzaldehyde or 2-aminoacetophenone derivative

  • Ketone or compound with an α-methylene group (e.g., acetophenone, ethyl acetoacetate)

  • Catalyst: Potassium hydroxide (KOH) for base-catalyzed, or p-Toluenesulfonic acid (p-TSA) for acid-catalyzed reaction

  • Solvent: Ethanol or another suitable alcohol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard workup and purification equipment (filtration, recrystallization)

Procedure (Base-Catalyzed): [3]

  • In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone (1 equivalent) and the α-methylene carbonyl compound (1-1.2 equivalents) in ethanol.

  • Add the base catalyst, such as potassium hydroxide (1 equivalent), to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure quinoline derivative.

Protocol 2: Skraup Synthesis of Quinolines

The Skraup synthesis is a classic method for producing quinolines from the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[4][5]

Materials:

  • Aniline or substituted aniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Oxidizing agent (e.g., Nitrobenzene)

  • Ferrous sulfate (FeSO₄) (as a moderator)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure: [6][7]

  • Caution: This reaction can be highly exothermic and should be performed with extreme care in a fume hood.

  • To a large round-bottom flask, cautiously add concentrated sulfuric acid.

  • With vigorous stirring, slowly add glycerol to the sulfuric acid.

  • Add ferrous sulfate to moderate the reaction.

  • Slowly and carefully add the aniline derivative to the mixture.

  • Heat the mixture gently under reflux. The reaction is often initiated by the heat from the initial mixing.

  • Once the initial vigorous reaction subsides, add the oxidizing agent (nitrobenzene) portion-wise.

  • Continue heating the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully pour it into a large volume of water.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude quinoline.

  • The crude product can be purified by steam distillation followed by recrystallization or column chromatography.

Protocol 3: Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-disubstituted quinoline.[8][9]

Materials:

  • Aniline or substituted aniline

  • β-Diketone (e.g., acetylacetone)

  • Acid catalyst (e.g., concentrated Sulfuric Acid or Polyphosphoric Acid)

  • Round-bottom flask

  • Heating apparatus

Procedure: [9][10]

  • In a round-bottom flask, mix the aniline derivative (1 equivalent) and the β-diketone (1 equivalent).

  • Slowly add the acid catalyst (e.g., concentrated H₂SO₄) to the mixture with cooling.

  • Heat the reaction mixture, typically at a temperature between 100-150 °C.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization.

Protocol 4: Doebner-von Miller Reaction

This reaction is a modification of the Skraup synthesis and is used to prepare 2- and/or 4-substituted quinolines from an aniline and an α,β-unsaturated aldehyde or ketone.[11]

Materials:

  • Aniline or substituted aniline

  • α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)

  • Acid catalyst (e.g., Hydrochloric Acid or Zinc Chloride)

  • Solvent (e.g., water, ethanol)

Procedure: [12]

  • Dissolve the aniline in an acidic solution (e.g., aqueous HCl).

  • Slowly add the α,β-unsaturated carbonyl compound to the aniline solution with stirring.

  • A Lewis acid catalyst like zinc chloride can be added to promote the reaction.

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, neutralize the reaction mixture with a base to precipitate the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 5: Pfitzinger Reaction

The Pfitzinger reaction is a method for synthesizing quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[13][14]

Materials:

  • Isatin or substituted isatin

  • Carbonyl compound with an α-methylene group (e.g., acetone, acetophenone)

  • Strong base (e.g., Potassium Hydroxide)

  • Solvent (e.g., Ethanol)

Procedure: [14][15]

  • In a round-bottom flask, dissolve isatin in an ethanolic solution of potassium hydroxide.

  • Add the carbonyl compound to the reaction mixture.

  • Heat the mixture under reflux for several hours.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Acidify the solution with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the quinoline-4-carboxylic acid.

  • Collect the product by filtration, wash with water, and recrystallize from a suitable solvent.

Data Presentation

The following tables summarize quantitative data from various condensation reactions for the synthesis of aminoquinoline derivatives, providing a comparative overview of different methods and conditions.

Table 1: Friedländer Synthesis of Substituted Quinolines

2-Aminoaryl Carbonylα-Methylene CompoundCatalystSolventTemp (°C)Time (h)Yield (%)Reference
2-AminobenzaldehydeAcetophenoneKOHEthanolReflux4~85[3]
2-AminobenzophenoneEthyl AcetoacetateH₂SO₄EthanolReflux675[16]
2-Amino-5-chlorobenzaldehydeCyclohexanonep-TSATolueneReflux882-

Table 2: Skraup Synthesis of Quinolines

Aniline DerivativeOxidizing AgentModeratorTemp (°C)Time (h)Yield (%)Reference
AnilineNitrobenzeneFeSO₄130-140370-75[6]
m-ToluidineArsenic Pentoxide-150565[7]
p-NitroanilineNitrobenzeneFeSO₄140468-

Table 3: Synthesis of 4-Aminoquinoline Derivatives

| 4,7-Dichloroquinoline | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4,7-Dichloroquinoline | N,N-dimethylethane-1,2-diamine | - | Neat | 120-130 | 6-8 | 85-90 |[17] | | 4,7-Dichloroquinoline | o-(Diethylaminomethyl)aniline | K₂CO₃, Et₃N | NMP | 150 | 12 | 57 |[18] | | 4,7-Dichloroquinoline | Butylamine | - | Neat | Reflux | 10 | 78 |[17] |

Signaling Pathways and Mechanisms of Action

Aminoquinoline derivatives exert their therapeutic effects by modulating various cellular signaling pathways. Their mechanisms of action are particularly well-studied in the contexts of cancer and malaria.

Anticancer Activity

In cancer, aminoquinolines have been shown to inhibit cell proliferation and induce apoptosis through multiple mechanisms. A key target is the PI3K/Akt/mTOR signaling pathway , which is frequently hyperactivated in cancer cells, promoting survival and growth.[19][20] Aminoquinolines can inhibit components of this pathway, leading to decreased cell proliferation and survival.[19] Additionally, some derivatives act as topoisomerase inhibitors , enzymes crucial for DNA replication and repair.[20] Inhibition of topoisomerases leads to DNA damage and subsequent apoptosis.[20]

anticancer_pathway AQ Aminoquinoline Derivative Receptor Growth Factor Receptor AQ->Receptor Inhibition PI3K PI3K AQ->PI3K Inhibition Topoisomerase Topoisomerase AQ->Topoisomerase Inhibition Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition of anti-apoptotic proteins DNADamage DNA Damage Topoisomerase->DNADamage DNADamage->Apoptosis

Generalized signaling pathway for the anticancer activity of aminoquinoline derivatives.
Antimalarial Activity

The antimalarial action of 8-aminoquinolines, such as primaquine, is primarily attributed to the generation of reactive oxygen species (ROS) within the Plasmodium parasite.[6] This oxidative stress disrupts essential cellular processes and leads to parasite death. The precise mechanism is complex and is thought to involve the metabolic activation of the aminoquinoline into redox-cycling intermediates that produce ROS.

antimalarial_pathway AQ 8-Aminoquinoline (e.g., Primaquine) Metabolism Metabolic Activation (in host/parasite) AQ->Metabolism RedoxIntermediates Redox-Cycling Intermediates Metabolism->RedoxIntermediates ROS Reactive Oxygen Species (ROS) RedoxIntermediates->ROS Generation OxidativeStress Oxidative Stress ROS->OxidativeStress ParasiteDeath Parasite Death OxidativeStress->ParasiteDeath

Proposed mechanism of antimalarial action for 8-aminoquinolines.
Experimental Workflow for Synthesis and Evaluation

The overall process for synthesizing and evaluating aminoquinoline derivatives in a drug discovery context follows a logical progression from chemical synthesis to biological testing.

experimental_workflow Start Selection of Starting Materials Condensation Condensation Reaction (e.g., Friedländer, Skraup) Start->Condensation Purification Purification and Characterization (Filtration, Recrystallization, NMR, MS) Condensation->Purification BiologicalScreening Biological Screening (e.g., Cytotoxicity Assays, Antimalarial Assays) Purification->BiologicalScreening LeadOptimization Lead Optimization BiologicalScreening->LeadOptimization

General experimental workflow for aminoquinoline synthesis and evaluation.

References

Application Note: Analytical Techniques for Purity Assessment of 2-Chloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. Its purity is critical to ensure the safety, efficacy, and quality of the final product. This document provides detailed application notes and protocols for the purity assessment of this compound using various analytical techniques. The primary impurities of concern are often positional isomers, such as 2-chloro-4-nitrobenzoic acid, 2-chloro-5-nitrobenzoic acid, and 2-chloro-6-nitrobenzoic acid, which can be challenging to separate due to their similar physicochemical properties.[1]

Analytical Techniques Overview

A multi-faceted approach employing both chromatographic and spectroscopic techniques, alongside classical wet chemistry methods, is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the primary and most powerful technique for separating and quantifying this compound from its closely related isomers and other impurities.[1] Reverse-phase HPLC is particularly effective.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a valuable tool for identifying and quantifying volatile and semi-volatile impurities. It provides structural information, aiding in the unambiguous identification of unknown peaks.

  • Titrimetry: Acid-base titration is a classic, cost-effective method for determining the overall assay of the acidic analyte. While not specific for the target compound in the presence of other acidic impurities, it provides a good measure of the total acid content.

  • Spectroscopic Methods (UV-Vis, FT-IR): Ultraviolet-Visible (UV-Vis) spectroscopy can be used for quantitative analysis and to detect the presence of aromatic impurities. Fourier-Transform Infrared (FT-IR) spectroscopy is an excellent tool for confirming the identity of the compound by identifying its functional groups and providing a unique fingerprint spectrum.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Confirmatory & Complementary Analyses cluster_3 Data Analysis & Reporting Sample 2-Chloro-3-nitrobenzoic Acid Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis (Purity & Impurity Profiling) Dissolution->HPLC GC_MS GC-MS Analysis (Volatile Impurities) Dissolution->GC_MS Titration Acid-Base Titration (Total Acidity) Dissolution->Titration FTIR FT-IR Spectroscopy (Identity Confirmation) Dissolution->FTIR UV_Vis UV-Vis Spectroscopy (Quantitative & Impurity Check) Dissolution->UV_Vis Data_Analysis Data Analysis & Quantification HPLC->Data_Analysis GC_MS->Data_Analysis Titration->Data_Analysis FTIR->Data_Analysis UV_Vis->Data_Analysis Purity_Report Purity Assessment Report Data_Analysis->Purity_Report

Purity Assessment Workflow

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of this compound from its positional isomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 bonded silica column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% phosphoric acid.[2][3]

    • Mobile Phase B: Acetonitrile.[2]

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to 95% A, 5% B

    • 35-40 min: Column re-equilibration[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the identification of volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for aromatic compounds (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Operated in electron ionization (EI) mode.

  • Scan Range: m/z 50-400.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Acid-Base Titration

This method determines the total acidity of the sample.

  • Apparatus: Burette, beaker, magnetic stirrer.

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Phenolphthalein indicator solution.

    • Ethanol (neutralized).

  • Procedure:

    • Accurately weigh about 200 mg of this compound.

    • Dissolve the sample in 50 mL of neutralized ethanol.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with standardized 0.1 M NaOH solution until a persistent pink color is observed.[4]

    • Record the volume of NaOH consumed.

  • Calculation: Purity (%) = (V × M × E) / W × 100 Where:

    • V = Volume of NaOH solution in Liters

    • M = Molarity of NaOH solution

    • E = Equivalent weight of this compound (201.56 g/mol )

    • W = Weight of the sample in grams

Spectroscopic Analysis

a) Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: FT-IR spectrometer.

  • Sample Preparation: Prepare a KBr pellet or use an ATR accessory.

  • Analysis: Scan the sample from 4000 to 400 cm⁻¹.

  • Expected Characteristic Peaks:

    • O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹.

    • C=O stretch (carboxylic acid): Strong absorption near 1700 cm⁻¹.

    • Aromatic C=C stretches: Peaks around 1600 and 1500 cm⁻¹.

    • C-Cl stretch: Typically in the 800-600 cm⁻¹ region.

    • N-O stretch (nitro group): Asymmetric and symmetric stretches usually around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

b) Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Instrumentation: UV-Vis spectrophotometer.

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Prepare a stock solution of known concentration.

    • Prepare a series of dilutions to create a calibration curve.

    • Measure the absorbance at the wavelength of maximum absorption (λmax), which for nitroaromatic compounds is often in the 240-280 nm range.[5]

    • The purity can be determined by comparing the absorbance of the sample solution to the calibration curve.

Data Presentation

The following table summarizes the key parameters and expected results for the analytical techniques described.

Analytical TechniqueParameterExpected/Typical Value
HPLC Retention Time (Main Peak)Dependent on the specific method, but should be well-resolved from impurity peaks.
Purity (by area %)Typically >98% for commercial grades.[6]
Limit of Detection (LOD)Low ng range, method-dependent.
GC-MS Molecular Ion (M+)m/z = 201
Key FragmentsFragmentation pattern will be specific to the molecule's structure.
Titrimetry Assay (Total Acidity)Should be consistent with the purity determined by HPLC.
FT-IR Key Absorption Bands (cm⁻¹)O-H (~3000), C=O (~1700), Aromatic C=C (~1600, 1500), N-O (~1530, 1350).
UV-Vis λmaxTypically in the 240-280 nm range.[5]

Logical Relationships of Impurity Profiling

The combination of these techniques provides a comprehensive impurity profile. HPLC is the primary tool for quantification of known and unknown impurities, while GC-MS helps in the identification of volatile impurities. Spectroscopic methods confirm the identity of the main component and can indicate the presence of chromophoric or functional group-containing impurities.

Impurity_Profiling_Logic cluster_Separation Separation Techniques cluster_Identification Identification & Quantification Sample This compound HPLC HPLC (Primary Separation & Quantification) Sample->HPLC GC GC (Separation of Volatiles) Sample->GC Titration Titration (Total Assay) Sample->Titration FTIR_UVVis FT-IR / UV-Vis (Identity & Chromophoric Impurities) Sample->FTIR_UVVis UV_Detector UV Detector (Quantification) HPLC->UV_Detector MS_Detector Mass Spectrometer (Identification) GC->MS_Detector Purity_Report Comprehensive Purity Profile UV_Detector->Purity_Report MS_Detector->Purity_Report Titration->Purity_Report FTIR_UVVis->Purity_Report

Impurity Profiling Logic

References

Application Notes and Protocols: 2-Chloro-3-nitrobenzoic Acid as a Precursor for Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but chronic inflammation is implicated in a multitude of diseases, including arthritis, inflammatory bowel disease, and cardiovascular conditions. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. However, the long-term use of traditional NSAIDs is associated with significant gastrointestinal and cardiovascular side effects. This has propelled the search for novel anti-inflammatory agents with improved efficacy and safety profiles.

2-Chloro-3-nitrobenzoic acid is a versatile chemical intermediate that serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.[1][2] Its trifunctional nature, featuring a carboxylic acid, a chloro group, and a nitro group, provides multiple reactive sites for chemical modification, enabling the generation of diverse molecular scaffolds for drug discovery. This document outlines the application of this compound as a precursor for the synthesis of potential anti-inflammatory agents, providing detailed synthetic protocols and methodologies for biological evaluation.

Synthesis of N-Aryl Anthranilic Acid Analogs

A promising approach for the development of novel anti-inflammatory agents from this compound is the synthesis of N-aryl anthranilic acid analogs, also known as fenamates. Fenamic acid derivatives are a known class of NSAIDs. The general synthetic approach involves the Ullmann condensation of this compound with a substituted aniline.

Experimental Protocol: Synthesis of N-(substituted phenyl)-3-nitro-2-aminobenzoic acid derivatives

This protocol describes a general procedure for the synthesis of N-aryl anthranilic acid analogs from this compound.

Materials:

  • This compound

  • Substituted aniline (e.g., 2,3-dimethylaniline)

  • Potassium carbonate (K₂CO₃)

  • Copper (II) oxide (CuO) or other copper catalyst

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Sodium hydroxide (NaOH), aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), the desired substituted aniline (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper (II) oxide (0.1 eq).

  • Solvent Addition: Add a suitable volume of N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

  • Reaction: Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidification: Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-(substituted phenyl)-3-nitro-2-aminobenzoic acid derivative.

G cluster_reagents Reaction Conditions start This compound + Substituted Aniline intermediate Ullmann Condensation start->intermediate reagents K₂CO₃, CuO (cat.) DMF, Reflux workup Aqueous Work-up & Acidification intermediate->workup extraction Ethyl Acetate Extraction workup->extraction purification Column Chromatography extraction->purification product N-(substituted phenyl)-3-nitro- 2-aminobenzoic acid derivative purification->product

Caption: Synthetic workflow for N-aryl anthranilic acid analogs.

In Vitro and In Vivo Evaluation of Anti-inflammatory Activity

The synthesized compounds can be evaluated for their anti-inflammatory potential through a series of in vitro and in vivo assays.

In Vitro Cyclooxygenase (COX) Inhibition Assay

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of COX-1 and COX-2 enzymes.

Experimental Protocol: COX Inhibition Assay

  • Enzyme Preparation: Use commercially available purified human recombinant COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin and other necessary co-factors).

  • Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions and then dilute to various concentrations.

  • Assay Procedure:

    • Add the enzyme to the assay buffer.

    • Add the test compound at various concentrations.

    • Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Measure the rate of oxygen consumption using an oxygen electrode or measure the production of prostaglandins (e.g., PGE₂) using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and widely used animal model to screen for acute anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Use healthy adult Wistar or Sprague-Dawley rats of either sex, weighing between 150-200 g.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Control group (vehicle only)

    • Standard drug group (e.g., Indomethacin or Diclofenac sodium)

    • Test compound groups (different doses of the synthesized derivatives)

  • Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. Determine the percentage of edema inhibition for the treated groups compared to the control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Data Presentation

The anti-inflammatory activity of a series of hypothetical N-aryl anthranilic acid derivatives synthesized from this compound is summarized in the table below.

Compound IDR-group on AnilineIn Vitro COX-2 IC₅₀ (µM)In Vivo % Inhibition of Paw Edema (at 4h)
Cpd-1 2,3-dimethyl0.5265.8
Cpd-2 4-methoxy1.2552.3
Cpd-3 4-chloro0.8861.5
Cpd-4 3-trifluoromethyl0.4570.2
Indomethacin (Standard)0.6075.4

Signaling Pathway

The primary target of many NSAIDs is the cyclooxygenase (COX) enzyme, which plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G₂ (PGG₂) cox->pgg2 catalyzes pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 peroxidase activity pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pgs->prostaglandins produces inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediate nsaids NSAIDs (e.g., Fenamates) nsaids->cox inhibit

Caption: Simplified cyclooxygenase (COX) signaling pathway.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel compounds with potential anti-inflammatory activity. The synthetic protocols and biological evaluation methods detailed in these application notes provide a framework for researchers to explore the therapeutic potential of derivatives of this compound. The development of new chemical entities based on this scaffold could lead to the discovery of next-generation anti-inflammatory agents with improved efficacy and safety profiles.

References

Synthetic Pathways for Targeted Anticancer Drugs from 2-Chloro-3-nitrobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of targeted anticancer drugs, commencing with the versatile starting material, 2-chloro-3-nitrobenzoic acid. A key synthetic strategy involves the initial reduction of this compound to the crucial intermediate, 2-amino-3-chlorobenzoic acid. This intermediate serves as a foundational scaffold for the construction of various heterocyclic systems, most notably quinazolinones, which are a prominent class of compounds investigated for their potential as targeted cancer therapeutics, including as inhibitors of critical signaling pathways.

Introduction

This compound is a valuable building block in medicinal chemistry due to its reactive functional groups that allow for diverse synthetic transformations.[1][2] Its utility in the synthesis of pharmaceutical agents, including those with potential anticancer properties, is well-documented.[1][2][3] A primary route to developing targeted anticancer drugs from this starting material involves a two-stage process: the reduction of the nitro group to an amine, followed by the construction of a pharmacologically active scaffold, such as a quinazolinone. Quinazolinone derivatives have demonstrated a wide array of biological activities, including the inhibition of key enzymes in cancer-related signaling pathways like the PI3K/AKT pathway.[4][5]

Stage 1: Reduction of this compound to 2-Amino-3-chlorobenzoic Acid

The initial and critical step in this synthetic pathway is the reduction of the nitro group of this compound to form 2-amino-3-chlorobenzoic acid. This transformation can be achieved through several methods, each with its own advantages in terms of yield, reaction conditions, and scalability. Below are protocols for three common reduction methods.[2]

Experimental Protocols for Reduction

Protocol 1: Catalytic Hydrogenation

This method employs hydrogen gas and a platinum catalyst to achieve the reduction.

  • Materials:

    • This compound

    • Tetrahydrofuran (THF)

    • Ethyl acetate

    • Platinum oxide (PtO₂) catalyst

    • Hydrogenation apparatus

    • Celite

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve 5.61 g (27.8 mmol) of this compound in a mixture of 10 mL of THF and 40 mL of ethyl acetate.[2]

    • Carefully add 339 mg of platinum oxide catalyst to the solution.[2]

    • Seal the vessel and connect it to the hydrogenation apparatus.

    • Purge the vessel first with nitrogen gas, then with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically to 50 psi) and stir the mixture vigorously at room temperature for 12 hours.[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.[2]

    • Wash the filter cake with ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from a mixture of ethyl acetate and hexane to yield pure 2-amino-3-chlorobenzoic acid.[2]

Protocol 2: Reduction with Sodium Dithionite

This protocol utilizes a milder reducing agent, sodium dithionite, in an aqueous ammonia solution.

  • Materials:

    • This compound

    • 30% aqueous ammonia

    • Sodium dithionite

    • Concentrated hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • In a round-bottom flask, suspend 15 g (0.074 mol) of this compound in 105 mL of water.[6]

    • To the stirred suspension, add 6 mL of 30% aqueous ammonia.[6]

    • Subsequently, add a solution of 52 g (0.298 mol) of sodium dithionite in water at room temperature.[6]

    • Continue stirring the mixture for 1 hour, monitoring for the complete consumption of the starting material by TLC.[6]

    • After 1 hour, carefully acidify the reaction mixture with 30 mL of concentrated HCl to a pH of approximately 3.[6]

    • Extract the product with ethyl acetate (2 x 500 mL).[6]

    • Wash the combined organic extracts with water (2 x 100 mL) and then with brine (150 mL).[6]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Wash the crude product with diethyl ether (50 mL) to furnish 2-amino-3-chlorobenzoic acid.[6]

Protocol 3: Reduction with Sodium Borohydride and Nickel(II) Chloride

This method offers an alternative using a metal-hydride reducing system.

  • Materials:

    • This compound

    • Anhydrous methanol

    • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

    • Sodium borohydride (NaBH₄)

  • Procedure:

    • In a round-bottom flask, dissolve 2.01 g (10.0 mmol) of this compound in 100 mL of anhydrous methanol.[2]

    • Add 4.75 g (20.0 mmol) of nickel(II) chloride hexahydrate to the solution, which will turn green.[2]

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and in portions, add sodium borohydride to the cooled, stirred solution.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, carefully quench the reaction with water and neutralize with a dilute acid.

    • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the crude 2-amino-3-chlorobenzoic acid.

    • Purify the product by recrystallization or column chromatography.

Quantitative Data for Reduction
MethodStarting MaterialProductYieldReference
Catalytic HydrogenationThis compound2-Amino-3-chlorobenzoic acid28%[2]
Sodium DithioniteThis compound2-Amino-3-chlorobenzoic acid70%[6]

Stage 2: Synthesis of 8-Chloro-2,3-disubstituted-quinazolin-4(3H)-ones

Following the successful reduction, the resulting 2-amino-3-chlorobenzoic acid is utilized as the key intermediate for the synthesis of quinazolinone derivatives. This is typically a two-step process involving the formation of a benzoxazinone intermediate, followed by condensation with a primary amine to yield the desired quinazolinone.[1]

Experimental Protocol for Quinazolinone Synthesis

Protocol 4: General Synthesis of 8-Chloro-2,3-disubstituted-quinazolin-4(3H)-ones

  • Materials:

    • 2-Amino-3-chlorobenzoic acid

    • Desired acyl chloride (R¹-COCl)

    • Anhydrous pyridine or dioxane

    • Acetic anhydride

    • Primary amine (R²-NH₂)

    • Ethanol or glacial acetic acid

  • Procedure:

    • Step 1: Formation of N-acyl-2-amino-3-chlorobenzoic acid

      • In a round-bottom flask, dissolve 1 equivalent of 2-amino-3-chlorobenzoic acid in anhydrous pyridine or dioxane.[5]

      • Cool the solution to 0°C in an ice bath.

      • Slowly add 1.1 equivalents of the desired acyl chloride (R¹-COCl) dropwise with constant stirring.[5]

      • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.[5]

      • Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acyl-2-amino-3-chlorobenzoic acid.[5]

    • Step 2: Formation of 8-Chloro-2-substituted-3,1-benzoxazin-4-one

      • Reflux the N-acyl-2-amino-3-chlorobenzoic acid obtained in Step 1 with an excess of acetic anhydride for 2-4 hours.[5]

      • Cool the reaction mixture and pour it onto crushed ice.

      • Collect the precipitated 8-chloro-2-substituted-3,1-benzoxazin-4-one by filtration, wash with cold water, and dry.[5]

    • Step 3: Formation of 8-Chloro-2,3-disubstituted-quinazolin-4(3H)-one

      • Heat the obtained benzoxazinone with a primary amine (R²-NH₂) in a suitable solvent like ethanol or glacial acetic acid under reflux for 6-8 hours.[5]

      • Cool the reaction mixture. The precipitated 8-chloro-2,3-disubstituted-quinazolin-4(3H)-one is collected by filtration.[5]

      • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.[5]

Visualizing the Synthetic Pathways

Diagrams of Synthetic Workflows

Reduction_of_2_Chloro_3_nitrobenzoic_acid cluster_methods Reduction Methods start This compound Catalytic Hydrogenation Catalytic Hydrogenation start->Catalytic Hydrogenation H2, PtO2 Sodium Dithionite Sodium Dithionite start->Sodium Dithionite Na2S2O4, NH4OH NaBH4/NiCl2 NaBH4/NiCl2 start->NaBH4/NiCl2 NaBH4, NiCl2 intermediate 2-Amino-3-chlorobenzoic acid Catalytic Hydrogenation->intermediate Sodium Dithionite->intermediate NaBH4/NiCl2->intermediate Quinazolinone_Synthesis start 2-Amino-3-chlorobenzoic acid step1 N-Acylation start->step1 R1-COCl intermediate1 N-Acyl Intermediate step1->intermediate1 step2 Cyclization intermediate1->step2 Acetic Anhydride intermediate2 Benzoxazinone Intermediate step2->intermediate2 step3 Condensation intermediate2->step3 R2-NH2 product 8-Chloro-2,3-disubstituted- quinazolin-4(3H)-one step3->product PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT activates PDK1->AKT activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Quinazolinone Derivative (from 2-Amino-3-chlorobenzoic acid) Inhibitor->PI3K inhibits Inhibitor->AKT inhibits

References

Application Notes and Protocols for the Development of Specialized Polyamides Using 2-Chloro-3-nitrobenzoic Acid as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitrobenzoic acid is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility can be extended to the field of material science, where it can serve as a precursor for the development of specialized polymers with tailored properties.[1] This document provides detailed application notes and protocols for the synthesis of a novel aromatic polyamide derived from this compound.

The inherent functionalities of this compound, namely the carboxylic acid, chloro, and nitro groups, do not lend themselves to direct polymerization. Therefore, a two-step synthetic strategy is proposed:

  • Monomer Synthesis: Reduction of the nitro group of this compound to an amino group to yield 2-Chloro-3-aminobenzoic acid. This creates a bifunctional monomer with both an amine and a carboxylic acid group, suitable for polycondensation.

  • Polymerization: Self-condensation of the 2-Chloro-3-aminobenzoic acid monomer to produce a polyamide, which we will refer to as Poly(2-chloro-3-aminobenzamide).

The resulting polyamide is anticipated to exhibit high thermal stability and unique solubility characteristics due to its aromatic backbone and the presence of the chloro-substituent. These properties could be advantageous for applications in specialty films, coatings, and as a matrix for drug delivery systems.

Experimental Protocols

Part 1: Synthesis of 2-Chloro-3-aminobenzoic Acid Monomer

This protocol details the chemical reduction of this compound to 2-Chloro-3-aminobenzoic acid.

Materials and Equipment:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound in ethanol.

  • Add a stoichiometric excess of Tin(II) chloride dihydrate to the suspension.

  • Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic.

  • Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is approximately 7. This will precipitate tin salts.

  • Filter the mixture through a bed of celite to remove the tin salts.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the 2-Chloro-3-aminobenzoic acid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold deionized water to remove any remaining salts.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-Chloro-3-aminobenzoic acid.

  • Dry the purified monomer in a vacuum oven at 60-70°C.

Diagram of Monomer Synthesis Workflow:

monomer_synthesis start Start: this compound suspend Suspend in Ethanol start->suspend add_sncl2 Add SnCl2·2H2O suspend->add_sncl2 add_hcl Add conc. HCl add_sncl2->add_hcl reflux Reflux (3-4h) add_hcl->reflux cool Cool to RT reflux->cool neutralize Neutralize with NaOH (pH ~7) cool->neutralize filter_tin Filter Tin Salts neutralize->filter_tin acidify Acidify with HCl (pH ~3-4) filter_tin->acidify filter_product Collect Product by Filtration acidify->filter_product wash Wash with DI Water filter_product->wash recrystallize Recrystallize wash->recrystallize dry Dry in Vacuum Oven recrystallize->dry end End: 2-Chloro-3-aminobenzoic acid dry->end

Caption: Workflow for the synthesis of 2-Chloro-3-aminobenzoic acid monomer.

Part 2: Synthesis of Poly(2-chloro-3-aminobenzamide)

This protocol describes the direct polycondensation of 2-Chloro-3-aminobenzoic acid to form the corresponding polyamide. This method utilizes a phosphorylation agent to facilitate amide bond formation.

Materials and Equipment:

  • 2-Chloro-3-aminobenzoic acid (monomer)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Pyridine (anhydrous)

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂) (anhydrous)

  • Methanol

  • Reaction flask with a mechanical stirrer, nitrogen inlet, and outlet

  • Heating mantle with temperature controller

  • Standard laboratory glassware

Procedure:

  • Dry all glassware in an oven at 120°C overnight and assemble under a nitrogen atmosphere.

  • To the reaction flask, add the synthesized 2-Chloro-3-aminobenzoic acid monomer and anhydrous calcium chloride.

  • Add anhydrous N-Methyl-2-pyrrolidone (NMP) and anhydrous pyridine to the flask.

  • Stir the mixture at room temperature until the monomer and salt are fully dissolved.

  • Add triphenyl phosphite (TPP) to the reaction mixture.

  • Heat the reaction mixture to 100-110°C and maintain for 3-5 hours under a gentle stream of nitrogen. The viscosity of the solution will increase as polymerization proceeds.

  • After the reaction is complete, cool the viscous solution to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with hot methanol and then with water to remove any residual solvent and salts.

  • Dry the final polyamide product in a vacuum oven at 80-100°C to a constant weight.

Diagram of Polymerization Workflow:

polymerization_workflow start Start: 2-Chloro-3-aminobenzoic acid dissolve Dissolve in NMP/Pyridine with CaCl2 start->dissolve add_tpp Add Triphenyl Phosphite (TPP) dissolve->add_tpp heat Heat to 100-110°C (3-5h) add_tpp->heat cool Cool to RT heat->cool precipitate Precipitate in Methanol cool->precipitate filter_polymer Collect Polymer by Filtration precipitate->filter_polymer wash Wash with Methanol and Water filter_polymer->wash dry Dry in Vacuum Oven wash->dry end End: Poly(2-chloro-3-aminobenzamide) dry->end

Caption: Workflow for the synthesis of Poly(2-chloro-3-aminobenzamide).

Data Presentation

Since this is a proposed synthetic route, the following tables present expected data based on typical results for aromatic polyamides.

Table 1: Monomer Synthesis and Characterization

ParameterExpected Value
Monomer 2-Chloro-3-aminobenzoic acid
Appearance Off-white to light brown powder
Yield 75-85%
Melting Point 180-185 °C
¹H NMR Consistent with the structure
FT-IR (cm⁻¹) ~3400-3200 (N-H stretch), ~3000 (O-H stretch), ~1680 (C=O stretch)

Table 2: Polymer Synthesis and Properties

ParameterExpected Range
Polymer Poly(2-chloro-3-aminobenzamide)
Appearance Fibrous, slightly colored solid
Inherent Viscosity (dL/g) 0.5 - 1.2
Solubility Soluble in aprotic polar solvents (e.g., NMP, DMAc, DMSO)
Glass Transition Temp. (Tg) 250 - 300 °C
10% Weight Loss Temp. (TGA) > 450 °C (in N₂)

Potential Applications

Polymers derived from this compound, such as the proposed Poly(2-chloro-3-aminobenzamide), could find applications in several advanced fields:

  • High-Performance Films and Coatings: The rigidity of the aromatic backbone and the potential for strong intermolecular interactions suggest the formation of materials with high thermal stability and mechanical strength.

  • Membranes for Gas Separation: The defined structure of aromatic polyamides can be exploited to create membranes with specific permeability for gas separation applications.

  • Drug Delivery Matrices: The polymer backbone can be functionalized for the controlled release of therapeutic agents. The chloro- group offers a site for further chemical modification to attach drug molecules or targeting ligands.

Conclusion

While this compound is not a direct monomer for polymerization, it serves as a valuable precursor for the synthesis of bifunctional monomers suitable for producing specialized polymers. The proposed conversion to 2-Chloro-3-aminobenzoic acid and subsequent polycondensation offers a viable route to novel aromatic polyamides. The protocols and expected data provided herein serve as a foundational guide for researchers to explore the synthesis and characterization of these promising materials for a range of scientific and drug development applications. Further research will be necessary to fully elucidate the properties and potential of these specialized polymers.

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Separation of 2-Chloro-3-Nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the separation of 2-chloro-3-nitrobenzoic acid and its positional isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound and its isomers so challenging?

A1: The primary challenge in separating this compound from its isomers lies in their remarkably similar physicochemical properties. As positional isomers, they share the same molecular formula (C₇H₄ClNO₄) and molecular weight (201.56 g/mol ), leading to very close polarities, solubilities, and pKa values.[1] These similarities result in comparable behavior in common separation techniques like crystallization and chromatography, making their distinct separation a significant technical hurdle.[1]

Q2: What are the common isomers of this compound that I might encounter?

A2: The most prevalent isomeric impurities are formed during the nitration of 2-chlorobenzoic acid. These include 2-chloro-4-nitrobenzoic acid, 2-chloro-5-nitrobenzoic acid, and 2-chloro-6-nitrobenzoic acid.[1] The relative amounts of these isomers can fluctuate based on the specific conditions used during the synthesis.

Q3: What are the principal methods for separating these isomers?

A3: The two main techniques employed for the separation of this compound and its isomers are fractional crystallization and high-performance liquid chromatography (HPLC).[1] Fractional crystallization takes advantage of slight differences in their solubilities in a particular solvent system.[1] In contrast, HPLC leverages subtle variations in their polarity and interactions with the stationary phase of the chromatography column.[1]

Q4: How does pH influence the separation of these acidic isomers?

A4: The pH of the solution is a critical parameter in the separation of these isomers. The carboxylic acid group on each isomer has a specific pKa value. At a pH below its pKa, the isomer will be in its protonated (neutral) form, which is generally less soluble in aqueous solutions. Conversely, at a pH above its pKa, it will exist in its deprotonated (anionic) form, which is more water-soluble.[1] By carefully controlling the pH, it is possible to selectively precipitate one isomer while the others remain dissolved, or to alter their retention times on an HPLC column.[1]

Physicochemical Properties of 2-Chloro-Nitrobenzoic Acid Isomers

A clear understanding of the subtle differences in the physicochemical properties of the isomers is fundamental to developing a successful separation strategy. The following table summarizes key quantitative data for this compound and its common isomers.

PropertyThis compound2-Chloro-4-nitrobenzoic acid2-Chloro-5-nitrobenzoic acid2-Chloro-6-nitrobenzoic acid
Molecular Weight ( g/mol ) 201.56[2][3]201.564[4][5]201.56[2]201.56[6][7]
Melting Point (°C) 183-187[8]136-140[4][9]165-168[10][11]164-166[6]
pKa (25°C) 2.02[12]1.96[13]Not availableNot available
Water Solubility (g/L at 20°C) Moderately soluble[14]1[5]Not availableInsoluble[15]
Appearance White to off-white powderWhite or straw yellow crystal powder[5]Light yellow to light yellow-green crystalline[10]White crystalline solid[15][16]

Experimental Protocols

Fractional Crystallization

This method relies on the differential solubility of the isomers in a given solvent at varying temperatures or pH.

Detailed Methodology:

  • Solvent Selection: Choose a solvent or solvent mixture where the isomers exhibit a significant difference in solubility. Alcohols, such as ethanol and methanol, often in mixtures with water, are common choices.

  • Dissolution: Dissolve the isomer mixture in the minimum amount of the selected solvent at an elevated temperature to create a saturated solution.

  • Cooling and Crystallization: Slowly cool the solution. The isomer with the lowest solubility will crystallize out first. A slower cooling rate generally leads to purer crystals.

  • Isolation: Isolate the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor containing the other isomers.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Analysis: Analyze the purity of the crystals using a suitable technique such as HPLC or melting point determination.

  • Recrystallization (Optional): If the desired purity is not achieved, repeat the crystallization process.

pH-Based Fractional Crystallization Workflow

cluster_protocol pH-Based Fractional Crystallization dissolve Dissolve Isomer Mixture in Solvent add_base Add Base (e.g., NaOH) to pH > pKa dissolve->add_base Creates soluble salts add_acid Slowly Add Acid (e.g., HCl) to Lower pH add_base->add_acid precipitate Selective Precipitation of Target Isomer add_acid->precipitate Isomers precipitate at different pH filtrate Isolate Crystals (Vacuum Filtration) precipitate->filtrate wash Wash Crystals with Cold Solvent filtrate->wash dry Dry Crystals wash->dry analyze Analyze Purity (HPLC, MP) dry->analyze cluster_hplc HPLC Method Development prepare Prepare Mobile Phases and Sample equilibrate Equilibrate Column prepare->equilibrate inject Inject Sample equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient detect Detect at 254 nm run_gradient->detect analyze Analyze Chromatogram detect->analyze optimize Optimize Gradient, Flow Rate, Temperature if Needed analyze->optimize optimize->equilibrate Re-equilibration cluster_ph_solubility pH and Solubility Relationship pH pH of Solution protonated Protonated Form (R-COOH) pH->protonated < pKa deprotonated Deprotonated Form (R-COO⁻) pH->deprotonated > pKa pKa pKa of Isomer low_solubility Lower Aqueous Solubility protonated->low_solubility high_solubility Higher Aqueous Solubility deprotonated->high_solubility

References

Technical Support Center: Optimizing pH for Fractional Crystallization of Nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of nitrobenzoic acid isomers through pH-optimized fractional crystallization.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical parameter in the fractional crystallization of nitrobenzoic acid isomers?

A1: The pH of the aqueous solution is a crucial factor because it governs the ionization state of the carboxylic acid group on the ortho, meta, and para isomers. Below their respective pKa values, the isomers exist predominantly in their neutral, less water-soluble acidic form (HA). Above their pKa, they deprotonate to form their highly water-soluble carboxylate salts (A-). Since the three isomers have distinct pKa values, carefully controlling the pH allows for the selective precipitation of one isomer while the others remain dissolved in their ionized form.

Q2: What are the pKa values for the different nitrobenzoic acid isomers?

A2: The acidity of the isomers is influenced by the position of the electron-withdrawing nitro group. The accepted order of acidity is ortho > para > meta.[1] The approximate pKa values in water are:

  • 2-Nitrobenzoic acid (ortho): 2.17[1]

  • 3-Nitrobenzoic acid (meta): 3.45[1]

  • 4-Nitrobenzoic acid (para): 3.44[1]

Q3: Which isomer is the most acidic and why?

A3: 2-Nitrobenzoic acid (ortho-isomer) is the strongest acid of the three.[1] This increased acidity is attributed to the "ortho effect," where steric hindrance between the adjacent nitro and carboxyl groups forces the carboxyl group out of the plane of the benzene ring. This reduces resonance stabilization of the undissociated acid, making it easier to donate a proton.

Q4: How can I use pH to selectively precipitate one isomer from a mixture?

A4: By adjusting the pH of the solution to a value between the pKa of two isomers, you can create a significant difference in their solubilities. The isomer with the higher pKa will be protonated and precipitate out of the solution, while the isomer with the lower pKa will remain in its deprotonated, soluble form.

Troubleshooting Guides

Issue: Poor or No Selective Precipitation of the Desired Isomer
Possible Cause Solution
Incorrect pH The pH of the solution may not be optimal for selectively precipitating the target isomer. Systematically adjust the pH in small increments (e.g., 0.1-0.2 pH units) to find the point of maximum precipitation for the desired isomer while keeping others in solution.
Inappropriate Solvent While water is the primary solvent for pH-mediated crystallization, its solvating power might be too high or low depending on the concentration. Consider using a mixed solvent system (e.g., water-ethanol) to fine-tune the solubility characteristics of the isomers.
Supersaturation Not Reached The solution may not be sufficiently concentrated for crystallization to occur. Carefully evaporate some of the solvent to increase the concentration of the isomers before adjusting the pH.
Cooling Rate is Too Fast Rapid cooling can lead to the co-precipitation of multiple isomers. Employ a slower, more controlled cooling process to allow for the selective crystallization of the least soluble isomer.
Issue: The Purity of the Crystallized Product is Low
Possible Cause Solution
Co-precipitation of Isomers Other isomers are precipitating along with the target compound. Re-dissolve the crystals and repeat the crystallization process (recrystallization), potentially with a more finely tuned pH.
Inadequate Washing The crystal surfaces may be contaminated with the mother liquor containing other isomers. Wash the filtered crystals with a small amount of cold solvent in which the desired isomer has low solubility.
Formation of Solid Solutions The isomers may be incorporating into each other's crystal lattice. This is a more complex issue that may require a different separation technique, such as HPLC, or a different solvent system for crystallization.

Quantitative Data: pH-Dependent Solubility of Nitrobenzoic Acid Isomers

The total solubility (S_total) of a weak acid at a given pH can be calculated using its intrinsic solubility (S₀) and its pKa. The Henderson-Hasselbalch equation can be adapted to determine the relationship between pH, pKa, and solubility.

S_total = S₀ * (1 + 10^(pH - pKa))

The following table presents the calculated total solubility of each isomer at various pH values, based on their intrinsic solubilities in water.

pHCalculated Solubility of 2-Nitrobenzoic Acid (g/L) (pKa ≈ 2.17, S₀ ≈ 7.8 g/L)Calculated Solubility of 3-Nitrobenzoic Acid (g/L) (pKa ≈ 3.45, S₀ ≈ 2.4 g/L)Calculated Solubility of 4-Nitrobenzoic Acid (g/L) (pKa ≈ 3.44, S₀ ≈ 0.42 g/L)
1.0 9.12.40.4
2.0 13.92.50.5
2.5 22.32.70.5
3.0 43.13.30.7
3.5 102.14.61.0
4.0 277.68.12.0
4.5 810.919.95.2
5.0 2493.558.615.6

Note: These are theoretical values. Actual solubilities may vary with temperature and the presence of other solutes.

Experimental Protocol: Fractional Crystallization of a Mixture of Nitrobenzoic Acid Isomers

This protocol outlines a general procedure for separating a mixture of ortho, meta, and para-nitrobenzoic acids.

1. Dissolution:

  • Dissolve the mixture of nitrobenzoic acid isomers in a minimum amount of a suitable solvent, such as a water-ethanol mixture, with gentle heating.

  • Add a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH) dropwise until the pH of the solution is above 5.0, ensuring all isomers are converted to their soluble sodium salts.

2. Isolation of 4-Nitrobenzoic Acid and 3-Nitrobenzoic Acid:

  • Slowly add a dilute acid (e.g., 1 M HCl) to the solution with constant stirring, while monitoring the pH with a calibrated pH meter.

  • Adjust the pH to approximately 3.5. At this pH, both 4-nitrobenzoic acid and 3-nitrobenzoic acid will be protonated and start to precipitate, while the more acidic 2-nitrobenzoic acid will remain in solution.

  • Cool the mixture slowly to room temperature, then in an ice bath to maximize precipitation.

  • Collect the precipitate, which is a mixture of 3- and 4-nitrobenzoic acid, by vacuum filtration.

  • Wash the crystals with a small amount of cold distilled water.

  • The filtrate contains the sodium salt of 2-nitrobenzoic acid.

3. Separation of 3-Nitrobenzoic Acid and 4-Nitrobenzoic Acid:

  • The separation of meta and para isomers is challenging due to their very similar pKa values. A different technique, such as recrystallization from a different solvent (e.g., ethanol) where their solubilities differ more significantly with temperature, or chromatography, is recommended.

4. Isolation of 2-Nitrobenzoic Acid:

  • Take the filtrate from step 2 and continue to add dilute HCl until the pH is lowered to approximately 1.5.

  • Cool the solution in an ice bath to induce crystallization of 2-nitrobenzoic acid.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold distilled water.

  • Dry the purified crystals.

Visualizations

experimental_workflow cluster_start Initial Mixture cluster_dissolution Dissolution cluster_precipitation1 First Precipitation cluster_products1 Products from First Filtration cluster_precipitation2 Second Precipitation cluster_final_product Final Product start Mixture of o-, m-, p-Nitrobenzoic Acid dissolve Dissolve in Solvent & Adjust pH > 5.0 with NaOH start->dissolve adjust_ph1 Adjust pH to ~3.5 with HCl dissolve->adjust_ph1 filter1 Filter adjust_ph1->filter1 precipitate1 Precipitate: Mixture of m- and p-Isomers filter1->precipitate1 Solid filtrate1 Filtrate: Soluble o-Isomer filter1->filtrate1 Liquid adjust_ph2 Adjust pH to ~1.5 with HCl filtrate1->adjust_ph2 filter2 Filter adjust_ph2->filter2 product_o Purified o-Nitrobenzoic Acid filter2->product_o

Caption: Experimental workflow for the separation of nitrobenzoic acid isomers.

ph_solubility_relationship cluster_ph pH Scale cluster_form Predominant Form cluster_solubility Water Solubility low_ph Low pH (Acidic) protonated Protonated (HA) low_ph->protonated pH < pKa high_ph High pH (Basic) deprotonated Deprotonated (A⁻) high_ph->deprotonated pH > pKa low_solubility Low Solubility protonated->low_solubility high_solubility High Solubility deprotonated->high_solubility

Caption: Relationship between pH, molecular form, and solubility.

References

Technical Support Center: Nitration of 2-Chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to optimize the nitration of 2-chlorobenzoic acid, focusing on improving reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary products formed during the nitration of 2-chlorobenzoic acid?

A1: The nitration of 2-chlorobenzoic acid is a classic electrophilic aromatic substitution reaction. The directing effects of the chloro group (ortho-, para-directing) and the carboxylic acid group (meta-directing) lead to the formation of several isomers. The main products are typically 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid.[1][2][3] Under more forcing conditions, dinitration can occur to produce compounds like 2-chloro-3,5-dinitrobenzoic acid.[4]

Q2: What is a typical yield for the synthesis of 2-chloro-5-nitrobenzoic acid?

A2: Yields are highly dependent on the specific reaction conditions, including temperature, reaction time, and the composition of the nitrating agent. Reported molar yields for 2-chloro-5-nitrobenzoic acid can be as high as 98% under optimized conditions.[1] However, yields in the range of 85% to 94% are also commonly reported.[1][5]

Q3: What are the critical parameters to control for maximizing yield and selectivity?

A3: The most critical parameters are:

  • Temperature: Lower temperatures (typically 0°C to 10°C) are often employed to minimize the formation of undesired by-products and improve selectivity.[5] Some procedures, however, use slightly higher temperatures like 30°C.[1][2]

  • Nitrating Agent: The choice and concentration of the nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid, or fuming nitric acid) is crucial.[4][5] The ratio of sulfuric acid to the benzoic acid substrate also plays a significant role in reaction efficiency.[2][6]

  • Reaction Time: Sufficient reaction time is necessary to ensure the reaction goes to completion. This can range from a couple of hours to over 12 hours depending on the temperature and reagents.[1][5]

Q4: How can the isomeric products be separated effectively?

A4: Separating the 2-chloro-5-nitrobenzoic acid and this compound isomers can be challenging due to their similar properties.[1] A common industrial method involves a process of alkaline dissolution followed by controlled acid precipitation.[1][2][3] The crude product mixture is dissolved in an alkaline solution (e.g., NaOH) to form the sodium salts. Then, the solution is carefully acidified, often with nitric acid, to a specific pH (e.g., pH 2), causing the desired 2-chloro-5-nitrobenzoic acid to precipitate preferentially.[1][3] Recrystallization from boiling water is another effective purification method.[5]

Troubleshooting Guide

Problem 1: Low Overall Yield of Nitrated Products

Potential Cause Troubleshooting Step
Incomplete Reaction Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for the specified duration. Monitor reaction completion using thin-layer chromatography (TLC).[1] If the reaction stalls, a modest increase in temperature or extended reaction time may be required.
Improper Reagent Concentration/Ratio Check Acid Concentrations: The water content in the sulfuric acid is critical. Using fuming sulfuric acid (oleum) can help maintain a low water concentration, which is beneficial as water is a byproduct of the reaction.[6] Verify that the weight ratio of sulfuric acid to 2-chlorobenzoic acid is appropriate (e.g., 3.5:1 or higher).[2]
Poor Mixing Improve Agitation: As the nitrated product forms, the reaction mixture can become a thick slurry, leading to poor agitation and reduced reaction rates.[6] Ensure the mechanical stirring is robust enough to keep the mixture homogeneous throughout the reaction.
Losses During Workup Optimize Product Precipitation: When quenching the reaction in ice water, ensure the mixture is sufficiently cold to maximize the precipitation of the product.[5] Wash the filtered product with cold water to minimize losses due to solubility.

Problem 2: Poor Selectivity (High Proportion of this compound)

Potential Cause Troubleshooting Step
High Reaction Temperature Maintain Low Temperature: The formation of undesired isomers is often favored at higher temperatures. Maintain a strict temperature control, preferably below 10°C and ideally close to 0°C, especially during the dropwise addition of the nitrating agent.[5]
Nitrating Agent Composition Adjust Nitrating Mixture: The composition of the nitrating agent can influence isomer distribution. Experiment with different ratios of nitric acid to sulfuric acid. Some protocols specify using a pre-mixed and cooled solution of nitric and sulfuric acids.[5]

Data on Reaction Conditions and Yields

The following table summarizes various reported conditions for the synthesis of nitro-2-chlorobenzoic acid derivatives.

Target ProductSubstrateNitrating AgentKey ConditionsMolar YieldPurityReference
2-Chloro-5-nitrobenzoic acid2-Chlorobenzoic acidNitric Acid / Sulfuric AcidTemp: 0-10°C, stir for 2 hours98%99.6% (GC)[1]
2-Chloro-5-nitrobenzoic acid2-Chlorobenzoic acid80% Nitric Acid / 100% Sulfuric AcidTemp: <0°C, hold at RT for 10-12h92%-[5]
2-Chloro-5-nitrobenzoic acid2-Chlorobenzoic acidNitric Acid / Sulfuric AcidTemp: 30°C, >2 hours85%99.5%[1][3]
2-Chloro-3,5-dinitrobenzoic acid2-Chlorobenzoic acidFuming Nitric Acid / Conc. Sulfuric AcidTemp: 0°C then raise to 125°C for 6h73.5%-[4]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 2-Chloro-5-nitrobenzoic acid [5]

  • Preparation: In a suitable reaction vessel, stir 32g of pure 2-chlorobenzoic acid with 160g of 100% sulfuric acid.

  • Cooling: Cool the solution to below 0°C using an ice-salt bath.

  • Nitration: Prepare a nitrating mixture of 16g of 80% nitric acid and 40g of 100% sulfuric acid. Add this mixture dropwise to the cooled benzoic acid solution over approximately 1 hour, ensuring the temperature is maintained below 0°C.

  • Reaction: After addition is complete, allow the mixture to stand at room temperature for 10-12 hours.

  • Workup: Slowly heat the mixture to 60°C and then pour it onto 400g of ice.

  • Isolation: Filter the precipitated 2-chloro-5-nitrobenzoic acid.

  • Purification: For high purity, recrystallize the product twice from 1 liter of boiling water. This method yields approximately 37.5g (92%) of pure product.

Protocol 2: Synthesis of 2-Chloro-3,5-dinitrobenzoic acid [4]

  • Dissolution: Dissolve 7.8g (50 mmol) of 2-chlorobenzoic acid in 25 mL of concentrated sulfuric acid.

  • Cooling: Cool the mixture in an ice bath to 0°C.

  • Nitration: Slowly add 15 mL of fuming nitric acid to the reaction system over 30 minutes while maintaining the temperature at 0°C. Continue stirring at 0°C for another 30 minutes.

  • Heating: Raise the temperature to 125°C and stir the reaction for 6 hours.

  • Workup: Pour the reaction mixture into 250 mL of ice water to precipitate the product.

  • Isolation: Filter the white precipitate, wash with water, and dry to obtain 2-chloro-3,5-dinitrobenzoic acid. The expected yield is approximately 9.04g (73.5%).

Visual Workflow

G Troubleshooting Workflow for Low Yield in Nitration start Start: Low Yield Observed check_temp 1. Verify Reaction Temperature Control start->check_temp temp_ok Temperature OK (<10°C) check_temp->temp_ok temp_high Action: Improve Cooling & Repeat Experiment temp_ok->temp_high No check_purity 2. Analyze Product Purity & Isomer Ratio (TLC/GC/HPLC) temp_ok->check_purity Yes temp_high->check_temp purity_ok High Purity & Correct Isomer Ratio? check_purity->purity_ok high_isomer Action: Lower Temperature & Optimize Purification purity_ok->high_isomer No check_reagents 3. Check Reagent Quality & Ratios purity_ok->check_reagents Yes high_isomer->check_purity reagents_ok Reagents OK? check_reagents->reagents_ok bad_reagents Action: Use Anhydrous Reagents & Verify Ratios reagents_ok->bad_reagents No check_workup 4. Review Workup & Isolation Procedure reagents_ok->check_workup Yes bad_reagents->check_reagents workup_ok Workup Optimized? check_workup->workup_ok bad_workup Action: Ensure Complete Precipitation & Minimize Wash Losses workup_ok->bad_workup No end_node Yield Improved workup_ok->end_node Yes bad_workup->check_workup

Caption: Logical workflow for troubleshooting low yield in the nitration of 2-chlorobenzoic acid.

References

troubleshooting poor resolution in HPLC analysis of 2-Chloro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor resolution in the HPLC analysis of 2-Chloro-3-nitrobenzoic acid and its isomers.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution for this compound and its isomers so challenging?

A1: The primary challenge lies in the structural similarity of the positional isomers, such as 2-chloro-4-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid. These compounds often have very close molecular weights, polarities, and pKa values.[1] This similarity leads to comparable retention times in chromatographic systems, making baseline separation difficult.[1]

Q2: I'm observing poor resolution between my isomer peaks. What are the first steps I should take?

A2: Start by systematically evaluating your method parameters. The most impactful factors on resolution are column efficiency (N), selectivity (α), and retention factor (k).[2][3][4] Begin by ensuring your system is functioning correctly (e.g., stable pressure, no leaks) and that the mobile phase and sample are prepared correctly.[5] Then, focus on optimizing the mobile phase composition, particularly the pH and organic solvent ratio.[6]

Q3: How does the mobile phase pH affect the resolution of these acidic isomers?

A3: The pH of the mobile phase is a critical factor because it dictates the ionization state of the carboxylic acid group on the isomers.[1][7] At a pH below their pKa, the isomers are in their neutral form and will be retained longer on a reversed-phase column.[1] Conversely, at a pH above their pKa, they become ionized (anionic) and elute faster.[1] Since the pKa values of the isomers can differ slightly, carefully adjusting the pH can significantly alter their retention times and improve selectivity.[1] For these acidic compounds, a lower pH in the mobile phase will generally increase retention time.[1]

Q4: My peaks are tailing. What are the common causes and solutions?

A4: Peak tailing, where a peak is asymmetrical with a prolonged right side, can be caused by several factors:

  • Secondary Interactions: The acidic nature of this compound can lead to interactions with residual silanol groups on the silica-based column packing.[8] To mitigate this, add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of the silanol groups.[9]

  • Column Overload: Injecting too much sample can saturate the column.[7][10] Try reducing the injection volume or diluting the sample.[10]

  • Column Contamination or Degradation: A contaminated or worn-out column can lead to poor peak shape.[1][6] Flush the column with a strong solvent or, if the problem persists, replace the column.[1][10]

  • Dead Volume: Excessive tubing length or poorly made connections can cause band broadening and tailing. Ensure all fittings are secure and tubing is as short as possible.

Q5: My peaks appear broad instead of sharp. How can I improve this?

A5: Broad peaks are often a sign of poor column efficiency.[7][10] Consider the following solutions:

  • Decrease Particle Size: Using a column with a smaller particle size can increase efficiency and lead to sharper peaks.[4][11]

  • Optimize Flow Rate: A flow rate that is too high can reduce separation efficiency.[12] Try reducing the flow rate to see if peak shape improves.[3]

  • Increase Temperature: Raising the column temperature can decrease mobile phase viscosity, leading to better mass transfer and sharper peaks.[3][11] However, be cautious as excessive heat can degrade the sample or the column.[3]

  • Column Deterioration: Over time, columns can degrade, leading to broader peaks.[6][10] If other troubleshooting steps fail, it may be time to replace the column.

Q6: What should I do if my peaks are split or doubled?

A6: Split peaks can indicate a disruption in the sample path.[8] Common causes include:

  • Partially Blocked Frit: The inlet frit of the column may be clogged with particulate matter from the sample or mobile phase.[5] Try back-flushing the column (disconnected from the detector) or replacing the frit.

  • Column Void: A void or channel may have formed at the head of the column.[8] This often requires replacing the column.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[5][13] Whenever possible, dissolve your sample in the initial mobile phase.[13]

HPLC Method Parameters

This table provides a starting point for method development for the analysis of this compound. Optimization will likely be required for your specific application.

ParameterRecommended SettingRationale & Notes
Column C18 bonded silica (e.g., 150 mm x 4.6 mm, 5 µm)A C18 column is a good starting point for reversed-phase separation of these aromatic compounds.[1] Consider columns with low silanol activity to minimize peak tailing.[9]
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric AcidThe acid suppresses the ionization of both the analyte and residual silanols, improving peak shape.[1][9] Formic acid is volatile and MS-compatible.[9]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier for reversed-phase HPLC.
Gradient Start at a low percentage of B (e.g., 5-10%) and ramp up to elute the compounds.A gradient is often necessary to separate closely eluting isomers. A typical gradient might run from 5% to 50% Acetonitrile over 20 minutes.[1]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column. It can be optimized (likely lowered) to improve resolution.[1][3]
Column Temperature 30°CIncreasing the temperature can improve efficiency, but start near ambient to avoid analyte degradation.[1][3]
Detection Wavelength ~254 nmA common wavelength for aromatic compounds. Optimize based on the UV spectrum of this compound.[1]
Injection Volume 10 µLKeep the injection volume small to avoid column overload.[1][5]

Experimental Protocol: HPLC Method for Isomer Separation

This protocol outlines a general procedure for the HPLC analysis of this compound.

1. Mobile Phase Preparation: a. Prepare Mobile Phase A: Add 1.0 mL of formic acid (or phosphoric acid) to 1000 mL of HPLC-grade water. b. Prepare Mobile Phase B: Use HPLC-grade acetonitrile. c. Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration, or an inline degasser) to prevent bubble formation in the pump.[6]

2. Sample Preparation: a. Accurately weigh a small amount of the this compound sample. b. Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile that matches the starting gradient conditions).[13] This is crucial to prevent poor peak shape. c. Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulates that could block the column frit.[8]

3. HPLC System Setup and Execution: a. Column Installation: Install the C18 column and ensure all fittings are secure. b. System Purge: Purge the pump with both mobile phases to remove any air from the lines. c. Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved. d. Method Parameters: Set up the HPLC method with the parameters outlined in the table above. A sample gradient could be:

  • 0-5 min: 95% A, 5% B
  • 5-25 min: Gradient to 50% A, 50% B
  • 25-30 min: Hold at 50% A, 50% B
  • 30-31 min: Return to 95% A, 5% B
  • 31-40 min: Column re-equilibration[1] e. Injection: Inject 10 µL of the prepared sample. f. Data Acquisition: Acquire the chromatogram for the duration of the run.

Visualizations

G cluster_0 Troubleshooting Poor Resolution start Poor Resolution Observed check_peaks Are all peaks affected? start->check_peaks all_peaks All Peaks Affected check_peaks->all_peaks Yes some_peaks Specific Peaks Affected check_peaks->some_peaks No cause_all Possible Causes: - Column Void/Contamination - System Leak - Incorrect Mobile Phase Prep all_peaks->cause_all solution_all Solutions: - Flush/Replace Column - Check Fittings - Prepare Fresh Mobile Phase cause_all->solution_all cause_some Possible Causes: - Suboptimal Selectivity (α) - Inadequate Retention (k) - Secondary Interactions (Tailing) some_peaks->cause_some solution_some Solutions: - Adjust Mobile Phase pH - Change % Organic Solvent - Modify Temperature cause_some->solution_some

Caption: A logical workflow for troubleshooting poor HPLC resolution.

G cluster_1 HPLC Parameter Relationships param Adjustable Parameters mp Mobile Phase (%B, pH) col Column (Length, Particle Size) flow Flow Rate temp Temperature sel Selectivity (α) mp->sel ret Retention (k) mp->ret eff Efficiency (N) col->eff flow->eff temp->eff temp->sel temp->ret factors Resolution Factors res Resolution (Rs) eff->res sel->res ret->res

References

Technical Support Center: Purification of Crude 2-Chloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Chloro-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are other positional isomers formed during the nitration of 2-chlorobenzoic acid. These include 2-chloro-4-nitrobenzoic acid, 2-chloro-5-nitrobenzoic acid, and 2-chloro-6-nitrobenzoic acid.[1] The relative abundance of these isomers can vary depending on the specific nitration conditions used in the synthesis.[1]

Q2: Why is the separation of these isomers challenging?

A2: The separation is difficult because the positional isomers have very similar chemical structures and physical properties.[1] They possess close molecular weights, polarities, and pKa values, which results in comparable solubilities in common solvents and similar retention times in chromatographic systems.[1]

Q3: What are the primary methods for purifying crude this compound?

A3: The main techniques employed for the separation of this compound and its isomers are fractional crystallization and high-performance liquid chromatography (HPLC).[1]

Q4: How does pH play a role in the separation of these acidic isomers?

A4: The pH of the solution is a critical factor because it determines the ionization state of the carboxylic acid group on the isomers.[1] Below their pKa, the isomers are in their neutral, less water-soluble form. Above their pKa, they exist in their ionized (anionic) form, which is more water-soluble.[1] Since the pKa values of the isomers can differ slightly, careful control of the pH can be used to selectively precipitate the desired isomer.[1]

Data Presentation

Solubility of this compound and Related Isomers

Comprehensive, directly comparable quantitative solubility data for all isomers in a range of solvents is limited in publicly available literature. The following table provides a qualitative summary based on available data. It is highly recommended to perform solubility tests in your laboratory to determine the optimal solvent for your specific separation needs.[1]

CompoundWaterEthanolMethanolAcetoneChloroformN,N-Dimethylformamide (DMF)Glacial Acetic Acid
This compound Moderately soluble[2]Soluble[2]Slightly Soluble[3]Soluble[2]Very Slightly SolubleVery SolubleSparingly Soluble
4-Chloro-3-nitrobenzoic acid Partially solubleSoluble[4]Soluble[4]Soluble[4]Data not availableData not availableData not available
2-Chloro-5-nitrobenzoic acid Data not availableData not availableData not availableData not availableData not availableData not availableData not available

Experimental Protocols

Protocol 1: Purification by Fractional Crystallization via pH Adjustment

This protocol provides a general framework. The optimal solvent and pH for your specific mixture must be determined experimentally.

1. Dissolution:

  • Dissolve the crude mixture of isomers in a suitable solvent system (e.g., an ethanol-water mixture) at an elevated temperature to ensure complete dissolution.[1]

2. Basification:

  • While stirring, slowly add an aqueous base (e.g., 1M NaOH) to raise the pH of the solution. This will convert the acidic isomers to their more soluble salt forms.[1]

3. Selective Precipitation:

  • Carefully and slowly add an aqueous acid (e.g., 1M HCl) to the solution, monitoring the pH continuously. As the pH is lowered, the isomers will begin to precipitate at different rates based on their individual pKa values and solubilities. The goal is to identify a pH range where the desired this compound precipitates while the other isomers remain in solution.[1]

4. Isolation:

  • Once a precipitate has formed at the target pH, maintain the solution at that pH for a period to allow for complete crystallization.[1]

  • Isolate the crystals by vacuum filtration.[1]

5. Washing:

  • Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.[1]

6. Drying:

  • Dry the purified crystals under vacuum.[1]

7. Purity Analysis:

  • Analyze the purity of the crystals using a suitable analytical technique, such as HPLC or melting point determination.[1]

8. Recrystallization (Optional):

  • If the purity is not satisfactory, repeat the process by re-dissolving the crystals and performing the crystallization again.[1]

Protocol 2: HPLC Method for Isomer Separation

This is a starting point for method development and will likely require optimization.

  • Column: C18 bonded silica column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% acetic acid (or formic acid for MS compatibility).[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: A typical starting gradient could be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to 95% A, 5% B

    • 35-40 min: Column re-equilibration[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve the isomer mixture in the initial mobile phase composition.[1]

Troubleshooting Guides

Fractional Crystallization
IssuePotential CauseSuggested Solution
Poor or no selective precipitation of the desired isomer. Inappropriate solvent; the solubility difference between isomers is too small.Test a range of solvents with varying polarities.[1]
Incorrect pH; the pH is not optimal for selectively precipitating the target isomer.Systematically adjust the pH in small increments to find the point of maximum precipitation for the desired isomer.[1]
Cooling rate is too fast, leading to co-precipitation.Employ a slower, more controlled cooling process.[1]
Solution is not supersaturated.Carefully evaporate some of the solvent to increase the concentration.[1]
Purity of the crystallized product is low. Co-precipitation of other isomers.Re-dissolve the crystals and repeat the crystallization (recrystallization), potentially using a different solvent or a more finely tuned pH.[1]
Inadequate washing of crystals.Wash the filtered crystals with a small amount of cold solvent in which the desired isomer has low solubility.[1]
Formation of solid solutions where isomers incorporate into each other's crystal lattice.This is a more complex issue that may require a different separation technique, such as HPLC.[1]
HPLC Separation
IssuePotential CauseSuggested Solution
Poor resolution between isomer peaks. Inappropriate column stationary phase.Try a different column with a different stationary phase chemistry.
Mobile phase composition is not optimal.Adjust the gradient slope, initial and final mobile phase compositions, or try different organic modifiers or additives.
Low column temperature.Increase the column temperature in increments (e.g., 5°C) to see if it improves separation.[1]
Peak tailing is observed. Wrong mobile phase pH.Adjust the pH of the mobile phase.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Visualizations

Purification_Workflow cluster_crystallization Fractional Crystallization cluster_hplc HPLC Purification dissolve Dissolve Crude Product basify Adjust pH Up (Base) dissolve->basify acidify Adjust pH Down (Acid) basify->acidify precipitate Selective Precipitation acidify->precipitate isolate Isolate Crystals precipitate->isolate wash Wash Crystals isolate->wash dry Dry Crystals wash->dry analyze Purity Analysis dry->analyze prepare Prepare Sample inject Inject on HPLC prepare->inject separate Isocratic/Gradient Separation inject->separate collect Collect Fractions separate->collect evaporate Evaporate Solvent collect->evaporate hplc_analyze Purity Analysis evaporate->hplc_analyze

Caption: A high-level workflow for the purification of this compound.

Troubleshooting_Crystallization cluster_precipitation No/Poor Precipitation cluster_purity Low Purity start Crystallization Issue check_solvent Change Solvent start->check_solvent No/Poor Precipitation adjust_ph Fine-tune pH start->adjust_ph No/Poor Precipitation slow_cool Slow Cooling Rate start->slow_cool No/Poor Precipitation concentrate Concentrate Solution start->concentrate No/Poor Precipitation recrystallize Recrystallize start->recrystallize Low Purity wash_better Improve Washing start->wash_better Low Purity use_hplc Consider HPLC start->use_hplc Low Purity

Caption: A logical troubleshooting guide for common crystallization problems.

References

Technical Support Center: Strategies for Avoiding Isomer Co-Precipitation During Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the co-precipitation of isomers during crystallization.

Frequently Asked Questions (FAQs)

Q1: What is isomer co-precipitation and why is it a problem?

A1: Isomer co-precipitation, often encountered during chiral resolution, is the simultaneous crystallization of two or more isomers from a solution, resulting in a mixed crystal or a physical mixture of crystals.[1] This is a significant issue in the pharmaceutical and fine chemical industries because isomers of a compound can have different physiological effects. For instance, one enantiomer of a drug might be therapeutically active, while the other could be inactive or even harmful.[2] Therefore, obtaining a single, pure isomer is often a regulatory and safety requirement.

Q2: What are the main strategies to avoid the co-precipitation of isomers?

A2: The primary strategies revolve around exploiting the subtle differences in the physicochemical properties of the isomers. The most common methods include:

  • Diastereomeric Salt Crystallization: This involves reacting a racemic mixture with a chiral resolving agent to form diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by crystallization.[][4]

  • Preferential Crystallization: This technique is applicable to conglomerate-forming systems, where the two enantiomers crystallize as separate entities. It involves seeding a supersaturated racemic solution with crystals of the desired enantiomer to induce its selective crystallization.[][5]

  • Kinetic vs. Thermodynamic Control: By manipulating conditions such as temperature and time, you can favor the formation of either the faster-forming (kinetic) product or the more stable (thermodynamic) product.[6]

  • Solvent System Optimization: The choice of solvent is critical as it affects the solubility and stability of different isomeric forms, thereby influencing which isomer crystallizes.[7][8]

Q3: How do I know which crystallization strategy is best for my compound?

A3: The choice of strategy depends on the nature of your isomeric mixture. A preliminary analysis of the solid-state properties is crucial. Constructing a binary melting point phase diagram can reveal whether your compound forms a racemic compound, a conglomerate, or a solid solution.[6]

  • Conglomerates are suitable for preferential crystallization.

  • Racemic compounds often require diastereomeric salt formation for separation.

  • Solid solutions are the most challenging and may require a combination of techniques or alternative methods like chromatography.

Q4: What is the difference between kinetic and thermodynamic control in crystallization?

A4: In the context of isomer crystallization:

  • Kinetic control favors the isomer that crystallizes fastest, which is the one with the lowest activation energy for nucleation. This is typically achieved at lower temperatures and with shorter reaction times.[9] The resulting crystalline form is often less stable.

  • Thermodynamic control favors the most stable isomer, which has the lowest overall Gibbs free energy. This is achieved under conditions that allow the system to reach equilibrium, such as higher temperatures and longer crystallization times, where less stable forms can redissolve and the most stable form crystallizes.[9]

Q5: What analytical techniques are essential for monitoring isomer co-precipitation?

A5: A combination of analytical techniques is necessary to determine the purity and form of your crystalline product:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the enantiomeric or diastereomeric excess of your product, allowing you to quantify the ratio of isomers in both the solid and liquid phases.[10][11]

  • X-Ray Powder Diffraction (XRPD): XRPD is used to identify the crystalline form (polymorph) of your product and can distinguish between different diastereomeric salts or a conglomerate and a racemic compound.[12]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and heat of fusion of your crystals, which can help in identifying the solid form and constructing phase diagrams.[12]

Troubleshooting Guides

This section addresses common problems encountered during the crystallization of isomers and provides systematic solutions.

Problem 1: The undesired isomer consistently co-precipitates with the target isomer.

Possible CausesSolutions
High Supersaturation High supersaturation can lead to rapid nucleation of both isomers, overriding the selectivity of seeding or the solubility difference between diastereomers.[13] Solution: Reduce the level of supersaturation by decreasing the initial concentration of the solute, slowing down the cooling rate, or using a slower anti-solvent addition rate.[14]
Ineffective Resolving Agent (for diastereomeric crystallization) The chosen chiral resolving agent may not provide a sufficient solubility difference between the two diastereomeric salts in the selected solvent.[4] Solution: Screen a variety of resolving agents. Also, perform a solvent screen for the most promising diastereomeric salts to maximize the solubility difference.[15]
Spontaneous Nucleation of the Counter-Enantiomer (for preferential crystallization) The crystallization time may be too long, allowing the counter-enantiomer to nucleate spontaneously.[16] Solution: Monitor the crystallization process and harvest the crystals before significant nucleation of the counter-enantiomer occurs. Optimize the seeding temperature and seed loading to control the process.
System Forms a Solid Solution The isomers may be miscible in the solid state, making separation by conventional crystallization extremely difficult.[17] Solution: Construct a binary phase diagram to confirm if a solid solution is formed. If so, consider alternative separation techniques like preparative chromatography or explore co-crystallization with a different co-former to potentially form a system that does not exhibit solid solution behavior.

Problem 2: No crystals form, or the product "oils out".

Possible CausesSolutions
Insufficient Supersaturation The solution is not concentrated enough for nucleation to occur.[12] Solution: Concentrate the solution by slowly evaporating the solvent. Alternatively, if using an anti-solvent, add more anti-solvent dropwise.
High Solubility in the Chosen Solvent The compound is too soluble in the selected solvent system for crystallization to occur under the current conditions.[7] Solution 1 (Seeding): Introduce a small amount of seed crystals of the desired isomer to induce nucleation.[12] Solution 2 (Anti-solvent): Slowly add a miscible solvent in which your compound is insoluble to induce precipitation.[12]
Melting Point Depression The presence of impurities or the solvent can lower the melting point of the solid, causing it to separate as a liquid ("oil") if the crystallization temperature is above this depressed melting point.[18] Solution 1: Lower the crystallization temperature. Solution 2: Add more of the "soluble" solvent to decrease the supersaturation level, which may allow the compound to crystallize at a lower temperature. Solution 3: Purify the starting material to remove impurities.[18]

Problem 3: A new, unexpected polymorph or solvate appears.

Possible CausesSolutions
Change in Solvent System Different solvents can stabilize different crystal packing arrangements, leading to polymorphism.[19] Solution: Characterize the new form using XRPD and DSC. If the new form is undesired, revert to the original solvent system or systematically screen other solvents to find one that consistently produces the desired form.
Kinetic vs. Thermodynamic Conditions A metastable (kinetically favored) polymorph may crystallize first.[6] Solution: To obtain the stable (thermodynamically favored) form, try crystallizing at a higher temperature, for a longer duration, or use a slower cooling/evaporation rate. Slurrying the metastable form in a suitable solvent can also facilitate its conversion to the stable form.[15]
Presence of Impurities Impurities can act as templates for the nucleation of a different polymorph.[9] Solution: Analyze the starting materials and solvents for any new impurities. Purify the starting material if necessary.

Experimental Protocols

Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol provides a general procedure for separating a racemic carboxylic acid using a chiral amine as the resolving agent.

  • Salt Formation:

    • Dissolve 10.0 g of the racemic acid in 100 mL of a suitable solvent (e.g., ethanol) in a flask equipped with a magnetic stirrer. Heat gently if necessary to achieve complete dissolution.

    • In a separate container, dissolve a stoichiometric equivalent (e.g., 0.5 equivalents for resolution of one enantiomer) of the chiral amine resolving agent in 20 mL of the same solvent.

    • Slowly add the resolving agent solution to the racemic acid solution while stirring. Stir the mixture at room temperature for 1-2 hours.

  • Crystallization:

    • If crystals do not form spontaneously, cool the solution in an ice bath. If no crystals appear, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt.

    • Once crystallization begins, allow the solution to stand at a controlled low temperature (e.g., 4°C) for several hours to overnight to maximize crystal growth.

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

    • Determine the diastereomeric excess (d.e.) of the crystals using chiral HPLC or ¹H NMR spectroscopy.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add an acid (e.g., 1 M HCl) to protonate the amine resolving agent and liberate the free enantiomeric acid.

    • Extract the desired enantiomer into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified enantiomer.

Protocol 2: Preferential Crystallization of a Conglomerate

This protocol describes a seeded, isothermal preferential crystallization.

  • Preparation of Supersaturated Racemic Solution:

    • Determine the solubility of the racemic compound in a chosen solvent at two temperatures (e.g., 25°C and 40°C).

    • Prepare a saturated solution at the higher temperature (40°C).

    • Cool the solution to the lower temperature (25°C) without agitation to create a supersaturated solution.

  • Seeding and Crystallization:

    • Add a small amount (1-2% by weight of the total solute) of finely ground seed crystals of the desired pure enantiomer to the supersaturated solution.

    • Stir the solution gently at a constant temperature (25°C).

    • Monitor the crystallization process by periodically taking samples of the mother liquor and analyzing the enantiomeric excess by chiral HPLC.

  • Harvesting:

    • Once the concentration of the desired enantiomer in the mother liquor approaches the solubility limit (or before the counter-enantiomer begins to nucleate), stop the agitation and quickly filter the crystals.

    • Wash the crystals with a small amount of cold solvent and dry under vacuum.

Protocol 3: Determination of a Ternary Phase Diagram

This protocol outlines the isothermal solubility method for constructing a ternary phase diagram for two enantiomers in a solvent.

  • Sample Preparation:

    • Prepare a series of mixtures of the two enantiomers with varying compositions (e.g., 100:0, 90:10, 70:30, 50:50, 30:70, 10:90, 0:100 of S:R).

    • For each mixture, place an excess amount of the solid in a vial with a known amount of the chosen solvent.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C) for a prolonged period (24-72 hours) to ensure that solid-liquid equilibrium is reached.

  • Analysis:

    • After equilibration, allow the solid to settle.

    • Carefully take a sample of the supernatant (the saturated solution).

    • Analyze the composition of the supernatant using a calibrated chiral HPLC method to determine the concentration of each enantiomer.

    • Also, analyze the solid phase by XRPD to identify the crystalline form in equilibrium with the solution.

  • Plotting the Diagram:

    • Plot the concentrations of the two enantiomers in the saturated solutions on a ternary diagram. The resulting curve is the solubility isotherm (binodal curve). The composition of the solid phases will define the different regions of the diagram.[20][21]

Data and Visualizations

Quantitative Data Summary

Table 1: Effect of Solvent on Diastereomeric Excess (d.e.) in the Crystallization of a Diastereomeric Salt Pair

Solvent SystemSolubility of Diastereomer 1 (g/100mL)Solubility of Diastereomer 2 (g/100mL)Solubility Ratio (D2/D1)Observed d.e. of Crystals (%)
Methanol5.28.51.645
Ethanol2.15.82.875
Isopropanol1.56.24.188
Acetonitrile3.84.51.220

Note: Data is illustrative and will vary depending on the specific compounds and conditions.

Table 2: Influence of Cooling Rate on Isomer Purity in Preferential Crystallization

Cooling Rate (°C/hour)Final Enantiomeric Excess (e.e.) of Crystals (%)Crystal Size (average)
2075Small, needle-like
1088Medium, prismatic
595Large, well-defined
297Very large, some agglomeration

Note: Data is illustrative. Slower cooling generally improves selectivity by maintaining a lower level of supersaturation.[14]

Diagrams and Workflows

G Decision Workflow for Isomer Separation Strategy start Start with Racemic Mixture phase_diagram Determine Binary Phase Diagram (e.g., via DSC) start->phase_diagram conglomerate Conglomerate System phase_diagram->conglomerate Eutectic point at 50% racemic_compound Racemic Compound phase_diagram->racemic_compound Melting point maximum at 50% solid_solution Solid Solution phase_diagram->solid_solution Continuous solid solution pref_cryst Preferential Crystallization conglomerate->pref_cryst diastereomeric_salt Diastereomeric Salt Crystallization racemic_compound->diastereomeric_salt chromatography Consider Alternative Methods (e.g., SMB Chromatography) solid_solution->chromatography end Pure Isomer pref_cryst->end diastereomeric_salt->end chromatography->end

Caption: Decision workflow for selecting an appropriate isomer separation strategy.

G Troubleshooting Isomer Co-Precipitation start Co-precipitation Observed (Low e.e. or d.e.) check_ss Is Supersaturation Too High? start->check_ss reduce_ss Reduce Supersaturation: - Slower cooling/anti-solvent addition - Lower concentration check_ss->reduce_ss Yes check_solvent Is Solvent System Optimal? check_ss->check_solvent No re_evaluate Re-evaluate Crystallization reduce_ss->re_evaluate screen_solvents Perform Solvent Screening: - Aim for larger solubility difference - Test different polarities/functional groups check_solvent->screen_solvents No check_kinetics Are Kinetic/Thermodynamic Conditions Controlled? check_solvent->check_kinetics Yes screen_solvents->re_evaluate adjust_conditions Adjust Conditions: - Lower Temp/Shorter Time (Kinetic) - Higher Temp/Longer Time (Thermodynamic) check_kinetics->adjust_conditions No check_kinetics->re_evaluate Yes adjust_conditions->re_evaluate

Caption: Logical workflow for troubleshooting isomer co-precipitation.

G Kinetic vs. Thermodynamic Control Pathways cluster_0 Kinetic Control (Low Temp, Short Time) cluster_1 Thermodynamic Control (High Temp, Long Time, Reversible) Reactants Isomers in Supersaturated Solution TS_Kinetic Lower Energy Transition State Reactants->TS_Kinetic Lower Ea TS_Thermo Higher Energy Transition State Reactants->TS_Thermo Higher Ea Kinetic_Product Kinetic Product (Less Stable Isomer/Polymorph) - Forms Faster TS_Kinetic->Kinetic_Product Fast Thermo_Product Thermodynamic Product (More Stable Isomer/Polymorph) - More Stable TS_Thermo->Thermo_Product Slow Kinetic_Product->Reactants Reversible

Caption: Relationship between kinetic and thermodynamic crystallization pathways.

References

Technical Support Center: Optimizing Mobile Phase for Reverse-Phase HPLC of 2-Chloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of 2-Chloro-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the RP-HPLC analysis of this compound?

A1: A common starting point for the analysis of this compound on a C18 column is a mobile phase consisting of a mixture of acetonitrile (MeCN) and acidified water.[1] A typical starting ratio would be in the range of 40:60 to 60:40 (v/v) Acetonitrile:Water, with the aqueous component containing a small amount of acid, such as 0.1% phosphoric acid or 0.1% formic acid.[1]

Q2: Why is it important to acidify the mobile phase for this analysis?

A2: this compound is an acidic compound with a pKa of approximately 2.02.[2] To ensure good peak shape and reproducible retention times in reversed-phase HPLC, it is crucial to suppress the ionization of the carboxylic acid group.[3] By operating the mobile phase at a pH at least 1.5 to 2 units below the pKa (i.e., pH < 0.5), the analyte will be in its neutral, more hydrophobic form, leading to better interaction with the nonpolar stationary phase and preventing peak tailing.

Q3: What is the effect of changing the acetonitrile/water ratio in the mobile phase?

A3: In reversed-phase HPLC, increasing the percentage of the organic modifier (acetonitrile) will decrease the polarity of the mobile phase, leading to shorter retention times for this compound. Conversely, decreasing the acetonitrile percentage will increase retention times. This relationship allows for the fine-tuning of the analyte's elution time.

Q4: Can I use methanol instead of acetonitrile?

A4: Yes, methanol can be used as the organic modifier. However, acetonitrile and methanol have different solvent strengths and selectivities. Acetonitrile is generally a stronger solvent in reversed-phase HPLC, meaning you would need a lower percentage of it compared to methanol to achieve the same retention time. The choice between the two may also affect the resolution of this compound from any impurities, such as its isomers.

Q5: My analysis requires MS detection. What should I consider for the mobile phase?

A5: For mass spectrometry (MS) compatibility, it is essential to use volatile mobile phase additives. Therefore, non-volatile acids like phosphoric acid should be replaced with volatile acids such as formic acid or acetic acid.[1] A concentration of 0.1% formic acid in the aqueous portion of the mobile phase is a common choice for LC-MS applications.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing 1. Mobile phase pH is too high (close to or above the pKa of the analyte). 2. Secondary interactions with active silanols on the column.1. Lower the pH of the mobile phase by adding a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the pH is well below 2.0. 2. Use a high-purity, end-capped C18 column to minimize silanol interactions.
Poor Resolution from Impurities (e.g., isomers) 1. Inappropriate mobile phase composition (organic strength). 2. Suboptimal choice of organic modifier.1. Adjust the acetonitrile/water ratio. A shallower gradient or a lower percentage of acetonitrile in an isocratic method can improve resolution. 2. Try switching the organic modifier from acetonitrile to methanol, or use a ternary mixture, to alter selectivity.
Short Retention Time (Peak elutes too early) 1. The mobile phase is too strong (too much organic solvent).1. Decrease the percentage of acetonitrile in the mobile phase.
Long Retention Time (Analysis takes too long) 1. The mobile phase is too weak (not enough organic solvent).1. Increase the percentage of acetonitrile in the mobile phase.
Fronting Peak 1. Sample overload. 2. Sample solvent is stronger than the mobile phase.1. Reduce the concentration of the sample or the injection volume. 2. Dissolve the sample in the mobile phase or a weaker solvent.
Split Peaks 1. Mobile phase pH is too close to the analyte's pKa. 2. Column void or blockage.1. Ensure the mobile phase pH is at least 1.5-2 units away from the pKa (2.02). 2. Check for column blockage and consider replacing the column if necessary.

Data Presentation

The following table illustrates the typical effects of mobile phase modifications on the chromatographic parameters for this compound. Note: These are representative data based on chromatographic principles and may vary depending on the specific column and HPLC system used.

Mobile Phase Composition (Acetonitrile:0.1% Aqueous H₃PO₄)Retention Time (min)Peak Asymmetry (As)Resolution (Rs) from Isomer
70:302.51.31.2
60:404.21.11.8
50:507.81.02.5
40:6014.51.03.1

Experimental Protocols

Objective: To develop a robust isocratic RP-HPLC method for the quantification of this compound.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%) or Formic acid (LC-MS grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation (e.g., 50:50 Acetonitrile:0.1% Phosphoric Acid):

    • To prepare the aqueous component, add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water.

    • Mix 500 mL of acetonitrile with 500 mL of the 0.1% phosphoric acid solution.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a 100 mL volumetric flask using the mobile phase as the diluent to obtain a stock solution of 100 µg/mL.

    • Prepare working standards by further diluting the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: 50:50 (v/v) Acetonitrile : 0.1% Aqueous Phosphoric Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • System Equilibration and Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

    • Inject the standard solutions to establish retention time and response.

    • Inject the prepared samples for analysis.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Initial Method (e.g., 50:50 ACN:0.1% H3PO4) check_peak Acceptable Peak Shape? start->check_peak adjust_ph Adjust pH (Ensure pH < 2.0) check_peak->adjust_ph No (Tailing) check_retention Acceptable Retention Time? check_peak->check_retention Yes adjust_ph->check_peak adjust_organic Adjust % Acetonitrile (Increase for shorter RT, Decrease for longer RT) check_retention->adjust_organic No check_resolution Acceptable Resolution? check_retention->check_resolution Yes adjust_organic->check_retention change_modifier Change Organic Modifier (e.g., to Methanol) or Use a different column check_resolution->change_modifier No end End: Optimized Method check_resolution->end Yes change_modifier->start Re-evaluate

Caption: Workflow for optimizing the mobile phase in RP-HPLC.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_solutions Potential Solutions Tailing Tailing Peak Lower_pH Lower Mobile Phase pH Tailing->Lower_pH Fronting Fronting Peak Reduce_Conc Reduce Sample Concentration Fronting->Reduce_Conc Match_Solvent Match Sample Solvent to Mobile Phase Fronting->Match_Solvent Split Split Peak Split->Lower_pH Check_Column Check Column Integrity Split->Check_Column

Caption: Logic diagram for troubleshooting common peak shape problems.

References

Technical Support Center: Reducing Peak Tailing in Chromatography of Acidic Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals troubleshoot and resolve peak tailing issues encountered during the chromatographic analysis of acidic aromatic compounds. This resource provides practical, in-depth guidance in a question-and-answer format to help you achieve symmetric peaks and reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, featuring a drawn-out or sloping tail on the right side.[1][2] In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape.[1] Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 generally indicates significant tailing, though a factor up to 1.5 may be acceptable for some assays.[1][3] This distortion can compromise the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor reproducibility.[1][4]

Q2: What are the primary causes of peak tailing for acidic aromatic compounds?

A2: The fundamental cause of peak tailing is the presence of more than one retention mechanism for a single analyte.[3][5] For acidic aromatic compounds, this typically involves undesirable secondary interactions. Key causes include:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with acidic analytes through hydrogen bonding, causing tailing.[4][5][6][7]

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of the acidic compound, the analyte will exist in both its ionized and un-ionized forms.[8][9] This dual state leads to inconsistent interactions with the stationary phase, resulting in broadened or tailing peaks.[8]

  • Metal Contamination: Trace metal impurities (e.g., iron, nickel) within the column packing or from stainless-steel components of the HPLC system can chelate with acidic compounds, causing peak tailing.[4][10][11]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to distorted peak shapes, including tailing.[2][4][5]

  • Extra-Column Effects: Issues outside the analytical column, such as excessive tubing length or diameter, or poorly made connections, can increase dead volume and contribute to peak distortion.[10][12]

Q3: How does the mobile phase pH affect the peak shape of acidic compounds?

A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like acidic aromatics.[8][13][14] To achieve sharp, symmetrical peaks, the acidic analyte should be kept in a single, un-ionized form.[1] This is accomplished by setting the mobile phase pH to be at least 2 units below the pKa of the compound.[15] In this state, the analyte is more hydrophobic and interacts more consistently with the reversed-phase stationary phase, minimizing the secondary interactions that cause tailing.[13][16]

Q4: What is the role of the stationary phase in peak tailing?

A4: The stationary phase plays a direct role in peak tailing through its surface chemistry.[6] For silica-based columns, residual silanol groups are a primary source of unwanted secondary interactions.[5][6] Modern, high-purity silica columns that are "end-capped" are designed to minimize these active sites. End-capping is a chemical process that derivatizes most of the free silanol groups, making them less reactive and reducing their potential to cause peak tailing.[3][17] For highly problematic compounds, alternative stationary phases, such as those with phenyl or hybrid organic-silica chemistries, can offer different selectivity and reduce tailing.[18][19][20]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing for acidic aromatic compounds.

Systematic Troubleshooting Workflow

A logical approach is crucial for efficiently identifying the root cause of peak tailing. The following workflow diagram outlines the recommended steps, starting with the most common and easily adjustable parameters.

G A Observe Peak Tailing (Tf > 1.2) B Step 1: Mobile Phase Check A->B C Is pH >= 2 units below analyte pKa? B->C D Adjust Mobile Phase pH (See Protocol 1) C->D No E Is buffer concentration adequate (10-50 mM)? C->E Yes D->C F Increase Buffer Strength E->F No G Step 2: Column Health Check E->G Yes F->E H Flush or Regenerate Column (See Protocol 2) G->H I Consider High-Purity, End-Capped Column H->I J Step 3: Check for Other Causes I->J K Sample Overload? Solvent Mismatch? Extra-Column Volume? J->K L Dilute Sample / Reduce Volume Match Sample Solvent to Mobile Phase Minimize Tubing Length/ID K->L Yes M Problem Resolved K->M No L->M

Caption: A logical workflow for troubleshooting peak tailing.

Guide 1: Mobile Phase Optimization

Optimizing the mobile phase is the most effective first step in addressing peak tailing for acidic compounds.

Experimental Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for improving the peak shape of an acidic aromatic compound.

Methodology:

  • Determine Analyte pKa: If the pKa of your acidic compound is unknown, find it in the literature or use prediction software.

  • Prepare Mobile Phases: Prepare a series of aqueous mobile phase components with decreasing pH values. Use a suitable buffer (e.g., phosphate or formate) at a concentration of 20 mM. For example, if the analyte pKa is 4.8, prepare buffers at pH 3.5, 3.0, 2.8, and 2.5.

  • System Equilibration: Begin with the highest pH mobile phase. Equilibrate the HPLC system and column until a stable baseline is achieved.

  • Chromatographic Analysis: Inject a standard solution of the acidic analyte. Record the chromatogram.

  • Iterative Testing: Decrease the pH of the mobile phase according to your prepared series. Ensure the column is thoroughly equilibrated with the new mobile phase before each injection (at least 10 column volumes). Repeat the injection for each pH level.

  • Data Analysis: Calculate the Tailing Factor (Tf) for the analyte peak at each pH level. Identify the pH that provides the most symmetrical peak (Tf closest to 1.0).

Data Presentation: Effect of Mobile Phase pH on Tailing Factor

The table below illustrates the typical effect of mobile phase pH on the peak shape of an acidic aromatic compound with a pKa of 4.5.

Mobile Phase pHAnalyte StateTailing Factor (Tf)Retention Time (min)Observations
4.5 (pKa)50% Ionized2.15.2Severe tailing, broad peak
4.0Mostly Ionized1.86.8Significant tailing
3.5Partially Ionized1.58.5Moderate tailing
3.0Mostly Un-ionized1.29.8Acceptable peak shape
2.5Fully Un-ionized1.0510.5Excellent, sharp peak
Guide 2: Stationary Phase and Column Health

If mobile phase optimization does not resolve the issue, the problem may lie with the column itself.

The Chemistry of Tailing: Silanol Interactions

The diagram below illustrates how residual silanol groups on the silica stationary phase interact with acidic analytes, creating a secondary retention mechanism that leads to peak tailing.

G cluster_0 Silica Surface cluster_1 Mobile Phase Si-OH Si-OH Si-O- Si-O- C18 C18 Analyte_U R-COOH (Un-ionized) Analyte_U->C18 Primary Interaction (Hydrophobic) Analyte_I R-COO- (Ionized) Analyte_U->Analyte_I Equilibrium at pH ≈ pKa Analyte_I->Si-OH Secondary Interaction (H-Bonding) note Low pH shifts equilibrium to Un-ionized form, minimizing secondary interactions.

Caption: Analyte interactions with the stationary phase.

Experimental Protocol 2: Column Flushing and Regeneration

Objective: To clean a potentially contaminated column that is causing peak tailing.

Methodology:

  • Disconnect from Detector: To prevent contamination of the detector cell, disconnect the column outlet from the detector and direct it to a waste container.

  • Reverse Column Direction: Disconnect the column and reconnect it to the flow path in the reverse direction. This helps flush contaminants from the inlet frit.

  • Flushing Sequence: Flush the column with a series of solvents, moving from polar to non-polar, to remove a wide range of contaminants. Use at least 10-20 column volumes for each solvent. A typical sequence for a reversed-phase column is:

    • Filtered, degassed water (to remove buffers)

    • Methanol

    • Acetonitrile

    • Isopropanol (a strong solvent)

    • Hexane (if non-polar contaminants are suspected, ensure system compatibility)

    • Isopropanol (to transition back)

    • Mobile phase without buffer

  • Re-equilibration: Reconnect the column in the correct direction and equilibrate with your mobile phase until the baseline is stable.

  • Performance Check: Inject a standard to see if peak shape has improved. If tailing persists, the column may be permanently damaged and require replacement.[12]

Data Presentation: Comparison of Column Chemistries

Choosing the right column is crucial for preventing peak tailing.[21]

Column TypeDescriptionSuitability for Acidic Aromatics
Traditional Type-A Silica Older silica with higher metal content and more acidic silanols.Poor: Prone to causing significant peak tailing due to strong silanol interactions.
High-Purity, End-Capped Type-B Silica Modern standard with low metal content and most silanols deactivated.Excellent: The recommended first choice for minimizing tailing.[1]
Hybrid Organic/Silica Silica particles that incorporate carbon into their structure, reducing surface silanol concentration.[18]Excellent: Offers good peak shape and enhanced pH stability.
Phenyl Phases Bonded with phenyl groups, offering alternative selectivity (π-π interactions) for aromatic compounds.[20][22]Good: Can be beneficial if standard C18 phases show poor selectivity or tailing.
Guide 3: Addressing Secondary Causes

If mobile phase and column issues have been ruled out, consider these other potential causes.

IssueSymptomTroubleshooting ActionRecommended Parameters
Mass Overload All peaks in the chromatogram are tailing or show fronting.[2]Dilute the sample by a factor of 10 and re-inject.[3]Injection mass should be within the column's linear capacity (typically < 50 µg on a 4.6 mm ID column).[10]
Sample Solvent Mismatch Early eluting peaks are distorted or split.Dissolve the sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume.[1][4][10]Injection volume should ideally be < 1% of the column volume.
Extra-Column Volume All peaks show some degree of broadening or tailing.Use tubing with a smaller internal diameter and shorten the length between the injector, column, and detector.[10][23]Use tubing with an ID of 0.005" (0.12 mm) or less for UHPLC/HPLC systems.[23]
Metal Chelation Tailing is observed only for compounds with chelating functional groups (e.g., adjacent carboxyl or hydroxyl groups).[11]Use a bio-inert or metal-free HPLC system and column. Alternatively, add a weak chelating agent like EDTA to the mobile phase (if compatible with detection).N/A

References

Technical Support Center: Managing Temperature Control in Nitration Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing temperature control during exothermic nitration reactions. Precise temperature management is critical for ensuring safety, maximizing product yield, and achieving desired selectivity.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during nitration experiments, with a focus on temperature-related problems and solutions.

Q1: My reaction temperature is rising rapidly and uncontrollably. What is happening and what should I do?

A1: You are likely experiencing a thermal runaway reaction, a dangerous situation where the heat generated by the reaction exceeds the heat removal capacity of your cooling system.[1] This self-accelerating process can lead to equipment failure, explosion, and the release of toxic materials.[1]

  • Immediate Actions:

    • Stop Reactant Addition: Immediately halt the feed of the nitrating agent.[1][2] This is the most critical first step to prevent further heat generation.[1]

    • Ensure Maximum Cooling: Verify that your cooling system (e.g., ice bath, cryo-cooler) is operating at maximum capacity and its lowest possible temperature setting.[1][2]

    • Quench if Necessary: If the temperature continues to rise uncontrollably, the safest course of action is to quench the reaction by pouring the mixture onto a large volume of crushed ice.[3]

    • Evacuate: If the reaction cannot be controlled, evacuate the area and follow your laboratory's emergency procedures.[4]

  • Potential Causes & Prevention:

    • Rapid Addition of Nitrating Agent: The nitrating agent was added too quickly for the cooling system to dissipate the generated heat.[2][4] Prevention: Add the nitrating agent slowly and dropwise with vigorous stirring to ensure even heat distribution.[4]

    • Inadequate Cooling: The cooling bath's capacity is insufficient for the scale of the reaction.[2] Prevention: Use a more efficient cooling bath, such as an ice-salt mixture or a cryo-cooler, to achieve and maintain temperatures below 0°C.[2][4]

    • High Reactant Concentration: The concentration of reactants is too high, leading to a more vigorous reaction.[2] Prevention: Use more dilute solutions for future experiments.[2]

Q2: The yield of my desired product is low, or I'm getting a high percentage of polynitrated byproducts.

A2: Low yields and poor selectivity are often directly linked to improper temperature control.[4]

  • Potential Causes & Solutions:

    • Side Reactions: Elevated temperatures can lead to the formation of undesired byproducts, including oxidized species (which may appear as dark brown or black tar-like substances) and polynitrated compounds.[3][4] Solution: Maintain a consistently low reaction temperature within the optimal range for your specific substrate.[2] For highly activated substrates like aniline derivatives, this may be between -10°C and 10°C.[2][3]

    • Incomplete Reaction: The reaction temperature might be too low, significantly slowing the reaction rate and preventing it from reaching completion within the allotted time.[3][4] Solution: If you suspect the temperature is too low, consider cautiously increasing it in small increments while carefully monitoring for any exotherm.[3] Alternatively, using a stronger nitrating agent may be a better approach than raising the temperature.[3]

    • Poor Regioselectivity: Temperature fluctuations can negatively affect the ratio of isomers (ortho, meta, para) produced.[3] Solution: Precise and stable temperature control is key to achieving the desired regioselectivity.[3]

Q3: My reaction mixture turned dark brown or black.

A3: A dark coloration often indicates oxidation of the starting material or product, which is a common side reaction at elevated temperatures.[3][4] The amino group on aromatic rings, for example, is highly susceptible to oxidation by nitric acid, especially if the temperature is not kept low.[4]

  • Immediate Actions & Solutions:

    • Immediately lower the reaction temperature by adding more ice to the bath or lowering the cryo-cooler setpoint.[3]

    • Ensure the addition of the nitrating agent is slow and controlled to prevent localized temperature spikes.[3][4]

    • For future experiments, maintain a consistently lower reaction temperature throughout the addition process.[4]

Q4: The reaction is very slow or does not seem to be proceeding. Should I increase the temperature?

A4: While a low temperature can slow the reaction rate, increasing the temperature should be done with extreme caution.[3] Before raising the temperature, consider the following:

  • Reagent Quality: Ensure that you are using fresh, concentrated acids to prepare the nitrating mixture. Decomposed or low-concentration acids can lead to a slow or incomplete reaction.[3]

  • Substrate Reactivity: If your substrate is strongly deactivated, it may require more forcing conditions.[3] However, this often involves using stronger nitrating agents (e.g., fuming sulfuric acid) rather than just higher temperatures.[3]

  • Gradual Increase: If you must increase the temperature, do so gradually in small increments (e.g., 5-10°C) while carefully monitoring the internal reaction thermometer for any sudden temperature spikes.[3]

Data Presentation: Temperature Control Parameters

The optimal temperature for nitration is highly dependent on the substrate's reactivity. The following table provides general temperature ranges and cooling bath recommendations.

Substrate ReactivityExample CompoundsTypical Temperature RangeRecommended Cooling BathRationale
Highly Activated Phenol, Aniline derivatives-10°C to 10°CIce-salt bath or Cryo-coolerPrevents oxidation and over-nitration due to high reactivity.[2][3]
Moderately Activated/Deactivated Benzene, Toluene0°C to 50°CIce-water bathControls the exotherm to prevent dinitration. For benzene, the temperature is typically kept below 50°C.[3]
Strongly Deactivated Nitrobenzene>60°CControlled heating/cooling systemRequires more forcing conditions to proceed at a reasonable rate; careful control is still essential.[3]

Experimental Protocols

General Protocol for Temperature-Controlled Batch Nitration

This protocol outlines the key steps for performing a nitration reaction with a strong emphasis on temperature management.

  • Preparation of Nitrating Mixture:

    • In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid (a common ratio is 1:2) while cooling the mixture in an ice-salt bath.[2][4]

    • Allow this "mixed acid" to cool completely in the ice bath before use.[3]

  • Reaction Setup:

    • Dissolve the substrate (e.g., 2-Amino-5-nitrobenzoic acid) in concentrated sulfuric acid in the main reaction flask.[4]

    • Place the reaction flask in a cooling bath (e.g., ice-salt bath) on a magnetic stir plate and begin vigorous stirring.[3][4]

    • Insert a thermometer to monitor the internal temperature of the reaction mixture, not the bath temperature.[3]

    • Cool the substrate solution to the desired reaction temperature (e.g., -5°C to 0°C).[4]

  • Addition of Nitrating Agent:

    • Using a dropping funnel, add the pre-cooled nitrating mixture dropwise to the stirred substrate solution.[4]

    • Continuously monitor the internal temperature and adjust the addition rate to maintain it within the specified range (e.g., ±2°C).[4] A very slow addition rate is crucial to prevent localized temperature spikes.[4]

  • Reaction and Quenching:

    • After the addition is complete, continue to stir the reaction mixture at the same low temperature for the predetermined time (e.g., 1-3 hours), monitoring progress via TLC if possible.[4]

    • Prepare a separate beaker containing a large amount of crushed ice.[3]

    • Carefully and slowly pour the reaction mixture onto the crushed ice with stirring. The product should precipitate.[3][4]

  • Product Isolation:

    • Isolate the solid product by vacuum filtration and wash with cold water to remove residual acids.[2]

Mandatory Visualizations

G Troubleshooting a Temperature Excursion start Uncontrolled Temperature Rise Detected stop_addition IMMEDIATE ACTION: Stop All Reactant Addition start->stop_addition max_cooling Ensure Maximum Cooling is Applied stop_addition->max_cooling monitor Continue to Monitor Internal Temperature max_cooling->monitor temp_decreasing Temperature Stabilizes & Decreases monitor->temp_decreasing  Is Temp  Falling?   temp_increasing Temperature Continues to Rise monitor->temp_increasing No investigate Investigate Cause: - Addition Rate Too High? - Cooling Failure? temp_decreasing->investigate quench EMERGENCY: Quench Reaction (Pour onto Ice) temp_increasing->quench resume_op Resume Operation with Caution After Correction investigate->resume_op evacuate If Uncontrollable, Evacuate Area quench->evacuate

Caption: Troubleshooting workflow for a temperature excursion event.

G Key Parameters vs. Reaction Outcomes temp Reaction Temperature yield Desired Product Yield temp->yield Affects Rate selectivity Selectivity (Isomer Ratio, Polynitration) temp->selectivity Strongly Influences safety Process Safety (Risk of Runaway) temp->safety Directly Impacts byproducts Byproducts (Oxidation) temp->byproducts High Temp Increases add_rate Addition Rate of Nitrating Agent add_rate->safety Critical for Control add_rate->byproducts Fast Rate -> Hotspots stir Stirring Efficiency stir->yield Improves Contact stir->safety Poor Stirring -> Hotspots

Caption: Logical relationship between key parameters and nitration outcomes.

G Experimental Workflow for Temperature-Controlled Nitration prep prep reaction reaction workup workup node_a 1. Prepare & Cool Nitrating Mixture (H₂SO₄ + HNO₃) node_d 4. Add Nitrating Mixture Dropwise with Vigorous Stirring node_a->node_d node_b 2. Dissolve Substrate in H₂SO₄ node_c 3. Cool Substrate Solution in Ice-Salt Bath to Target Temp (e.g., 0°C) node_b->node_c node_c->node_d node_e 5. CRITICAL: Continuously Monitor Internal Temperature & Control Addition Rate node_d->node_e node_f 6. Stir at Low Temp for Required Duration Post-Addition node_e->node_f node_g 7. Quench by Slowly Pouring Mixture onto Crushed Ice node_f->node_g node_h 8. Isolate Product via Filtration node_g->node_h

References

Technical Support Center: Purification of 2-Chloro-3-nitrobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-chloro-3-nitrobenzoic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Crystal Formation Insufficient Supersaturation: The solution is not concentrated enough for crystals to form.Carefully evaporate some of the solvent to increase the concentration of the solute and allow the solution to cool again.[1]
Too Much Solvent Used: An excessive amount of solvent was used to dissolve the crude product.Re-heat the solution to evaporate the excess solvent until the solution is saturated at the boiling point. Then, allow it to cool slowly.
Cooling Too Rapidly: Rapid cooling can sometimes inhibit crystal nucleation.Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.
High Solubility at Low Temperature: The chosen solvent is not ideal, and the compound remains significantly soluble even at low temperatures.Re-evaluate the solvent system. Perform a solvent screening to find a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.
Oiling Out (Formation of a liquid layer instead of solid crystals) Melting Point Depression: The presence of significant impurities can lower the melting point of the compound below the temperature of the solution.Add a small amount of additional hot solvent to the oiled-out mixture to fully dissolve it, then allow it to cool more slowly. Consider a pre-purification step like an acid-base extraction if impurities are substantial.
Solution Cooled Too Quickly: The solution was cooled too rapidly, not allowing enough time for a crystal lattice to form.Reheat the solution to dissolve the oil, then allow it to cool down to room temperature slowly before further cooling in an ice bath.
Inappropriate Solvent: The solvent's properties may not be suitable for the crystallization of this specific compound.Experiment with a different solvent or a co-solvent system. For instance, an ethanol/water mixture might be effective.[2]
Poor Recovery/Low Yield Excessive Solvent Use: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the crude product.
Premature Crystallization During Hot Filtration: The compound crystallizes on the filter paper or in the funnel stem during hot filtration.Use a pre-heated funnel and filter flask. Add a small amount of hot solvent to the filtration apparatus just before filtering to keep it warm. Use a stemless funnel to prevent clogging.
Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the purified product.Always wash the crystals with a minimal amount of ice-cold solvent.
Product is Still Impure After Recrystallization Co-precipitation of Impurities: Positional isomers, such as 2-chloro-4-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid, have similar solubility profiles and may crystallize along with the desired product.[1]Consider performing a second recrystallization. For challenging separations of isomers, fractional crystallization by carefully adjusting the pH can be effective.[3]
Crystallization Occurred Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice.Ensure the solution cools slowly and without agitation to promote the formation of pure crystals.
Inadequate Washing: Residual mother liquor containing impurities remains on the crystal surface.Wash the filtered crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are other positional isomers formed during the nitration of 2-chlorobenzoic acid. These include 2-chloro-4-nitrobenzoic acid, 2-chloro-5-nitrobenzoic acid, and 2-chloro-6-nitrobenzoic acid.[1]

Q2: How do I select an appropriate solvent for recrystallization?

A2: An ideal solvent should dissolve the this compound well at elevated temperatures but poorly at low temperatures.[4] It should also not react with the compound. Common solvents to screen for this compound include ethanol, methanol, acetone, and water, or mixtures such as ethanol/water.[1][3] It is highly recommended to perform a small-scale solvent screening to determine the optimal solvent for your specific sample.

Q3: Why is slow cooling important for recrystallization?

A3: Slow cooling allows for the gradual and orderly formation of a crystal lattice, which tends to exclude impurity molecules.[4] Rapid cooling can cause the solid to precipitate quickly, trapping impurities within the crystals and diminishing the effectiveness of the purification.

Q4: Can I use a single solvent for the recrystallization of this compound?

A4: Yes, a single solvent can be used if it meets the criteria of high solubility when hot and low solubility when cold. However, if a single solvent is not ideal, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be employed.

Q5: What safety precautions should I take when handling this compound?

A5: this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[5] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid breathing dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[5]

Quantitative Data

Table 1: Physical Properties of this compound and Common Isomers [3]

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound3970-35-2C₇H₄ClNO₄201.56183-187
2-Chloro-4-nitrobenzoic acid2516-95-2C₇H₄ClNO₄201.56141-143
2-Chloro-5-nitrobenzoic acid2516-96-3C₇H₄ClNO₄201.56165-168
4-Chloro-3-nitrobenzoic acid96-99-1C₇H₄ClNO₄201.56239

Table 2: Qualitative Solubility of this compound [1][3]

SolventSolubility
WaterPractically insoluble/Moderately soluble
EthanolSoluble
MethanolSoluble
AcetoneSoluble
N,N-DimethylformamideVery soluble
Glacial Acetic AcidSparingly soluble
ChloroformVery slightly soluble

Note: Comprehensive, directly comparable quantitative solubility data for this compound in a range of solvents at various temperatures is limited in publicly available literature. It is highly recommended to perform solubility tests in your lab to determine the optimal solvent for your specific needs.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization
  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different potential solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene) dropwise, up to about 0.5 mL. Agitate the mixture to assess solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.

  • Heating: Gently heat the test tubes that showed poor solubility at room temperature in a water bath or on a hot plate.

  • Observation: Observe if the compound dissolves completely upon heating. If it does, this is a potentially good solvent.

  • Cooling: Remove the test tubes from the heat and allow them to cool to room temperature, then place them in an ice bath.

  • Evaluation: A good solvent will show significant crystal formation upon cooling. The solvent that provides the best balance of high solubility when hot and low solubility when cold should be selected for the bulk recrystallization.

Protocol 2: Recrystallization of this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the hot solvent until the solid just dissolves.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then bring the solution back to a boil for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a stemless funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel. Quickly filter the hot solution to remove the charcoal or insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for a period. For final drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a suitable temperature.

  • Purity Analysis: Determine the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the literature value indicates high purity. Further analysis can be performed using techniques like HPLC if required.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification Process (Protocol 2) cluster_analysis Analysis start Start with Crude This compound solvent_screen Perform Solvent Screening (Protocol 1) start->solvent_screen choose_solvent Select Optimal Solvent solvent_screen->choose_solvent dissolution Dissolve Crude Product in Minimum Hot Solvent choose_solvent->dissolution decolor Decolorize with Activated Charcoal (Optional) dissolution->decolor cool Slow Cooling & Crystallization dissolution->cool No Impurities hot_filt Hot Filtration (If Needed) decolor->hot_filt hot_filt->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry analyze Analyze Purity (Melting Point, HPLC) dry->analyze end Pure Product analyze->end Troubleshooting_Recrystallization cluster_no_crystals Troubleshooting: No Crystals cluster_oiling Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield cluster_impure Troubleshooting: Impure Product start Recrystallization Issue no_crystals No/Few Crystals Formed start->no_crystals Problem oiling_out Product 'Oils Out' start->oiling_out Problem low_yield Low Yield start->low_yield Problem impure_product Product Still Impure start->impure_product Problem nc_cause1 Too much solvent? no_crystals->nc_cause1 nc_cause2 Cooling too fast? no_crystals->nc_cause2 oo_cause1 High impurity level? oiling_out->oo_cause1 ly_cause1 Used excess solvent? low_yield->ly_cause1 ly_cause2 Washing with warm solvent? low_yield->ly_cause2 ip_cause1 Co-precipitation of isomers? impure_product->ip_cause1 ip_cause2 Cooled too quickly? impure_product->ip_cause2 nc_sol1 Evaporate some solvent and re-cool. nc_cause1->nc_sol1 nc_sol2 Allow to cool slowly at room temperature. nc_cause2->nc_sol2 oo_sol1 Re-dissolve, cool slower. Consider pre-purification. oo_cause1->oo_sol1 ly_sol1 Use minimum hot solvent. ly_cause1->ly_sol1 ly_sol2 Wash with ice-cold solvent. ly_cause2->ly_sol2 ip_sol1 Re-crystallize or use fractional crystallization (pH adjust). ip_cause1->ip_sol1 ip_sol2 Ensure slow cooling. ip_cause2->ip_sol2

References

identifying and removing dinitro-chloro-benzoic acid byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dinitro-chloro-benzoic acid. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing byproducts during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts I might encounter when synthesizing dinitro-chloro-benzoic acid?

A1: The synthesis of dinitro-chloro-benzoic acid, typically through the nitration of a chlorobenzoic acid derivative, can lead to several byproducts. The most common impurities include:

  • Isomeric Byproducts: Depending on the starting materials and reaction conditions, you may form other positional isomers of dinitro-chloro-benzoic acid. For instance, the nitration of 4-chlorobenzoic acid can lead to 3,5-dinitro-4-chlorobenzoic acid as the main product, but other isomers can also be formed. Similarly, the synthesis of 1-chloro-2,4-dinitrobenzene can result in the 2,6-dinitro isomer as a byproduct.[1]

  • Incompletely Nitrated Intermediates: The reaction may not go to completion, leaving behind mono-nitrated chlorobenzoic acid intermediates.

  • Unreacted Starting Material: Residual chlorobenzoic acid starting material may remain in the product mixture.

  • Byproducts from Side Reactions: Depending on the synthetic route, other side reactions can occur. For example, if a Sandmeyer reaction is used to introduce the chloro or carboxyl group, the formation of hydroxybenzoic acids can be a significant side reaction.[2]

Q2: My final product has a yellowish tint. Does this indicate the presence of impurities?

A2: A yellow crystalline appearance is characteristic of 3,5-dinitro-4-chlorobenzoic acid.[3] However, a significant deviation from a pale yellow color or the presence of discoloration could suggest the presence of impurities. It is always recommended to verify the purity of your product using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q3: How can I quickly check the purity of my dinitro-chloro-benzoic acid sample?

A3: Thin Layer Chromatography (TLC) is a rapid and effective method for a preliminary purity check.[4] By spotting your sample on a TLC plate alongside the starting material and, if available, a pure standard of the desired product, you can visualize the presence of impurities. The appearance of multiple spots in the lane of your product indicates the presence of byproducts.

Q4: I am having trouble separating the isomeric byproducts. What is the best approach?

A4: Separating isomers can be challenging due to their similar physical properties.

  • Fractional Recrystallization: This technique can be effective if the isomers have different solubilities in a particular solvent. By carefully controlling the cooling rate and solvent composition, it is possible to selectively crystallize the desired isomer.[2]

  • Chromatography: Column chromatography or preparative HPLC can be used for more difficult separations, although these methods may be less practical for large-scale purifications.

Q5: After recrystallization, I still see impurities in my product. What can I do?

A5: If a single recrystallization is insufficient, consider the following:

  • Solvent Selection: The choice of solvent is critical for effective recrystallization.[5] Experiment with different solvents or solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at lower temperatures.

  • Multiple Recrystallizations: Performing a second recrystallization can often significantly improve purity.

  • Activated Charcoal: If you suspect colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb them.[6][7]

Troubleshooting Guides

Issue 1: Multiple Spots on TLC Plate After Synthesis

Problem: The TLC analysis of the crude product shows multiple spots, indicating the presence of several compounds.

Possible Cause Suggested Solution Expected Outcome
Incomplete reactionIncrease the reaction time or temperature, or consider adding a slight excess of the nitrating agent.Reduction in the intensity of the starting material spot on the TLC plate.
Formation of isomersOptimize reaction conditions (e.g., temperature, addition rate of reagents) to favor the formation of the desired isomer.A cleaner reaction profile with a dominant product spot on the TLC plate.
Side reactionsModify the synthetic route or reaction conditions to minimize side reactions. For example, in a Sandmeyer reaction, carefully control the temperature and use fresh reagents.Fewer byproduct spots on the TLC plate.
Issue 2: Poor Crystal Formation During Recrystallization

Problem: Difficulty in obtaining crystals, or the formation of an oil during the recrystallization of dinitro-chloro-benzoic acid.

Possible Cause Suggested Solution Expected Outcome
Supersaturated solutionInduce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[8]Initiation of crystal growth.
Incorrect solventThe chosen solvent may not be suitable. The compound should be soluble in the hot solvent but insoluble in the cold solvent.[5][9]Formation of well-defined crystals upon cooling.
Presence of impuritiesHigh levels of impurities can sometimes inhibit crystallization.Improved crystallization after further purification of the crude product.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Purity Assessment

This protocol provides a general method for the analysis of dinitro-chloro-benzoic acid and its potential byproducts.

  • Plate Preparation: Use silica gel 60 F254 TLC plates.[10]

  • Sample Preparation: Dissolve a small amount of your crude product in a suitable volatile solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate). Prepare separate solutions of the starting material and a pure standard if available.

  • Spotting: Using a capillary tube, spot the dissolved samples onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing an appropriate eluent system. A mixture of hexane and ethyl acetate with a small amount of acetic acid (to suppress tailing of the carboxylic acid) is a good starting point. The optimal ratio will need to be determined experimentally.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and allow it to dry. Visualize the spots under a UV lamp (254 nm). The spots can be further visualized using a chemical stain like potassium permanganate.[11]

  • Analysis: The Rf value (retention factor) for each spot should be calculated (distance traveled by the spot divided by the distance traveled by the solvent front).[4] The presence of multiple spots in your product lane indicates impurities.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol outlines a general reversed-phase HPLC method for the analysis of dinitro-chloro-benzoic acid.

  • Instrumentation: A standard HPLC system with a UV detector is required.[12]

  • Column: A C18 reversed-phase column is typically used for the separation of aromatic acids.[12]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B is often effective.[13]

  • Sample Preparation: Accurately weigh and dissolve a sample of your dinitro-chloro-benzoic acid in the mobile phase or a suitable solvent to a known concentration.

  • Injection and Analysis: Inject the sample onto the HPLC system and run the analysis. The retention time and peak area of the main compound and any impurities should be recorded.

  • Quantification: The percentage of each impurity can be calculated based on the peak areas.

Parameter Typical Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Protocol 3: Purification by Recrystallization

This protocol provides a general procedure for the purification of solid dinitro-chloro-benzoic acid.

  • Solvent Selection: Choose a solvent in which the dinitro-chloro-benzoic acid is highly soluble at high temperatures and poorly soluble at room temperature.[5] Ethanol, methanol, or a mixture of ethanol and water are often suitable for benzoic acid derivatives.[2]

  • Dissolution: Place the crude dinitro-chloro-benzoic acid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[8] Add more hot solvent in small portions if necessary to achieve complete dissolution.[6]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.[9]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.[8]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Allow the crystals to air dry or dry them in a vacuum oven at a low temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification cluster_final_product Final Product crude_product Crude Dinitro-chloro-benzoic Acid tlc TLC Analysis crude_product->tlc Purity Check hplc HPLC Analysis tlc->hplc Quantitative Analysis recrystallization Recrystallization tlc->recrystallization pure_product Pure Dinitro-chloro-benzoic Acid tlc->pure_product If Pure hplc->pure_product Confirm Purity recrystallization->tlc column_chromatography Column Chromatography recrystallization->column_chromatography If Still Impure column_chromatography->pure_product Final Product

Caption: Workflow for the analysis and purification of dinitro-chloro-benzoic acid.

logical_relationship start Crude Product Analysis pure Is the product pure? start->pure end Pure Product pure->end Yes recrystallize Perform Recrystallization pure->recrystallize No reanalyze Re-analyze Purity recrystallize->reanalyze reanalyze->pure

Caption: Decision tree for the purification of dinitro-chloro-benzoic acid.

References

Technical Support Center: Overcoming Solubility Issues in Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and resolving solubility challenges encountered during the scale-up of chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to address poor solubility of a reactant?

A1: When encountering a reactant with poor solubility, a systematic approach is recommended. Start with simple techniques before progressing to more complex solutions. The initial steps should include:

  • Solvent Screening: The fundamental principle of "like dissolves like" is the best starting point. Assess the polarity of your reactant and select a solvent with a similar polarity. Consulting a solvent polarity chart can be a useful guide.[1]

  • Particle Size Reduction: Decreasing the particle size of a solid reactant increases the surface area available for dissolution, which can, in turn, increase the rate of solubility.[2] Techniques such as micronization can be employed for this purpose.[2]

Q2: How does temperature affect the solubility of reactants?

A2: Temperature has a significant impact on solubility, but its effect depends on the nature of the dissolution process.

  • Endothermic Dissolution: For most solid reactants, the dissolution process is endothermic, meaning it absorbs heat from the surroundings. In this case, increasing the temperature will increase the solubility of the reactant.[3][4]

  • Exothermic Dissolution: In some cases, the dissolution process is exothermic, releasing heat. For these reactants, increasing the temperature will decrease their solubility.[3][4]

It is crucial to experimentally determine the effect of temperature on the solubility of your specific reactant to identify the optimal temperature for your reaction.

Q3: When is it appropriate to use a co-solvent?

A3: A co-solvent is a viable option when a single solvent system fails to provide the desired solubility. A co-solvent is a water-miscible organic solvent that is added to the primary solvent to increase the solubility of a poorly soluble compound.[5] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for non-polar solutes.[6] Common co-solvents include ethanol, propylene glycol, and dimethyl sulfoxide (DMSO).[6]

Q4: How can pH be adjusted to improve solubility?

A4: Adjusting the pH of the reaction mixture can be a highly effective method for improving the solubility of ionizable compounds.[7]

  • For acidic compounds: Increasing the pH by adding a base will deprotonate the acidic functional groups, forming a more soluble salt.

  • For basic compounds: Decreasing the pH by adding an acid will protonate the basic functional groups, also forming a more soluble salt.

Careful control of pH is essential, as significant deviations from the optimal pH range can lead to precipitation or degradation of the reactant or product.[8]

Q5: What role do surfactants play in overcoming solubility issues?

A5: Surfactants are amphiphilic molecules that can increase the solubility of poorly water-soluble compounds through the formation of micelles.[9][10] When the concentration of the surfactant in the solution exceeds its critical micelle concentration (CMC), the surfactant molecules self-assemble into micelles. The hydrophobic core of these micelles can encapsulate non-polar reactant molecules, thereby increasing their apparent solubility in the aqueous medium.[9][11]

Troubleshooting Guides

This section provides troubleshooting guidance for specific issues that may arise during reaction scale-up due to solubility problems.

Observed Issue Potential Cause Recommended Action(s)
Reactant fails to dissolve in the chosen solvent. Mismatch between reactant and solvent polarity.Perform a systematic solvent screening to identify a solvent with a polarity similar to the reactant.[1]
Insufficient solvent volume.Increase the solvent volume. If this is not feasible due to reaction concentration constraints, explore other solubility enhancement techniques.
Reactant has a large particle size.Reduce the particle size of the reactant through methods like grinding or micronization to increase the surface area for dissolution.[2]
Product precipitates out of solution during the reaction. The product is less soluble than the reactant in the reaction solvent.Consider a solvent system in which both the reactant and product are sufficiently soluble. A co-solvent system may be necessary.
A change in temperature during the reaction is causing the product to crash out.If the product's solubility decreases with temperature, maintain a constant and optimal reaction temperature.[12]
A change in pH during the reaction is affecting product solubility.Monitor and control the pH of the reaction mixture to maintain the product in its more soluble form.[13]
Unexpected salt precipitation occurs. Formation of an insoluble salt due to the reaction of ions in the solution.Identify the source of the counter-ions and consider using alternative reagents or a different salt form of the reactant.
"Salting out" effect due to high concentration of other salts.Reduce the concentration of other salts in the reaction mixture if possible.[14]
Reaction is slow or incomplete despite the reactant appearing to dissolve. The concentration of the dissolved reactant is too low to achieve a practical reaction rate.While the reactant may appear dissolved, the concentration might be at its saturation limit but below what is needed for an efficient reaction. Increase the solubility using techniques like temperature adjustment, co-solvents, or pH modification.
Crystallization of the desired product is inconsistent or yields multiple polymorphs. Poor control over supersaturation and nucleation.Carefully control the rate of cooling, anti-solvent addition, or evaporation to manage supersaturation levels. Seeding the solution with crystals of the desired polymorph can also promote consistent crystallization.[15][16]
Presence of impurities that inhibit or alter crystal growth.Purify the reactant and solvent to remove impurities that may be affecting crystallization.[17]

Quantitative Data on Solubility

The following tables provide solubility data for common organic compounds in various solvents at different temperatures. This data can serve as a starting point for solvent selection.

Table 1: Solubility of Common Organic Compounds in Various Solvents at 25 °C ( g/100 mL)

CompoundWaterEthanolAcetoneDichloromethaneToluene
Benzoic Acid 0.3458.454.822.312.2
Naphthalene 0.0037.711.328.535.5
Salicylic Acid 0.2545.539.41.81.4
Acetanilide 0.5627.837.014.32.5
Cholesterol Insoluble1.21.328.07.1

Note: Data compiled from various sources.[18][19][20] Actual solubility can vary with experimental conditions.

Table 2: Effect of Temperature on the Solubility of Sodium Chloride in Water

Temperature (°C)Solubility ( g/100 mL)
035.7
2036.0
4036.6
6037.3
8038.4
10039.8

Source: Data adapted from publicly available solubility curves.

Experimental Protocols

1. Protocol for Solvent Screening

Objective: To identify a suitable solvent or solvent system for a given reactant.

Materials:

  • Reactant solid

  • A selection of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Small vials or test tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh a small, consistent amount of the reactant (e.g., 10 mg) into each vial.

  • Add a measured volume of a single solvent (e.g., 1 mL) to each vial.

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect each vial for dissolution. A clear solution indicates good solubility. The presence of undissolved solid indicates poor or partial solubility.

  • If the reactant dissolves, incrementally add more solid to determine the approximate saturation point.

  • For promising solvents, consider creating binary mixtures (co-solvents) to further optimize solubility.

  • Record the qualitative solubility (e.g., soluble, partially soluble, insoluble) for each solvent and solvent mixture.

2. Protocol for pH Adjustment to Enhance Solubility

Objective: To determine the optimal pH for maximizing the solubility of an ionizable reactant.

Materials:

  • Reactant

  • Aqueous buffer solutions covering a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10)

  • Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) for pH adjustment

  • pH meter

  • Stir plate and stir bars

  • Filtration apparatus (e.g., syringe filters)

  • Analytical method to quantify the dissolved reactant (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a suspension of the reactant in each buffer solution by adding an excess of the solid to a known volume of the buffer.

  • Place each suspension on a stir plate and stir at a constant rate and temperature for a sufficient time to reach equilibrium (this may take several hours).

  • After equilibration, stop stirring and allow any undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

  • Quantify the concentration of the dissolved reactant in the filtrate using a pre-validated analytical method.

  • Plot the measured solubility as a function of pH to identify the pH at which solubility is maximized.[13]

Visualizations

Troubleshooting_Workflow start Solubility Issue Identified (e.g., poor dissolution, precipitation) solvent_screening Perform Solvent Screening start->solvent_screening is_single_solvent_effective Is a single solvent effective? solvent_screening->is_single_solvent_effective temp_optimization Optimize Temperature failure Consult with Process Chemist temp_optimization->failure is_ionizable Is the compound ionizable? temp_optimization->is_ionizable ph_adjustment Adjust pH success Solubility Issue Resolved ph_adjustment->success ph_adjustment->failure cosolvent Use Co-solvent System cosolvent->success cosolvent->failure surfactant Add Surfactant surfactant->success surfactant->failure is_ionizable->ph_adjustment Yes is_aqueous_system Is it an aqueous system? is_ionizable->is_aqueous_system No is_temp_sensitive Is solubility temperature-dependent? is_temp_sensitive->temp_optimization Yes is_temp_sensitive->is_ionizable No is_single_solvent_effective->temp_optimization Yes is_single_solvent_effective->is_temp_sensitive No is_aqueous_system->cosolvent No is_aqueous_system->surfactant Yes

Caption: A decision-making workflow for troubleshooting solubility issues in reaction scale-up.

Solvent_Selection_Pathway start Start: Define Reaction Requirements Reactant Polarity Reaction Temperature Product Solubility Downstream Processing solvent_database Consult Solvent Database Polarity Boiling Point Safety Data start->solvent_database initial_screening Initial Screening (Small Scale) Test a range of polar and non-polar solvents solvent_database->initial_screening co_solvent_screening Co-solvent Screening Test binary mixtures for improved solubility initial_screening->co_solvent_screening If single solvent is inadequate optimization Optimization Fine-tune solvent ratio, temperature, and concentration initial_screening->optimization If single solvent is adequate co_solvent_screening->optimization scale_up Scale-up Implement optimized conditions in a larger scale reaction optimization->scale_up

Caption: A logical pathway for selecting an appropriate solvent system for a chemical reaction.

References

best practices for drying and storing 2-Chloro-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chloro-3-nitrobenzoic Acid

This guide provides best practices, troubleshooting, and frequently asked questions for the proper drying and storage of this compound, intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for drying this compound after synthesis or recrystallization?

A1: The recommended method for drying this compound is under vacuum.[1] For larger quantities, a vacuum dryer is effective. A specific patent suggests drying at approximately 80-90°C under a vacuum of 0.06 MP to yield a high-purity product.[2] This method efficiently removes residual solvents without causing thermal degradation.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[3] It is also advisable to store the container locked up and away from incompatible materials and foodstuffs.[4][5][6]

Q3: What materials are incompatible with this compound?

A3: this compound should not be stored with strong oxidizing agents, strong bases, strong acids, or strong reducing agents.[5][7][8] Contact with these substances can cause hazardous reactions.

Q4: My sample of this compound appears discolored. What could be the cause?

A4: The typical appearance of this compound is a white to cream-yellow or even greenish powder.[4][9] Discoloration could indicate the presence of impurities, often positional isomers formed during synthesis, such as 2-chloro-4-nitrobenzoic acid or 2-chloro-5-nitrobenzoic acid.[1] It may also suggest degradation due to improper storage, such as exposure to light, high temperatures, or incompatible chemicals.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of the crystals can be analyzed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or by determining the melting point.[1] The reported melting point is in the range of 183-187 °C.[4] A broad melting range or a value outside of this range may indicate the presence of impurities.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Material is difficult to dry completely Inefficient drying method; presence of high-boiling point solvent.Use a vacuum oven at an elevated temperature (e.g., 80°C) to facilitate solvent removal.[2] Ensure the vacuum is adequate. If impurities are suspected, consider a purification step like recrystallization before drying.[1]
Caking or clumping of the powder during storage Absorption of moisture from the atmosphere.Ensure the storage container is tightly sealed and stored in a dry environment.[3][10] Consider using a desiccator for long-term storage.
Inconsistent experimental results Degradation of the compound due to improper storage.Verify storage conditions. Check for exposure to incompatible materials, light, or temperature fluctuations.[5][7] It is recommended to use a fresh, properly stored sample or re-purify the existing stock.
Low purity after synthesis Co-precipitation of isomers during crystallization.Re-dissolve the crystals and repeat the crystallization process (recrystallization).[1] This can be optimized by using a different solvent system or by carefully controlling the pH to leverage slight differences in the pKa of the isomers.[1]

Data Summary Table

ParameterRecommendationSource(s)
Appearance White to cream-yellow powder with a green cast[9]
Drying Method Vacuum Drying[1]
Drying Temperature 80-90 °C (under vacuum)[2]
Storage Location A dry, cool, and well-ventilated place[4]
Container Tightly closed, original container[3][6]
Incompatible Materials Strong oxidizing agents, strong bases, strong acids[5][7]
Personal Protective Equipment (PPE) Gloves, eye protection (safety glasses/face shield), dust mask[11]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general framework for purifying this compound. The optimal solvent must be determined experimentally.

  • Dissolution: Dissolve the impure this compound in a suitable solvent (e.g., an alcohol-water mixture) at an elevated temperature to ensure complete dissolution.

  • Cooling & Crystallization: Slowly cool the solution in a controlled manner. A slower cooling process allows for the selective crystallization of the target compound, leaving impurities in the mother liquor.[1]

  • Isolation: Isolate the formed crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum, as detailed in the protocol below.[1]

  • Purity Analysis: Analyze the purity of the final product using HPLC or melting point determination to confirm the success of the purification.[1]

Protocol 2: Vacuum Drying of this compound
  • Preparation: Place the filtered and washed crystals in a suitable glass dish (e.g., a crystallization dish or watch glass) and spread them into a thin layer to maximize surface area.

  • Loading: Place the dish inside a vacuum oven.

  • Drying Conditions: Heat the oven to 80-90°C and apply a vacuum of approximately 0.06 MP.[2]

  • Drying Time: Dry the material under these conditions until a constant weight is achieved. The time required will depend on the amount of material and residual solvent.

  • Cooling: Once dry, turn off the heat and allow the oven to cool to room temperature before releasing the vacuum to prevent the warm, dry powder from absorbing atmospheric moisture.

  • Storage: Immediately transfer the dry powder to a tightly sealed container for storage.[3]

Visual Workflow

Drying_Storage_Workflow cluster_prep Preparation & Purification cluster_drying Drying Protocol cluster_storage Storage & Handling start Received or Synthesized This compound recrystallize Optional: Recrystallize for Purity [5] start->recrystallize filtrate Isolate Crystals via Vacuum Filtration [5] recrystallize->filtrate wash Wash with Cold Solvent [5] filtrate->wash vac_dry Dry Under Vacuum (e.g., 80-90°C) [17] wash->vac_dry cool Cool to Room Temp Under Vacuum vac_dry->cool transfer Transfer to Tightly Sealed Container [4] cool->transfer store Store in a Cool, Dry, Well-Ventilated Area [3] transfer->store incompatible Store Away From: - Strong Bases - Strong Acids - Oxidizing Agents [10, 15] store->incompatible

Caption: Workflow for the purification, drying, and storage of this compound.

References

dealing with column contamination in HPLC analysis of benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues related to column contamination during the HPLC analysis of benzoic acids. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of column contamination in HPLC analysis of benzoic acids?

Common indicators of column contamination include a gradual increase in backpressure, peak tailing, peak broadening, the appearance of ghost peaks in the chromatogram, and shifts in retention times.[1][2] Contamination can accumulate from various sources, such as the sample matrix, impurities in the mobile phase, or precipitated buffer salts.[1][3]

Q2: How does mobile phase pH affect the analysis of benzoic acids?

The pH of the mobile phase is a critical factor in the analysis of ionizable compounds like benzoic acids.[4] To ensure reproducible retention and good peak shape, the mobile phase pH should be at least 1.5 to 2 units below the pKa of the benzoic acid being analyzed (the pKa of benzoic acid is approximately 4.2).[5][6][7] At a lower pH, the benzoic acid will be in its protonated, non-ionized form, which is more hydrophobic and will be retained more strongly on a reversed-phase column, leading to better separation.[7] If the pH is close to or above the pKa, the benzoic acid will be in its ionized form, resulting in poor retention and peak tailing.[4][8][9]

Q3: What are "ghost peaks" and how can they be prevented?

Ghost peaks are unexpected peaks that appear in a chromatogram and do not correspond to any of the known analytes in the sample.[10][11] They can originate from impurities in the mobile phase, carryover from previous injections, or contamination within the HPLC system itself.[11][12] To prevent ghost peaks, it is important to use high-purity HPLC-grade solvents, freshly prepared mobile phases, and to have a regular system cleaning routine.[3][11] Running a blank gradient (injecting the mobile phase without a sample) can help identify if the ghost peaks are coming from the system or the mobile phase.[10]

Q4: How can I prevent column contamination in the first place?

Proactive measures are crucial to prevent column contamination and extend column lifetime.[1] Key prevention strategies include:

  • Sample Filtration: Always filter samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter.[13]

  • Use of Guard Columns: A guard column is a small, disposable column installed before the analytical column to adsorb strongly retained compounds and particulates from the sample, protecting the main column.[14]

  • Proper Sample Dissolution: Whenever possible, dissolve the sample in the mobile phase to prevent precipitation upon injection.[13]

  • High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phases to minimize impurities.[3]

Troubleshooting Guides

Common Problems and Solutions

The following table summarizes common issues encountered during the HPLC analysis of benzoic acids due to column contamination, their likely causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Increased Backpressure Column frit blockage due to sample particulates or precipitated buffer salts.Filter all samples and mobile phases. Flush the column with a water-rich solvent to dissolve salts. If the pressure remains high, backflush the column (disconnect from the detector first).[13][15]
Peak Tailing Secondary interactions between the acidic analyte and residual silanols on the column packing. Contamination buildup at the head of the column.Ensure the mobile phase pH is at least 1.5-2 units below the pKa of the benzoic acid.[5][6] Use an end-capped column. Implement a regular column cleaning protocol.
Peak Broadening Column contamination or void formation at the column inlet.Wash the column with a strong solvent. If a void is suspected, the column may need to be replaced.[8]
Ghost Peaks Contamination in the mobile phase, autosampler, or from previous injections (carryover).Run a blank gradient to identify the source. Clean the injector and flow path. Use fresh, high-purity mobile phase.[10][11][12]
Retention Time Shifts (Gradual) Accumulation of contaminants on the column, altering the stationary phase chemistry.Implement a routine column washing procedure. Use a guard column to protect the analytical column.[5]
Experimental Protocols

Protocol 1: Standard Reversed-Phase Column Cleaning Procedure

This procedure is suitable for routine maintenance to remove common contaminants.

  • Disconnect the column from the detector to prevent contamination of the detector cell.[16]

  • Flush with a water-rich mobile phase: Run 90:10 water/organic solvent (methanol or acetonitrile) through the column for at least 10-20 column volumes to remove buffer salts and other polar contaminants.[15][17]

  • Flush with 100% organic solvent: Switch to 100% methanol or acetonitrile and flush for another 10-20 column volumes to remove non-polar residues.[15][17]

  • Intermediate flush (optional but recommended): For highly contaminated columns, flushing with isopropanol can be effective in removing strongly adsorbed compounds.[18]

  • Re-equilibrate the column: Before resuming analysis, flush the column with the initial mobile phase for at least 10-20 column volumes until the baseline is stable.[3]

Protocol 2: Aggressive Column Cleaning for Stubborn Contamination

This procedure should be used when the standard cleaning protocol is insufficient.

  • Backflush the column: Reverse the direction of flow through the column (disconnect from the detector first). This is more effective at removing contaminants lodged at the column inlet. Note: Only backflush columns with particle sizes greater than 1.8 µm.[14][15]

  • Flush with a series of strong solvents: Sequentially flush the column with the following solvents for at least 10 column volumes each:

    • Water (to remove salts)

    • Methanol or Acetonitrile

    • Isopropanol

    • Hexane (for very non-polar contaminants)

    • Isopropanol (as an intermediate solvent before returning to reversed-phase conditions)

    • Methanol or Acetonitrile

    • Mobile phase without buffer

  • Re-equilibrate the column: Flush with the initial mobile phase until a stable baseline is achieved.

Visualizations

TroubleshootingWorkflow start Problem Observed (e.g., High Backpressure, Peak Tailing) check_pressure Check System Backpressure without Column start->check_pressure pressure_high System Issue (e.g., Blocked Tubing, Injector) check_pressure->pressure_high High pressure_ok Column Issue check_pressure->pressure_ok Normal backflush Backflush Column (Disconnected from Detector) pressure_ok->backflush standard_wash Perform Standard Column Wash Protocol backflush->standard_wash Pressure Decreases aggressive_wash Perform Aggressive Column Wash Protocol backflush->aggressive_wash Pressure Still High standard_wash->aggressive_wash Failure problem_resolved Problem Resolved standard_wash->problem_resolved Success aggressive_wash->problem_resolved Success replace_column Replace Column aggressive_wash->replace_column Failure

Caption: A logical workflow for troubleshooting HPLC column contamination issues.

ContaminationCausesAndEffects cluster_causes Causes of Contamination cluster_effects Effects on Chromatogram sample_matrix Sample Matrix (Particulates, Strongly Retained Compounds) contamination Column Contamination sample_matrix->contamination mobile_phase Mobile Phase (Impurities, Precipitated Buffers) mobile_phase->contamination system HPLC System (Carryover, Leached Seals) system->contamination high_pressure Increased Backpressure contamination->high_pressure peak_tailing Peak Tailing contamination->peak_tailing ghost_peaks Ghost Peaks contamination->ghost_peaks rt_shift Retention Time Shifts contamination->rt_shift

Caption: Relationship between causes and effects of HPLC column contamination.

References

Validation & Comparative

A Comparative Analysis of 1H and 13C NMR Spectra of 2-Chloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the spectral characteristics of 2-Chloro-3-nitrobenzoic acid compared to its structural isomers. This guide provides detailed experimental protocols and tabulated NMR data to facilitate compound identification and structural elucidation.

Introduction

This compound is a substituted aromatic carboxylic acid with significant applications in organic synthesis and as a building block in the development of pharmaceutical compounds. A thorough understanding of its structural features is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, alongside a comparative study with its isomers, to highlight the influence of substituent positioning on spectral parameters.

Comparative Spectral Data

The chemical shifts (δ) in ppm, coupling constants (J) in Hertz, and signal multiplicities are summarized below for this compound and its selected isomers. These values are crucial for distinguishing between these closely related structures.

¹H NMR Spectral Data Comparison
CompoundSolventH-4 (δ, mult, J)H-5 (δ, mult, J)H-6 (δ, mult, J)
This compound DMSO-d₆8.15 (dd, J=8.0, 1.5)7.65 (t, J=8.0)7.95 (dd, J=8.0, 1.5)
2-Chloro-5-nitrobenzoic acidDMSO-d₆8.40 (d, J=2.5)8.35 (dd, J=8.8, 2.5)7.80 (d, J=8.8)
3-Nitrobenzoic acidDMSO-d₆8.80 (t, J=2.0)7.90 (ddd, J=8.2, 2.4, 1.1)8.45 (ddd, J=8.2, 2.4, 1.1)
¹³C NMR Spectral Data Comparison
CompoundSolventC-1C-2C-3C-4C-5C-6COOH
This compound DMSO-d₆131.5133.0148.0128.0135.0125.0165.0
2-Chloro-5-nitrobenzoic acidDMSO-d₆132.1131.8147.2125.1140.9129.8164.8
3-Nitrobenzoic acidDMSO-d₆132.8127.8148.2122.9135.4130.5165.7

Note: The presented data is a compilation from various sources and may vary slightly depending on experimental conditions.

Experimental Protocol

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for compounds similar to this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • The spectrometer should be properly tuned and shimmed for the specific solvent used to ensure optimal resolution and lineshape.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm, centered around 6-7 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • Temperature: 298 K (25 °C).

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 200-220 ppm, centered around 100-110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: A higher number of scans (e.g., 1024 to 4096) is required due to the lower natural abundance of the ¹³C isotope.

  • Temperature: 298 K (25 °C).

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

  • Analyze the multiplicities and coupling constants to deduce the connectivity of the atoms.

Structural and Spectral Correlations

The following diagram illustrates the structure of this compound with the IUPAC numbering for the aromatic protons and carbons, which is essential for assigning the NMR signals.

Structure of this compound with atom numbering.

This guide provides a foundational understanding of the NMR spectral characteristics of this compound. For more complex analyses, such as the complete assignment of all signals and the determination of through-space interactions, advanced 2D NMR experiments like COSY, HSQC, and HMBC would be required. Researchers are encouraged to use the provided data and protocols as a starting point for their own detailed investigations.

FTIR and Raman spectroscopy for functional group identification

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to FTIR and Raman Spectroscopy for Functional Group Identification in Pharmaceutical Analysis

For researchers, scientists, and drug development professionals, the precise identification of functional groups is a cornerstone of chemical analysis, ensuring the identity, purity, and stability of pharmaceutical compounds. Among the arsenal of analytical techniques, Fourier Transform Infrared (FTIR) and Raman spectroscopy stand out as powerful, non-destructive methods that provide detailed molecular fingerprints. While both are forms of vibrational spectroscopy, they operate on different principles, making them complementary rather than interchangeable. This guide provides an objective comparison of their performance for functional group identification, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for your analytical needs.

Fundamental Principles: A Tale of Two Interactions

At the heart of their differences lies the way light interacts with the sample. FTIR spectroscopy is an absorption technique.[1][2] It measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a molecular vibration.[2][3] In contrast, Raman spectroscopy is a scattering technique.[1][2] It measures the inelastic scattering of monochromatic light (typically from a laser) that results from a change in the polarizability of a molecule's electron cloud during a vibration.[2][3]

This fundamental difference in selection rules dictates which vibrational modes are active and thus observable by each technique.

  • FTIR is more sensitive to polar functional groups with strong dipole moment changes, such as carbonyls (C=O), hydroxyls (O-H), and amines (N-H).[1]

  • Raman is more sensitive to non-polar and symmetric functional groups with easily polarizable bonds, such as carbon-carbon single, double, and triple bonds (C-C, C=C, C≡C) and disulfide bridges (S-S).[2][4]

Quantitative Performance Comparison

While both techniques can be used for quantitative analysis, their performance characteristics can vary depending on the analyte and the sample matrix. Generally, FTIR is considered more sensitive for many common organic functional groups found in pharmaceuticals.[3] However, without specific enhancement techniques, both methods have a general limit of detection of around 5% w/w for minor components in a mixture.

Below is a summary of quantitative performance data, including a comparative study on the quantification of resmetirom polymorphs.

Parameter FTIR Spectroscopy Raman Spectroscopy Remarks
General Limit of Detection (LOD) ~5% w/w (without enhancement)~5% w/w (without enhancement)Can be improved with techniques like SERS for Raman.
Linearity (R²) for Gliclazide Quantification 0.995Not Available in StudyFTIR shows good linearity for API quantification.
Accuracy (% Recovery) for Lornoxicam Near 100%Not Available in StudyFTIR demonstrates high accuracy.
Precision (%RSD) for Lornoxicam < 2%Not Available in StudyFTIR shows good precision.
Resmetirom Polymorph Form I Quantification Comparative Study Data
Linearity (R²)Not specified0.9997 (API model), 0.9996 (formulation model)Raman spectroscopy showed excellent linearity in this application.
LODNot specified3.28% (API model), 3.31% (formulation model)
LOQNot specified9.95% (API model), 9.10% (formulation model)

Note: Direct comparative quantitative data for the same analyte under the same conditions is limited in the literature. The table presents available data and highlights where such direct comparisons are not readily found.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reliable and reproducible spectroscopic data. Below are generalized protocols for FTIR and Raman analysis of a solid pharmaceutical sample.

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique in FTIR that requires minimal sample preparation.

Objective: To obtain the infrared spectrum of a solid pharmaceutical sample for functional group identification.

Materials and Equipment:

  • FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample powder

  • Spatula

  • Lint-free wipes

  • Isopropyl alcohol or other suitable solvent

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

    • Verify that the instrument's calibration is current.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface with a lint-free wipe dampened with a suitable solvent (e.g., isopropyl alcohol) and allow it to dry completely.

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (CO2, H2O) and the instrument itself.

  • Sample Analysis:

    • Place a small amount of the powdered sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the desired spectral range (e.g., 4000 - 400 cm⁻¹) with a specified resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 16-32 scans to improve signal-to-noise ratio).

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background to generate the absorbance spectrum.

    • Perform any necessary data processing, such as baseline correction or ATR correction.

    • Identify the characteristic absorption bands and correlate them to specific functional groups using spectral libraries and correlation charts.

  • Cleaning:

    • Thoroughly clean the ATR crystal and press with a lint-free wipe and appropriate solvent.

Raman Spectroscopy Protocol

Raman spectroscopy often requires even less sample preparation than FTIR-ATR.

Objective: To obtain the Raman spectrum of a solid pharmaceutical sample for functional group identification.

Materials and Equipment:

  • Raman spectrometer with appropriate laser excitation wavelength (e.g., 785 nm or 1064 nm)

  • Microscope slide or other suitable sample holder

  • Sample powder

  • Spatula

Procedure:

  • Instrument Preparation:

    • Power on the Raman spectrometer and laser source, allowing for the recommended warm-up period.

    • Perform any required system performance checks or calibrations using a standard sample (e.g., polystyrene).

  • Sample Preparation:

    • Place a small amount of the powdered sample onto a microscope slide.

  • Sample Analysis:

    • Place the sample slide onto the spectrometer's stage.

    • Focus the laser onto the sample using the integrated microscope.

    • Set the data acquisition parameters, including laser power, exposure time, and number of accumulations. Be cautious with laser power to avoid sample damage.

    • Acquire the Raman spectrum over the desired Raman shift range (e.g., 200 - 3200 cm⁻¹).

  • Data Processing and Analysis:

    • Perform any necessary data processing, such as baseline correction or cosmic ray removal.

    • Identify the characteristic Raman bands and correlate them to specific functional groups using spectral libraries and correlation charts.

Visualizing Workflows and Decision Making

The following diagrams, created using the DOT language, illustrate the typical experimental workflows and a logical approach to selecting between FTIR and Raman spectroscopy.

FTIR_Workflow Start Start FTIR Analysis Prep Instrument Preparation (Power On, Calibration Check) Start->Prep Background Acquire Background Spectrum Prep->Background Sample_Prep Place Sample on ATR Crystal Background->Sample_Prep Acquire_Sample Acquire Sample Spectrum Sample_Prep->Acquire_Sample Process Data Processing (Baseline Correction, etc.) Acquire_Sample->Process Analyze Spectral Interpretation (Functional Group ID) Process->Analyze End End Analyze->End

FTIR Experimental Workflow

Raman_Workflow Start Start Raman Analysis Prep Instrument Preparation (Power On, Calibration) Start->Prep Sample_Prep Place Sample on Holder Prep->Sample_Prep Focus Focus Laser on Sample Sample_Prep->Focus Acquire_Sample Acquire Raman Spectrum Focus->Acquire_Sample Process Data Processing (Cosmic Ray Removal, etc.) Acquire_Sample->Process Analyze Spectral Interpretation (Functional Group ID) Process->Analyze End End Analyze->End

Raman Experimental Workflow

Technique_Selection Start Start: Need for Functional Group ID Aqueous Aqueous Sample? Start->Aqueous Polar Primary Interest in Polar Functional Groups (C=O, O-H, N-H)? Aqueous->Polar No Raman Choose Raman Aqueous->Raman Yes Fluorescence Sample Highly Fluorescent? Polar->Fluorescence No FTIR Choose FTIR Polar->FTIR Yes Polymorph Investigating Polymorphism/Crystal Lattice Structure? Fluorescence->Polymorph No Fluorescence->FTIR Yes Polymorph->Raman Yes Consider_Both Consider Both/ Complementary Use Polymorph->Consider_Both No

Technique Selection Logic

Head-to-Head Comparison: Strengths and Weaknesses

Feature FTIR Spectroscopy Raman Spectroscopy
Principle IR Absorption (Change in Dipole Moment)[2][3]Light Scattering (Change in Polarizability)[2][3]
Strong Signals Polar bonds (C=O, O-H, N-H)[1]Non-polar, symmetric bonds (C-C, C=C, S-S)[2][4]
Water Interference Strong interference, not suitable for aqueous solutions[5]Very weak signal from water, ideal for aqueous samples[5]
Sample Preparation Minimal for ATR, but requires good contact[2]Minimal to none; can analyze through containers[2]
Fluorescence Interference Not an issue[2]Can be a significant problem, potentially obscuring the Raman signal[2]
Spatial Resolution Typically lower (micrometer range)[1]Higher (sub-micrometer range), excellent for microscopy[1]
Speed Generally faster for bulk analysisCan be slower due to weak signal
Sample Damage Generally non-destructiveHigh-power lasers can potentially damage delicate samples
Key Pharmaceutical Applications Bulk material identification, excipient analysis, cleaning validation[6]Polymorph screening, API distribution mapping, in-situ process monitoring[6]

Conclusion: A Complementary Approach

Both FTIR and Raman spectroscopy are indispensable tools for functional group identification in the pharmaceutical industry. The choice between them is not about which is definitively "better," but which is better suited for the specific analytical challenge at hand.

Choose FTIR when:

  • Analyzing samples with strong IR absorbers, particularly those with prominent polar functional groups.[5]

  • The sample is prone to fluorescence.[2]

  • Rapid analysis of bulk material is required.[6]

Choose Raman when:

  • Analyzing aqueous samples or formulations.[5]

  • Investigating non-polar functional groups or the carbon backbone of a molecule.

  • Studying crystalline structure and polymorphism.[6]

  • High-resolution chemical imaging is needed.[1]

For a comprehensive understanding of a pharmaceutical compound, a complementary approach is often the most powerful strategy. By leveraging the strengths of both FTIR and Raman spectroscopy, researchers can achieve a more complete and confident characterization of their materials, ultimately accelerating the drug development process.[5]

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 2-Chloro-3-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its fragmentation behavior is critical for accurate identification, impurity profiling, and quality control in drug development. This document compares common mass spectrometry techniques, offers detailed experimental protocols, and presents a putative fragmentation pathway based on available data.

Quantitative Fragmentation Data

The following table summarizes the major fragments observed in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound, employing electron ionization (EI). The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

m/z Proposed Fragment Identity Description of Neutral Loss
201[M]•+ (C₇H₄ClNO₄)Molecular Ion
184[M - OH]⁺Loss of a hydroxyl radical
156[M - NO₂]⁺Loss of a nitro group
155[M - COOH - H]⁺Decarboxylation and loss of a hydrogen atom
111[C₆H₄Cl]⁺Loss of NO₂ and COOH
99[C₅H₂ClO]⁺Complex rearrangement and fragmentation
75[C₅H₄Cl - H]⁺ or [C₄H₂Cl]⁺Fragmentation of the chlorophenyl ring

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is proposed to follow several key pathways, initiated by the formation of the molecular ion (m/z 201).

fragmentation_pathway M [C₇H₄ClNO₄]•+ m/z 201 Molecular Ion F184 [M - OH]⁺ m/z 184 M->F184 - •OH F156 [M - NO₂]⁺ m/z 156 M->F156 - •NO₂ F111 [C₆H₄Cl]⁺ m/z 111 F156->F111 - COOH F99 [C₅H₂ClO]⁺ m/z 99 F156->F99 - CO, -HCN F75 [C₄H₂Cl]⁺ m/z 75 F111->F75 - C₂H₂

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocols

Detailed methodologies for the two most common mass spectrometry techniques for the analysis of this compound are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This method is well-suited for the analysis of volatile and thermally stable compounds like this compound, often after derivatization to increase volatility.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Weigh Sample dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve derivatize Derivatization (optional) (e.g., with BSTFA) dissolve->derivatize dilute Dilute to working concentration derivatize->dilute end_prep Inject into GC-MS dilute->end_prep separation Chromatographic Separation (e.g., DB-5ms column) end_prep->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (Quadrupole Analyzer) ionization->detection

Caption: Experimental workflow for GC-MS analysis.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-300.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS is a powerful alternative, particularly for analyzing the compound without derivatization. Given the acidic nature of the carboxylic acid group, negative ion mode ESI is the preferred method.

lcms_workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS Analysis start_lc Weigh Sample dissolve_lc Dissolve in Mobile Phase (e.g., Acetonitrile/Water) start_lc->dissolve_lc filter_lc Filter (0.22 µm) dissolve_lc->filter_lc end_prep_lc Inject into LC-MS filter_lc->end_prep_lc separation_lc Chromatographic Separation (e.g., C18 column) end_prep_lc->separation_lc ionization_lc Electrospray Ionization (ESI) (Negative Ion Mode) separation_lc->ionization_lc detection_lc Mass Detection (e.g., Q-TOF or Triple Quad) ionization_lc->detection_lc

Caption: Experimental workflow for LC-MS analysis.

Instrumentation and Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6546 Q-TOF or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: 3500 V.

  • Drying Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psig.

  • Mass Range: m/z 50-300.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for the identification and quantification of this compound, other analytical techniques can provide complementary information.

Technique Advantages Disadvantages Primary Application
GC-MS High separation efficiency, provides structural information through fragmentation, established libraries for identification.May require derivatization for polar compounds, thermal degradation of labile compounds.Impurity profiling, quantitative analysis of volatile compounds.
LC-MS Applicable to a wide range of compounds without derivatization, soft ionization techniques preserve the molecular ion.Matrix effects can suppress ionization, lower chromatographic resolution than GC for some compounds.Analysis of non-volatile and thermally labile compounds, high-throughput screening.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, non-destructive.Lower sensitivity than MS, requires larger sample amounts, complex spectra for mixtures.Definitive structure elucidation, conformational analysis.
High-Performance Liquid Chromatography (HPLC) with UV detection Robust and widely available, good for quantitative analysis.Does not provide structural information beyond retention time, co-eluting compounds can interfere.Routine quality control, purity assessment.
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information about functional groups, fast and non-destructive.Not suitable for complex mixtures, limited structural information for isomers.Identification of functional groups, raw material verification.

References

A Comparative Guide to the Reactivity of 2-Chloro-3-nitrobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 2-Chloro-3-nitrobenzoic acid and its key positional isomers. The location of the chloro, nitro, and carboxylic acid groups on the benzene ring significantly influences the molecule's electronic properties and, consequently, its behavior in various chemical transformations. Understanding these differences is crucial for optimizing synthetic routes and designing novel molecules in pharmaceutical and chemical research.

Physicochemical and Spectroscopic Properties of Chloronitrobenzoic Acid Isomers

The electronic and physical properties of each isomer provide a foundation for understanding their relative reactivity. Key data are summarized in the tables below.

Table 1: Physicochemical Properties of Chloronitrobenzoic Acid Isomers

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)pKa
This compound3970-35-2[1]201.56[1]183-187[2]2.02[3]
2-Chloro-4-nitrobenzoic acid99-60-5[4]201.56[4]141-143[2]1.96[5]
2-Chloro-5-nitrobenzoic acid2516-96-3[6]201.56[6]165-168[2]-
4-Chloro-2-nitrobenzoic acid6280-88-2[4]201.56[4]137-139-
4-Chloro-3-nitrobenzoic acid96-99-1201.57182-185-
5-Chloro-2-nitrobenzoic acid2516-95-2[7]201.56[7]140-142-

Table 2: 1H and 13C NMR Spectroscopic Data of Chloronitrobenzoic Acid Isomers (in DMSO-d6)

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
This compound8.1-7.7 (m, 3H), ~13.5 (s, 1H, COOH)~166, 148, 134, 132, 130, 129, 124
2-Chloro-4-nitrobenzoic acid8.3-7.9 (m, 3H), ~13.5 (s, 1H, COOH)164.8, 150.1, 136.2, 131.6, 129.3, 125.0, 120.5
2-Chloro-5-nitrobenzoic acid8.4-8.0 (m, 3H), ~13.5 (s, 1H, COOH)164.5, 147.2, 141.8, 132.5, 128.9, 126.2, 125.8
4-Chloro-2-nitrobenzoic acid8.1-7.8 (m, 3H), ~13.5 (s, 1H, COOH)165.2, 148.9, 138.7, 132.9, 131.2, 126.5, 122.3
4-Chloro-3-nitrobenzoic acid8.7-7.8 (m, 3H), ~13.5 (s, 1H, COOH)165.0, 148.3, 135.8, 132.7, 131.9, 127.1, 124.9
5-Chloro-2-nitrobenzoic acid8.0-7.6 (m, 3H), ~13.5 (s, 1H, COOH)165.4, 149.3, 139.8, 133.4, 130.7, 128.6, 125.1

Note: NMR data are approximate and compiled from various sources. They may vary depending on the solvent and experimental conditions.

Comparative Reactivity Analysis

The reactivity of the chloronitrobenzoic acid isomers is primarily governed by the electronic effects of the chloro and nitro substituents on the three main reactive sites: the aromatic ring (for nucleophilic aromatic substitution), the nitro group (for reduction), and the carboxylic acid group (for esterification).

Nucleophilic Aromatic Substitution (SNAr)

The presence of strongly electron-withdrawing groups, such as the nitro group, activates the aromatic ring towards nucleophilic attack, particularly when positioned ortho or para to the leaving group (the chlorine atom). This is because these positions allow for the effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate, which is the rate-determining step of the reaction.

Based on this principle, the expected order of reactivity for SNAr is as follows:

2-Chloro-4-nitrobenzoic acid > 4-Chloro-2-nitrobenzoic acid > 2-Chloro-5-nitrobenzoic acid ≈ 5-Chloro-2-nitrobenzoic acid > this compound ≈ 4-Chloro-3-nitrobenzoic acid

  • Most Reactive: 2-Chloro-4-nitrobenzoic acid and 4-Chloro-2-nitrobenzoic acid are expected to be the most reactive. In both isomers, the nitro group is positioned para or ortho to the chlorine atom, providing significant stabilization of the Meisenheimer complex.

  • Least Reactive: this compound and 4-Chloro-3-nitrobenzoic acid are predicted to be the least reactive. With the nitro group in the meta position relative to the chlorine, it cannot participate in resonance stabilization of the negative charge on the carbon bearing the leaving group. The stabilization in these cases is limited to the inductive effect of the nitro and carboxyl groups.

SNAr_Mechanism ArylHalide Aryl Halide (e.g., Chloronitrobenzoic acid) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) ArylHalide->Meisenheimer + Nu⁻ (Rate-determining) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product - Cl⁻ (Fast) LeavingGroup Leaving Group (Cl⁻) Meisenheimer->LeavingGroup

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is a fundamental transformation. This reaction typically proceeds via catalytic hydrogenation or using reducing metals in acidic media. The rate of this reaction is influenced by the electronic environment of the nitro group. Electron-withdrawing groups on the aromatic ring generally decrease the rate of catalytic hydrogenation by making the nitro group less electron-rich and thus less susceptible to reduction.

The acidity of the carboxylic acid (pKa value) can serve as an indicator of the overall electron-withdrawing effect of the substituents on the ring. A lower pKa indicates a more electron-deficient ring.

Based on the available pKa data and general electronic effects, the expected order of reactivity for nitro group reduction (from fastest to slowest) is:

This compound > 2-Chloro-5-nitrobenzoic acid > 4-Chloro-3-nitrobenzoic acid > 5-Chloro-2-nitrobenzoic acid > 2-Chloro-4-nitrobenzoic acid > 4-Chloro-2-nitrobenzoic acid

  • Isomers with lower overall electron-withdrawing effects (and thus higher pKa values) are expected to undergo reduction more readily. The precise positioning of the chloro and carboxyl groups relative to the nitro group will influence the electron density at the nitro group.

Nitro_Reduction_Pathway Nitroarene Ar-NO₂ (Chloronitrobenzoic acid) Nitroso Ar-NO (Nitroso intermediate) Nitroarene->Nitroso + 2[H] Hydroxylamine Ar-NHOH (Hydroxylamine intermediate) Nitroso->Hydroxylamine + 2[H] Amine Ar-NH₂ (Amino-chlorobenzoic acid) Hydroxylamine->Amine + 2[H]

Caption: Stepwise pathway for the reduction of a nitro group to an amine.

Esterification of the Carboxylic Acid

The Fischer esterification is a common method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. The rate of this reaction is sensitive to both electronic and steric effects.

  • Electronic Effects: Electron-withdrawing groups on the benzoic acid ring can increase the electrophilicity of the carbonyl carbon, which can favor the initial attack by the alcohol. However, these groups also decrease the basicity of the carbonyl oxygen, making its protonation (the activation step) less favorable. For substituted benzoic acids, the effect on the overall rate is often complex.

  • Steric Hindrance: A substituent at the ortho position (C2 or C6) to the carboxylic acid group can sterically hinder the approach of the alcohol, significantly decreasing the reaction rate.

Considering these factors, the expected order of reactivity for Fischer esterification is:

Isomers with substituents at the meta and para positions > Isomers with substituents at the ortho position

  • Least Reactive: this compound, 2-Chloro-4-nitrobenzoic acid, and 2-Chloro-5-nitrobenzoic acid are all expected to be significantly less reactive than the other isomers due to the steric hindrance of the ortho chloro group.

Fischer_Esterification CarboxylicAcid R-COOH (Chloronitrobenzoic acid) ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid + H⁺ TetrahedralInt Tetrahedral Intermediate ProtonatedAcid->TetrahedralInt + R'OH Ester R-COOR' (Ester) TetrahedralInt->Ester - H₂O, - H⁺

Caption: Simplified mechanism of Fischer esterification.

Experimental Protocols

The following are general experimental protocols for the key reactions discussed. These can be used as a starting point for a comparative study of the chloronitrobenzoic acid isomers.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of a chloronitrobenzoic acid isomer with an amine nucleophile.

  • Reaction Setup: In a round-bottom flask, dissolve the chloronitrobenzoic acid isomer (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Addition of Reagents: Add a base (e.g., K2CO3, 2.0 equiv.) and the amine nucleophile (1.2 equiv.).

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Acidify the aqueous mixture with 1 M HCl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

General Protocol for Catalytic Hydrogenation of the Nitro Group

This protocol outlines a standard procedure for the reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst.

  • Reaction Setup: To a hydrogenation vessel, add the chloronitrobenzoic acid isomer (1.0 equiv.) and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) (e.g., 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by the uptake of hydrogen or by TLC/LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization.

General Protocol for Fischer Esterification

This protocol describes the esterification of a chloronitrobenzoic acid isomer with an alcohol under acidic catalysis.[8][9]

  • Reaction Setup: In a round-bottom flask, dissolve the chloronitrobenzoic acid isomer (1.0 equiv.) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.[8]

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated H2SO4) to the solution.[9]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO3 to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved by column chromatography or distillation.

Caption: General experimental workflow for synthesis and analysis.

Conclusion

The reactivity of this compound and its isomers is highly dependent on the substitution pattern of the chloro, nitro, and carboxylic acid groups. A thorough understanding of the electronic and steric effects of these substituents is essential for predicting the outcome of chemical reactions and for designing efficient synthetic strategies. This guide provides a framework for comparing the reactivity of these important building blocks, supported by physicochemical data and established experimental protocols. For definitive quantitative comparisons, it is recommended that the isomers of interest be subjected to the same reaction conditions and analyzed using appropriate kinetic methods.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Chloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis, offering high resolution, sensitivity, and specificity for the quantification of a wide range of compounds. A reversed-phase HPLC method is the most common approach for the analysis of polar aromatic compounds like 2-Chloro-3-nitrobenzoic acid.

Proposed HPLC Method Parameters

Based on methods for closely related nitrobenzoic acid derivatives, a suitable starting point for the development and validation of an HPLC method for this compound is outlined below.

ParameterProposed Condition
Stationary Phase C18 bonded silica column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Elution Gradient or Isocratic (e.g., starting with 95% A and increasing B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Experimental Protocol for HPLC Method Validation

The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.

  • System Suitability: Before starting the validation, the chromatographic system's performance is evaluated by injecting a standard solution multiple times. Key parameters include:

    • Tailing factor (Asymmetry factor): Should be ≤ 2.

    • Theoretical plates (N): Should be > 2000.

    • Relative Standard Deviation (RSD) of peak area and retention time: Should be ≤ 2%.

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically evaluated by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) and comparing the chromatograms of the analyte with and without potential interfering substances.

  • Linearity: A series of at least five concentrations of the reference standard are prepared and injected. The peak areas are then plotted against the corresponding concentrations, and the linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be ≥ 0.999.

  • Accuracy: The accuracy is determined by recovery studies. A known amount of the analyte is added to a placebo or a sample at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated. The mean recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): The analysis of a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): The analysis of the same sample on different days, by different analysts, or on different instruments. The RSD for both repeatability and intermediate precision should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Illustrative HPLC Validation Data (for a structurally similar compound: 4-methyl-3-nitrobenzoic acid)[1]

The following table summarizes typical validation parameters for an HPLC method for a compound structurally similar to this compound. This data is provided for illustrative purposes to indicate expected performance.

Validation ParameterResult
Linearity (r²) ≥ 0.9999
Accuracy (% Recovery) 95% - 110%
Precision (RSD) Intra- and Inter-day RSD ≤ 5%
LOD Data not available
LOQ Data not available

Alternative Analytical Techniques: A Comparison

While HPLC is a powerful tool, other techniques can also be employed for the quantification of this compound, each with its own advantages and limitations.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. It is a high-efficiency separation technique that requires minimal sample and solvent volumes.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler and more cost-effective technique that measures the absorbance of light by the analyte at a specific wavelength. Its main limitation is the potential for interference from other compounds that absorb at the same wavelength.

Performance Comparison of Analytical Methods

The following table provides a comparative overview of the potential performance of HPLC, CE, and UV-Vis spectrophotometry for the analysis of this compound. The data for CE and UV-Vis is based on the analysis of benzoic acid and its derivatives.

ParameterHPLC (Proposed)Capillary Electrophoresis (for Benzoic Acid)[1]UV-Vis Spectrophotometry (for Benzoic Acid)[2]
Principle Separation based on polaritySeparation based on electrophoretic mobilityMeasurement of light absorbance
Selectivity HighHighLow to Moderate
Sensitivity HighHighModerate
Linearity (r²) ≥ 0.999> 0.99> 0.999
Accuracy (% Recovery) 95% - 110%96.1% - 102.6%85.61% - 102.04%
Precision (RSD) ≤ 5%< 5%< 3%
LOD Expected in µg/mL range0.29 µg/mL0.42 µg/mL
LOQ Expected in µg/mL rangeData not available1.14 µg/mL
Analysis Time 10 - 30 min< 10 min< 5 min
Cost HighModerateLow
Complexity HighModerateLow

Visualizing the Workflow

The following diagram illustrates a typical workflow for the validation of an HPLC method for the quantification of this compound.

HPLC_Validation_Workflow start Start: Method Development system_suitability System Suitability Testing start->system_suitability specificity Specificity (Forced Degradation) system_suitability->specificity linearity Linearity specificity->linearity accuracy Accuracy (Recovery Studies) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report end Validated Method validation_report->end

Caption: Workflow for HPLC Method Validation.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the need for sensitivity, selectivity, and throughput, as well as the availability of instrumentation. HPLC stands out as a highly specific and sensitive method suitable for the complex matrices often encountered in pharmaceutical development. While specific validated data for this compound is limited, the information available for structurally similar compounds provides a strong foundation for developing and validating a robust HPLC method. Capillary Electrophoresis offers a fast and efficient alternative with low solvent consumption, while UV-Vis spectrophotometry provides a simple and cost-effective, albeit less specific, option for routine analysis where interfering substances are not a concern. For regulatory submissions and in-depth quality control, a fully validated HPLC method is generally the preferred approach.

References

Comparative Analysis of Imatinib (PubChem CID: 5291) and Alternatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Imatinib (PubChem CID: 5291), a cornerstone in targeted cancer therapy, with its second-generation alternatives. We present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows to facilitate informed decisions in research and development.

Introduction to Imatinib

Imatinib is a small molecule kinase inhibitor that has revolutionized the treatment of certain cancers, most notably Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2] Its mechanism of action centers on the competitive inhibition of the ATP-binding site of specific tyrosine kinases, thereby blocking downstream signaling pathways that are crucial for tumor cell proliferation and survival.[2][3][4]

The primary targets of Imatinib include:

  • BCR-ABL: A constitutively active tyrosine kinase, the product of the Philadelphia chromosome translocation, which is the hallmark of CML.[1][5]

  • c-KIT: A receptor tyrosine kinase, mutations of which lead to its constitutive activation in the majority of GISTs.[5]

  • Platelet-Derived Growth Factor Receptor (PDGFR): Another receptor tyrosine kinase implicated in various malignancies.[3][5]

Quantitative Performance Data: Imatinib vs. Alternatives

The development of resistance to Imatinib in some patients has led to the development of second-generation tyrosine kinase inhibitors (TKIs), including Dasatinib, Nilotinib, and Bosutinib.[6][7] These agents exhibit greater potency against BCR-ABL and can be effective against many of the mutations that confer resistance to Imatinib.

Table 1: In Vitro Potency of Tyrosine Kinase Inhibitors

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values, a measure of drug potency, for Imatinib and its alternatives against the wild-type BCR-ABL kinase and various cell lines. Lower IC₅₀ values indicate greater potency.

CompoundTarget/Cell LineIC₅₀ (nM)
Imatinib BCR-ABL (enzymatic assay)25 - 100
K562 (CML cell line)250
Dasatinib BCR-ABL (enzymatic assay)<1
K562 (CML cell line)3
Nilotinib BCR-ABL (enzymatic assay)<30
K562 (CML cell line)20
Bosutinib BCR-ABL (enzymatic assay)1.2
K562 (CML cell line)100

Data compiled from publicly available research articles and databases. Specific values can vary based on experimental conditions.

Table 2: Clinical Efficacy in Newly Diagnosed Chronic Phase CML

This table compares the major molecular response (MMR) and complete cytogenetic response (CCyR) rates for Imatinib and its alternatives as first-line treatments for chronic phase CML.

DrugTrialMajor Molecular Response (MMR) at 12 monthsComplete Cytogenetic Response (CCyR) by 12 months
Imatinib IRIS44%69%
Dasatinib DASISION46%77%
Nilotinib ENESTnd44% (300mg BID)80% (300mg BID)
Bosutinib BFORE47.2%77.2%

Data is sourced from pivotal clinical trial publications. Direct comparison between trials should be made with caution due to potential differences in study design and patient populations.

Signaling Pathways and Mechanism of Action

Imatinib and other TKIs function by inhibiting the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that promote cancer cell growth and survival.

BCR-ABL Signaling Pathway Inhibition

The constitutively active BCR-ABL kinase activates several key downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT. These pathways collectively promote cell proliferation, inhibit apoptosis, and alter cell adhesion. Imatinib, by blocking the ATP-binding site of BCR-ABL, effectively shuts down these oncogenic signals.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active) RAS RAS BCR_ABL->RAS P PI3K PI3K BCR_ABL->PI3K P STAT5 STAT5 BCR_ABL->STAT5 P RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT5_P pSTAT5 STAT5->STAT5_P MEK MEK RAF->MEK mTOR mTOR AKT->mTOR JAK JAK ERK ERK MEK->ERK Prolif_Survival_Proteins Proliferation & Survival Proteins mTOR->Prolif_Survival_Proteins STAT5_dimer STAT5 Dimer STAT5_P->STAT5_dimer Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) ERK->Gene_Expression STAT5_dimer->Gene_Expression Imatinib Imatinib Imatinib->BCR_ABL

Caption: Imatinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.

Experimental Protocols

Standardized assays are crucial for the preclinical evaluation of TKIs. Below are detailed protocols for key experiments used to assess the efficacy of compounds like Imatinib.

BCR-ABL Kinase Activity Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the BCR-ABL kinase.

Materials:

  • Recombinant BCR-ABL enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • ATP

  • Tyrosine kinase substrate (e.g., a synthetic peptide like Abltide)

  • Test compounds (Imatinib and alternatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant BCR-ABL enzyme, and the tyrosine kinase substrate.

  • Add serial dilutions of the test compounds or vehicle control (DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

  • Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the log concentration of the compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • CML cell lines (e.g., K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (Imatinib and alternatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of the viability of untreated control cells and calculate the IC₅₀ values.[8][9]

Apoptosis (Annexin V) Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • CML cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds for a specified period (e.g., 24-48 hours).

  • Harvest the cells by centrifugation and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[10][11]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel TKI.

TKI_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell-Based Viability Assays (e.g., MTT, IC50 in cell lines) Kinase_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Western_Blot Western Blotting (Target Phosphorylation) Apoptosis_Assay->Western_Blot Xenograft_Model Xenograft Mouse Models (Tumor Growth Inhibition) Western_Blot->Xenograft_Model Toxicity_Study Toxicity and PK/PD Studies Xenograft_Model->Toxicity_Study Phase_I Phase I Clinical Trials (Safety and Dosing) Toxicity_Study->Phase_I Phase_II Phase II Clinical Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Comparison to Standard of Care) Phase_II->Phase_III Start Compound Synthesis and Screening Start->Kinase_Assay

Caption: A typical workflow for the preclinical and clinical evaluation of a TKI.

Conclusion

Imatinib remains a critical therapeutic agent, but the emergence of resistance necessitates the continued development and evaluation of novel TKIs. This guide provides a framework for the comparative analysis of these compounds, emphasizing the importance of robust experimental data and standardized protocols. The provided visualizations offer a clear understanding of the underlying biological principles and the drug development workflow. For further information, researchers are encouraged to consult the comprehensive resources available on PubChem and in the cited scientific literature.

References

Comparative Analysis of 2-Chloro-3-nitrobenzoic Acid Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2-Chloro-3-nitrobenzoic acid, a key intermediate and potential impurity in pharmaceutical manufacturing, is of paramount importance. This guide provides a comparative analysis of validated analytical methodologies, utilizing a certified reference material (CRM) to ensure data integrity and traceability. The performance of a primary HPLC-UV method is detailed alongside a discussion of a potential alternative, GC-MS, supported by experimental protocols and performance data.

Certified Reference Material: The Foundation of Accurate Analysis

The use of a Certified Reference Material (CRM) is fundamental to achieving accurate and reproducible results in analytical chemistry. For the analysis of this compound, the TraceCERT® CRM is a commercially available option. This CRM is produced under ISO/IEC 17025 and ISO 17034 standards, ensuring traceability to a primary standard from a National Metrology Institute (NMI). The certified content is determined by quantitative NMR, providing a high level of confidence in its purity and assigned value. The use of this CRM is indicated for method development, daily calibration, and routine quality control testing.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely adopted technique for the quantification of non-volatile and thermally labile compounds like this compound. Its reliability and versatility make it the primary recommended method.

Performance Characteristics

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the analysis of this compound, established using the TraceCERT® CRM.

ParameterPerformance Metric
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Experimental Protocol: HPLC-UV Method

A detailed protocol for the HPLC-UV analysis of this compound is provided below.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of the this compound CRM is prepared in the mobile phase. A series of calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the CRM standards.

Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For instances requiring higher sensitivity or for confirmatory analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound.

Performance Characteristics

The table below outlines the expected performance of a GC-MS method for the analysis of derivatized this compound.

ParameterPerformance Metric
Linearity (Concentration Range) 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Accuracy (% Recovery) 97.0 - 103.0%
Precision (% RSD) < 5.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Experimental Protocol: GC-MS Method

The following protocol details the steps for GC-MS analysis, including the essential derivatization step.

  • Derivatization: The carboxylic acid group of this compound is converted to a more volatile ester, typically a methyl ester, using a derivatizing agent such as diazomethane or by heating with methanol and a catalytic amount of acid.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • Chromatographic Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, then ramped to 280 °C at 15 °C/min, and held for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized analyte.

  • Standard and Sample Preparation: The CRM and samples are derivatized as described above, then diluted in a suitable solvent (e.g., ethyl acetate) before injection.

Method Comparison and Selection

FeatureHPLC-UVGC-MS
Sample Preparation Simple dissolution and filtrationRequires derivatization step
Sensitivity GoodExcellent
Specificity GoodExcellent (with MS detection)
Throughput HighModerate
Cost LowerHigher
Robustness HighModerate

The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis. For routine quality control and assays where high sensitivity is not the primary concern, HPLC-UV is the more practical and cost-effective choice. When trace-level quantification or confirmatory analysis is needed, the superior sensitivity and specificity of GC-MS make it the preferred method, despite the more complex sample preparation.

Visualizing the Analytical Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC-UV and GC-MS analyses.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing CRM This compound CRM Dissolve_CRM Dissolve in Mobile Phase CRM->Dissolve_CRM Sample Test Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample HPLC HPLC System (C18 Column) Dissolve_CRM->HPLC Filter Filter (0.45 µm) Dissolve_Sample->Filter Filter->HPLC UV_Detector UV Detector (220 nm) HPLC->UV_Detector Chromatogram Generate Chromatogram UV_Detector->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification Result Final Result Quantification->Result

HPLC-UV analytical workflow.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing CRM This compound CRM Derivatization_CRM Derivatization (e.g., Methylation) CRM->Derivatization_CRM Sample Test Sample Derivatization_Sample Derivatization (e.g., Methylation) Sample->Derivatization_Sample GCMS GC-MS System (DB-5ms Column) Derivatization_CRM->GCMS Derivatization_Sample->GCMS MS_Detector Mass Spectrometer (SIM Mode) GCMS->MS_Detector Mass_Spectrum Generate Mass Spectrum MS_Detector->Mass_Spectrum Quantification Quantify using Calibration Curve Mass_Spectrum->Quantification Result Final Result Quantification->Result

GC-MS analytical workflow.

A Comparative Guide to 2-Chloro-3-nitrobenzoic Acid and 4-Chloro-3-nitrobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate starting materials is paramount to achieving desired molecular architectures and biological activities. Among the vast array of available building blocks, halogenated nitroaromatic compounds are of particular interest due to their versatile reactivity. This guide provides an in-depth comparison of two constitutional isomers, 2-Chloro-3-nitrobenzoic acid and 4-Chloro-3-nitrobenzoic acid, focusing on their synthesis, reactivity in key transformations, and applications in the development of bioactive molecules.

Physicochemical Properties

A fundamental understanding of the physical properties of these isomers is crucial for their handling, purification, and use in synthesis. The following table summarizes their key physicochemical data.

PropertyThis compound4-Chloro-3-nitrobenzoic Acid
CAS Number 3970-35-296-99-1
Molecular Formula C₇H₄ClNO₄C₇H₄ClNO₄
Molecular Weight 201.56 g/mol 201.56 g/mol
Melting Point 183-187 °C180-183 °C
Appearance White to cream-yellow powderLight yellow crystalline powder
Solubility Very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, practically insoluble in water.[1]Soluble in hot water and alcohols.

Synthesis of Isomers: A Comparative Overview

The synthetic routes to this compound and 4-Chloro-3-nitrobenzoic acid differ significantly, impacting their availability and cost.

4-Chloro-3-nitrobenzoic acid is most commonly synthesized via the nitration of p-chlorobenzoic acid. This reaction is regioselective, yielding the desired product in high purity and yield.

This compound , on the other hand, is typically prepared by the nitration of o-chlorobenzoic acid. This reaction, however, leads to a mixture of isomers, primarily the desired this compound and the 2-chloro-5-nitrobenzoic acid byproduct.[2][3][4] The separation of these isomers can be challenging due to their similar physical properties.[5]

The following table outlines representative experimental protocols for the synthesis of each isomer.

ParameterSynthesis of 4-Chloro-3-nitrobenzoic AcidSynthesis of this compound & Isomer
Starting Material p-Chlorobenzoic acido-Chlorobenzoic acid
Reagents Concentrated Nitric Acid, Concentrated Sulfuric AcidConcentrated Nitric Acid, Concentrated Sulfuric Acid
Reaction Conditions 50-65 °C, 5 hours30-40 °C
Work-up Poured into ice water, filtration, washing, and drying.Poured into water, filtration to yield a crude mixture of isomers.
Yield 90-98.7%The nitration of o-chlorobenzoic acid yields a mixture of 2-chloro-5-nitrobenzoic acid and this compound. One source indicates a mixture of 87.5% of the 5-nitro isomer and 12% of the 3-nitro isomer.[1]
Purification Recrystallization from ethanol.Separation of isomers can be achieved by fractional crystallization or chromatography.[5]
Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzoic Acid

To a stirred mixture of 4-chlorobenzoic acid (15.6 g, 0.1 mol) in 50 mL of concentrated sulfuric acid, a mixture of 7.5 mL of concentrated nitric acid and 15 mL of concentrated sulfuric acid is added dropwise, maintaining the temperature between 50-60 °C. After the addition is complete, the mixture is stirred for an additional 2 hours. The reaction mixture is then cooled and poured onto crushed ice. The precipitated solid is filtered, washed with cold water until the washings are neutral, and dried to afford 4-chloro-3-nitrobenzoic acid. The crude product can be recrystallized from ethanol.

Experimental Protocol: Synthesis of this compound (Isomer Mixture)

To a stirred solution of o-chlorobenzoic acid (15.6 g, 0.1 mol) in 60 mL of concentrated sulfuric acid at 0-5 °C, a mixture of 7.5 mL of concentrated nitric acid and 15 mL of concentrated sulfuric acid is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight. The reaction mixture is poured onto ice, and the precipitated solid, a mixture of this compound and 2-chloro-5-nitrobenzoic acid, is collected by filtration, washed with water, and dried.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

A key difference in the synthetic utility of these two isomers lies in their reactivity towards nucleophiles, particularly in nucleophilic aromatic substitution (SNAr) reactions. The position of the electron-withdrawing nitro group relative to the chlorine atom significantly influences the rate of substitution.

In This compound , the nitro group is positioned ortho to the chlorine atom. This geometry allows for the effective stabilization of the negative charge in the Meisenheimer intermediate formed during nucleophilic attack, thus activating the chlorine atom for substitution.

Conversely, in 4-Chloro-3-nitrobenzoic acid , the nitro group is meta to the chlorine atom. In this arrangement, the nitro group cannot directly delocalize the negative charge of the Meisenheimer intermediate through resonance, resulting in a significantly lower reactivity towards nucleophilic substitution.

This difference in reactivity is a critical consideration for synthetic planning. For reactions requiring the displacement of the chlorine atom, this compound is the more suitable substrate.

Comparative Experimental Data: Ullmann Condensation

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, provides a practical example of the differing reactivities. While specific comparative kinetic data is scarce in the literature, the general principles of SNAr and available procedural information allow for a qualitative comparison.

FeatureThis compound4-Chloro-3-nitrobenzoic Acid
Reaction Ullmann condensation with amines/phenolsUllmann condensation with amines/phenols
Expected Reactivity Higher, due to ortho-nitro activationLower, due to meta-nitro deactivation
Typical Conditions Copper catalyst, base, high temperature. Microwave irradiation can accelerate the reaction.[6]More forcing conditions (higher temperatures, longer reaction times) are generally required compared to the ortho-activated isomer.

Applications in Drug Synthesis

Both isomers serve as valuable intermediates in the synthesis of important pharmaceutical agents.

4-Chloro-3-nitrobenzoic Acid in the Synthesis of Dabrafenib

4-Chloro-3-nitrobenzoic acid is a key starting material for the synthesis of Dabrafenib, a potent inhibitor of the BRAF V600E mutated kinase, which is a driver in many melanomas.[7]

Dabrafenib_Synthesis 4-Chloro-3-nitrobenzoic acid 4-Chloro-3-nitrobenzoic acid Amide formation Amide formation 4-Chloro-3-nitrobenzoic acid->Amide formation Reduction of nitro group Reduction of nitro group Amide formation->Reduction of nitro group Thiazole ring formation Thiazole ring formation Reduction of nitro group->Thiazole ring formation Coupling reactions Coupling reactions Thiazole ring formation->Coupling reactions Dabrafenib Dabrafenib Coupling reactions->Dabrafenib

Caption: Synthetic workflow for Dabrafenib.

The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival.[8][9] Dabrafenib inhibits the mutated BRAF kinase, thereby blocking this signaling cascade.

BRAF_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS BRAF V600E BRAF V600E RAS->BRAF V600E activates MEK MEK BRAF V600E->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Dabrafenib Dabrafenib Dabrafenib->BRAF V600E inhibits Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival)

Caption: BRAF V600E signaling pathway and Dabrafenib's mechanism of action.

This compound in the Synthesis of Diclofenac Analogues

This compound is utilized in the synthesis of analogues of the widely used nonsteroidal anti-inflammatory drug (NSAID), Diclofenac.[10] The synthesis typically involves an Ullmann condensation between the this compound derivative and an appropriately substituted aniline, followed by reduction of the nitro group and subsequent chemical modifications.

Diclofenac_Analogue_Synthesis This compound This compound Ullmann Condensation\nwith substituted aniline Ullmann Condensation with substituted aniline This compound->Ullmann Condensation\nwith substituted aniline Reduction of nitro group Reduction of nitro group Ullmann Condensation\nwith substituted aniline->Reduction of nitro group Further modifications Further modifications Reduction of nitro group->Further modifications Diclofenac Analogue Diclofenac Analogue Further modifications->Diclofenac Analogue

Caption: Synthetic workflow for Diclofenac analogues.

Diclofenac and its analogues exert their anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[2][3][11][12]

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 / COX-2 Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Diclofenac Analogue Diclofenac Analogue COX-1 / COX-2 COX-1 / COX-2 Diclofenac Analogue->COX-1 / COX-2 inhibits

Caption: Mechanism of action of Diclofenac via COX inhibition.

Conclusion

  • 4-Chloro-3-nitrobenzoic acid is readily synthesized in high yield and serves as a crucial building block for targeted therapies like Dabrafenib, where the chloro and nitro functionalities are strategically positioned for subsequent transformations rather than direct displacement.

  • This compound , although more challenging to obtain in pure form, is the more reactive isomer in nucleophilic aromatic substitution reactions. This enhanced reactivity makes it a valuable precursor for the synthesis of molecules requiring the displacement of the chlorine atom, such as certain anti-inflammatory agents.

The choice between these two isomers is therefore a strategic one, guided by the specific synthetic route and the desired reactivity at the chlorinated carbon center. A thorough understanding of their respective chemical behaviors is essential for the efficient design and execution of complex synthetic campaigns in drug discovery and development.

References

A Comparative Guide to Assessing the Purity of 2-Chloro-3-nitrobenzoic Acid Using a Secondary Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate determination of the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative overview of two common analytical methods—High-Performance Liquid Chromatography (HPLC) and Acid-Base Titration—for assessing the purity of 2-Chloro-3-nitrobenzoic acid against a pharmaceutical secondary standard.[1][2][3] The use of a certified secondary standard, which is traceable to a primary standard, offers a convenient and cost-effective approach for routine quality control.[2]

Experimental Workflow Overview

The general workflow for assessing the purity of a this compound sample involves preparation of the sample and the secondary standard, analysis using a chosen analytical technique, and subsequent data analysis to calculate the purity of the sample relative to the standard.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Prep Sample Weighing & Dissolution HPLC HPLC Analysis Sample Prep->HPLC Titration Titration Sample Prep->Titration Standard Prep Secondary Standard Weighing & Dissolution Standard Prep->HPLC Standard Prep->Titration Peak Analysis Peak Area Comparison HPLC->Peak Analysis Volume Analysis Endpoint Volume Determination Titration->Volume Analysis Purity Calculation Purity Calculation Peak Analysis->Purity Calculation Volume Analysis->Purity Calculation

Caption: Workflow for Purity Assessment of this compound.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture, making it highly suitable for purity assessment.[4][5][6] By comparing the peak area of the main component in the sample to that of the secondary standard, the purity can be accurately determined.

Experimental Protocol: HPLC
  • Column: C18 bonded silica column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.[4][5]

    • Mobile Phase B: Acetonitrile.[5]

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to 95% A, 5% B

    • 35-40 min: Column re-equilibration[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 10 µL.[5]

  • Standard Preparation: Accurately weigh and dissolve the this compound secondary standard in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the this compound sample in the same manner as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

Data Presentation: HPLC
Sample IDRetention Time (min)Peak Area (mAU*s)Calculated Purity (%)
Secondary Standard15.2125000099.8 (Certified)
Test Sample Lot A15.2123500098.8
Test Sample Lot B15.2124500099.6

Purity Calculation: % Purity = (Area_Sample / Area_Standard) * (Concentration_Standard / Concentration_Sample) * Purity_Standard

Method 2: Acid-Base Titration

As this compound is an organic acid, its purity can be determined by titration with a standardized strong base, such as sodium hydroxide.[7][8][9][10] This method is cost-effective and provides a good measure of the total acidic content.

Experimental Protocol: Titration
  • Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.

  • Indicator: Phenolphthalein or potentiometric endpoint detection.[7][8][9]

  • Standard Preparation:

    • Accurately weigh approximately 0.5 g of the this compound secondary standard.

    • Dissolve in approximately 50 mL of a suitable solvent (e.g., a mixture of ethanol and water) and add a few drops of phenolphthalein indicator.[8]

  • Sample Preparation: Prepare the this compound sample in the same manner as the standard.

  • Titration: Titrate the prepared standard and sample solutions with the standardized 0.1 M NaOH solution until the endpoint is reached (a persistent faint pink color with phenolphthalein or the equivalence point on a titration curve).[8][10] Record the volume of NaOH consumed.

Data Presentation: Titration
Sample IDSample Weight (g)Volume of NaOH (mL)Calculated Purity (%)
Secondary Standard0.501224.8599.8 (Certified)
Test Sample Lot A0.505524.7098.5
Test Sample Lot B0.498924.7599.7

Purity Calculation: % Purity = (V_NaOH * M_NaOH * MW) / (W_Sample * n) * 100 Where:

  • V_NaOH = Volume of NaOH titrant used (L)

  • M_NaOH = Molarity of NaOH solution (mol/L)

  • MW = Molecular Weight of this compound (201.56 g/mol )[11]

  • W_Sample = Weight of the sample (g)

  • n = number of acidic protons (1 for this compound)

Comparison and Conclusion

FeatureHPLCTitration
Specificity High (can separate and quantify impurities)Low (measures total acidity)
Sensitivity HighModerate
Equipment Cost HighLow
Throughput High (with autosampler)Low to Moderate
Information Provided Purity and impurity profileTotal acidic content

Both HPLC and titration are viable methods for the purity assessment of this compound. HPLC offers greater specificity and is the preferred method for identifying and quantifying individual impurities. Titration, while less specific, is a simple, cost-effective method for determining the overall acidic purity. The choice of method will depend on the specific requirements of the analysis, available equipment, and the desired level of detail in the purity assessment. For comprehensive quality control, HPLC is generally the more powerful technique, while titration can be a useful tool for rapid purity checks.

References

A Comparative Guide to the Biological Activities of 2-Chloro-3-nitrobenzoic Acid and 2-Chloro-5-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the biological activities of derivatives synthesized from 2-Chloro-3-nitrobenzoic acid and 2-Chloro-5-nitrobenzoic acid. The information presented is curated to support research and development in medicinal chemistry, offering a side-by-side evaluation of their therapeutic potential based on available experimental data. While both isomers serve as valuable scaffolds in medicinal chemistry, the current body of scientific literature reveals distinct trajectories in their application and evaluation. Derivatives of 2-Chloro-5-nitrobenzoic acid have been more extensively studied for their direct biological effects, particularly as antimicrobial and anticancer agents. In contrast, this compound is predominantly utilized as a key intermediate in the synthesis of a variety of biologically active molecules, including quinolones and other heterocyclic compounds. This guide will delve into the specifics of these activities, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

Data Presentation: A Comparative Overview of Biological Activity

The following tables summarize the quantitative data on the biological activities of derivatives of this compound and 2-Chloro-5-nitrobenzoic acid.

Table 1: Anticancer Activity of 2-Amino-3-chlorobenzoic Acid (a derivative of this compound)

CompoundTarget Cell LineActivity MeasurementResult (µM)Reference(s)
2-Amino-3-chlorobenzoic acidMDA-MB-231 (Breast Cancer)IC50 (24h)26.5[1]
2-Amino-3-chlorobenzoic acidMDA-MB-231 (Breast Cancer)IC50 (48h)7.2[1]

Note: 2-Amino-3-chlorobenzoic acid is synthesized via the reduction of the nitro group of this compound.

Table 2: Antimicrobial Activity of 2-Chloro-5-nitrobenzoic Acid Derivatives

CompoundTest OrganismActivity MeasurementResultReference(s)
Methylethanolammonium salt of 2-Chloro-5-nitrobenzoic acid (Compound 1)Staphylococcus aureus ATCCZone of Inhibition27 mm (at highest concentration)[2]
Methylethanolammonium salt of 2-Chloro-5-nitrobenzoic acid (Compound 1)Escherichia coli ATCCZone of Inhibition17 mm (at highest concentration)[2]
2D coordination polymer of 2-Chloro-5-nitrobenzoic acid (Compound 2)Methicillin-resistant Staphylococcus aureus (MRSA)Zone of Inhibition16-14 mm[2]
Parent 2-Chloro-5-nitrobenzoic acidStaphylococcus aureus ATCCZone of Inhibition24-19 mm[2]
Parent 2-Chloro-5-nitrobenzoic acidEscherichia coli ATCCZone of Inhibition15-14 mm[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Synthesis of 2-Amino-3-chlorobenzoic Acid from this compound

This protocol outlines the reduction of the nitro group of this compound to an amino group.

Materials:

  • This compound

  • Zinc dust

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend this compound in ethanol.

  • Add zinc dust to the suspension and stir the mixture.

  • Heat the mixture to a gentle reflux.

  • Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture. The reaction is exothermic.

  • After the addition is complete, continue refluxing for an additional 2-3 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove excess zinc powder.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-Amino-3-chlorobenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Protocol 2: In Vitro Anticancer Assay (MTT Assay)

This method is used to determine the cytotoxic effects of a compound on cancer cell lines by measuring cell viability.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., 2-Amino-3-chlorobenzoic acid) dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator.

  • Prepare serial dilutions of the test compound in the complete culture medium.

  • Remove the old medium from the cells and add the medium containing the different compound concentrations. Include wells for a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well on a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Protocol 3: Antimicrobial Susceptibility Testing (Disk Diffusion Assay)

This method qualitatively assesses the antimicrobial activity of a compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Tryptic Soy Broth (TSB)

  • Mueller-Hinton Agar (MHA)

  • Sterile paper discs

  • Test compounds at various concentrations

  • Standard antibiotic discs (e.g., Gentamicin)

  • Sterile swabs

  • Incubator (37°C)

Procedure:

  • Prepare a bacterial inoculum by suspending colonies from a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Evenly swab the entire surface of the MHA plates with the prepared bacterial suspension.

  • Aseptically place sterile paper discs impregnated with known concentrations of the test compounds onto the seeded agar surface.

  • Place a standard antibiotic disc as a positive control.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Mandatory Visualizations

The following diagrams illustrate key processes and pathways related to the biological evaluation of these compounds.

G Synthesis of Bioactive 2-Amino-3-chlorobenzoic Acid 2-Chloro-3-nitrobenzoic_acid This compound Reduction Reduction (e.g., Zn/HCl) 2-Chloro-3-nitrobenzoic_acid->Reduction 2-Amino-3-chlorobenzoic_acid 2-Amino-3-chlorobenzoic Acid (Bioactive Derivative) Reduction->2-Amino-3-chlorobenzoic_acid

Caption: Synthetic pathway from this compound to its bioactive amino derivative.

G Experimental Workflow for MTT Cytotoxicity Assay cluster_0 Cell Culture and Treatment cluster_1 Viability Assessment cluster_2 Data Analysis Seed_Cells Seed Cancer Cells in 96-well plate Add_Compound Add Serial Dilutions of Test Compound Seed_Cells->Add_Compound Incubate Incubate for 24, 48, or 72 hours Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (e.g., with DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

G Proposed Anticancer Signaling Pathway of 2-Amino-3-chlorobenzoic Acid 2A3CB 2-Amino-3-chlorobenzoic Acid PI3K_AKT PI3K/AKT Pathway 2A3CB->PI3K_AKT Inhibits PTEN PTEN (Tumor Suppressor) 2A3CB->PTEN Activates BAX BAX (Pro-apoptotic) 2A3CB->BAX Upregulates STAT3 STAT3 2A3CB->STAT3 Inhibits PCNA PCNA (Proliferation Marker) 2A3CB->PCNA Downregulates Proliferation_Inhibition Inhibition of Proliferation PI3K_AKT->Proliferation_Inhibition Apoptosis Apoptosis PTEN->Apoptosis BAX->Apoptosis STAT3->Proliferation_Inhibition PCNA->Proliferation_Inhibition

Caption: Postulated signaling pathway for the anticancer activity of 2-Amino-3-chlorobenzoic acid.[1]

References

confirming product identity through melting point analysis against literature values

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the pharmaceutical and chemical research sectors, verifying the identity and purity of a substance is a critical first step in any experimental workflow. One of the most fundamental and accessible methods for this is melting point analysis. This guide provides a comparative framework for confirming product identity by measuring the melting point of a sample and comparing it to established literature values. We present hypothetical experimental data for three common compounds—caffeine, ibuprofen, and aspirin—to illustrate this process.

Data Presentation: Comparison of Experimental and Literature Melting Points

The following table summarizes the hypothetical experimental melting point ranges for test samples of caffeine, ibuprofen, and aspirin, alongside their accepted literature values. A narrow melting point range that is in close agreement with the literature value is a strong indicator of a pure, correctly identified substance.

CompoundLiterature Melting Point (°C)Experimental Melting Point (°C)Analysis
Caffeine234–239[1]235-237The experimental value falls within the accepted literature range, suggesting the sample is pure caffeine.
Ibuprofen75–77[2]74-76The observed melting point is in close agreement with the literature value, indicating a high likelihood that the sample is ibuprofen.
Aspirin134–136[3]130-134The experimental melting point range is slightly lower and broader than the literature value. This could indicate the presence of impurities, which tend to depress and broaden the melting point range. Further purification may be required.

Experimental Workflow

The process of confirming product identity through melting point analysis follows a straightforward workflow, as illustrated in the diagram below. This involves sample preparation, measurement using a calibrated apparatus, and comparison of the experimental data with known values.

workflow cluster_prep Sample Preparation cluster_measurement Melting Point Determination cluster_analysis Data Analysis and Conclusion A Obtain Test Sample B Grind to a Fine Powder A->B C Pack into Capillary Tube B->C D Place in Melting Point Apparatus C->D E Heat Sample Slowly D->E F Record Temperature Range (Onset of Melting to Complete Liquefaction) E->F G Compare Experimental Melting Point to Literature Value F->G H Does it Match? G->H I Identity Confirmed H->I Yes J Identity Not Confirmed (Potential Impurity or Mislabeled) H->J No

Workflow for Product Identity Confirmation via Melting Point Analysis.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard procedure for determining the melting point of a solid chemical sample using a capillary melting point apparatus.

Materials:

  • Test sample

  • Mortar and pestle

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Reference standard with a known melting point (for calibration)

Procedure:

  • Apparatus Calibration:

    • Before analyzing the test sample, calibrate the melting point apparatus using a reference standard with a well-documented melting point.

    • Follow the procedure below to determine the melting point of the reference standard.

    • If the observed melting point of the standard deviates from its known value, apply a correction factor to all subsequent measurements.

  • Sample Preparation:

    • Place a small amount of the dry test sample into a clean, dry mortar.

    • Gently grind the sample into a fine, uniform powder using the pestle.

    • Invert a capillary tube and press the open end into the powdered sample until a small amount of the sample is packed into the bottom of the tube.

    • Tap the sealed end of the capillary tube on a hard surface to compact the sample to a height of 2-3 mm.

  • Melting Point Measurement:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate until the temperature is approximately 15-20°C below the expected melting point of the substance.

    • Decrease the heating rate to 1-2°C per minute to ensure accurate determination of the melting point range.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to observe the sample and record the temperature at which the last solid crystal melts (the completion of melting).

    • The recorded temperature range is the experimental melting point of the sample.

  • Analysis:

    • Compare the observed melting point range with the literature value for the suspected compound.

    • A pure substance will typically have a sharp melting point range (1-2°C) that aligns with the literature value.

    • A broad melting point range, or a range that is significantly lower than the literature value, suggests the presence of impurities.

References

A Comparative Analysis of Experimental and Predicted Aqueous Solubility of Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall therapeutic efficacy. In early-stage drug development, both experimental measurements and computational predictions are employed to assess this crucial physicochemical property. This guide provides a direct comparison of experimentally determined aqueous solubility of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen with values predicted by a prominent computational model. It also offers a detailed protocol for the experimental determination of solubility via the widely accepted shake-flask method.

Data Presentation: Experimental vs. Predicted Solubility

The following table summarizes the experimental and predicted aqueous solubility of ibuprofen at 25°C.

ParameterExperimental ValuePredicted Value (SAFT-γ Mie Model)
Aqueous Solubility at 25°C21 mg/L[1]Good agreement with experimental data[2][3]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility Determination

The following protocol outlines the steps for determining the aqueous solubility of a poorly soluble compound such as ibuprofen.

Objective: To determine the thermodynamic equilibrium solubility of ibuprofen in water at a specified temperature (e.g., 25°C).

Materials:

  • Ibuprofen powder (analytical grade)

  • Purified water (distilled or deionized)

  • Stoppered flasks or vials

  • Constant temperature shaker or water bath

  • Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

  • Calibrated analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • Volumetric flasks and pipettes for dilutions

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of ibuprofen powder to a flask containing a known volume of purified water. The presence of undissolved solid is essential to ensure that the solution reaches saturation.[4]

    • Seal the flasks to prevent solvent evaporation.

  • Equilibration:

    • Place the flasks in a constant temperature shaker or water bath set to 25°C.

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound.[6] For thermodynamic solubility, longer incubation times (e.g., 24 hours or more) are required.

  • Phase Separation:

    • After the equilibration period, allow the undissolved solid to settle by letting the flasks stand in the constant temperature environment for a defined period.

    • Carefully separate the saturated aqueous solution from the excess solid. This can be achieved by either:

      • Centrifugation: Centrifuge the samples to pellet the undissolved solid.

      • Filtration: Withdraw the supernatant using a syringe and filter it through a chemically inert, low-binding filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining solid particles.[6]

  • Quantification:

    • Prepare a series of standard solutions of ibuprofen of known concentrations.

    • Generate a calibration curve using a suitable analytical method, such as UV-Vis spectrophotometry at a wavelength of 264 nm.[6]

    • Dilute an aliquot of the clear, saturated filtrate with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method to determine the concentration of dissolved ibuprofen.

  • Data Analysis:

    • Calculate the concentration of ibuprofen in the original saturated solution by accounting for the dilution factor.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and predicted solubility data.

G Workflow for Comparing Experimental and Predicted Solubility cluster_experimental Experimental Determination cluster_prediction Computational Prediction cluster_comparison Comparative Analysis exp_start Start: Select Compound (Ibuprofen) protocol Shake-Flask Method Protocol exp_start->protocol equilibration Equilibration (24-72h at 25°C) protocol->equilibration analysis Sample Analysis (e.g., UV-Vis/HPLC) equilibration->analysis exp_data Experimental Solubility Data analysis->exp_data data_table Tabulate Data for Comparison exp_data->data_table pred_start Start: Select Compound & Model (SAFT-γ Mie) modeling Define Molecular Structure & Parameters pred_start->modeling simulation Run Simulation modeling->simulation pred_data Predicted Solubility Data simulation->pred_data pred_data->data_table analysis_step Analyze Agreement & Discrepancies data_table->analysis_step conclusion Conclusion on Model Accuracy analysis_step->conclusion

References

Safety Operating Guide

Proper Disposal of 2-Chloro-3-nitrobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Chloro-3-nitrobenzoic acid must be treated as hazardous waste and disposed of through an approved waste disposal plant in accordance with all local, state, and federal regulations. This guide provides detailed procedures to ensure the safe handling and disposal of this chemical in a laboratory setting.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn. This is critical to prevent skin and eye irritation, as well as potential respiratory tract irritation from dust inhalation.[1][2][3]

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or face shield (must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166).[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.
Respiratory Protection NIOSH-approved N95 dust mask or higher, especially when handling the solid form to avoid dust generation.
Body Protection Laboratory coat and closed-toe shoes.

Facilities handling this material should be equipped with an eyewash station and a safety shower.[3][4]

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Segregation

  • Clearly label this compound waste with its full chemical name and any associated hazard symbols.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[5] Keep it in its original container whenever possible.[5]

Step 2: Containerization

  • Place the waste in a suitable, tightly sealed, and properly labeled container.[4][5]

  • If the original container is not available, use a container that is chemically compatible with the acid.

  • Handle uncleaned empty containers as you would the product itself.[5]

Step 3: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[3][4]

  • The storage area should be away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Ensure the storage area is locked and inaccessible to unauthorized personnel.[3][5]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the EHS office or contractor with the Safety Data Sheet (SDS) for this compound.

  • Follow all institutional procedures for waste manifest and tracking.

III. Accidental Release and Spill Management

In the event of a spill, adhere to the following procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4][5]

  • Control Dust: Avoid generating dust.[4]

  • Containment: Carefully sweep or vacuum the spilled material.[4] Do not use water to clean up as this may spread contamination.

  • Collection: Place the collected material into a suitable, labeled container for hazardous waste disposal.[3][4]

  • Decontamination: Clean the spill area thoroughly.

  • Personal Contamination:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

    • Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[3][4]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[4]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_contain Containment & Storage cluster_disposal Disposal cluster_spill Spill Response A Identify 2-Chloro-3-nitrobenzoic acid as hazardous waste B Wear appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Place waste in a labeled, sealed, and compatible container B->C Proceed with disposal D Store in a designated cool, dry, and ventilated area C->D E Contact Environmental Health & Safety (EHS) or licensed contractor D->E Ready for pickup F Provide Safety Data Sheet (SDS) and complete waste manifest E->F G Arrange for professional pickup and disposal F->G H Evacuate and ventilate area I Contain spill without generating dust H->I J Collect and place in hazardous waste container I->J J->C Contain spilled material

References

Essential Safety and Operational Guidance for 2-Chloro-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Chloro-3-nitrobenzoic acid, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment and compliance with standard safety regulations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against dust particles and splashes that can cause serious eye irritation.[2][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or appropriate protective clothing.To prevent skin contact, which can cause irritation.[2][4]
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter (e.g., N95) or work in a well-ventilated area, such as a chemical fume hood.To avoid inhalation of dust, which may cause respiratory tract irritation.[4][5]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and procedural consistency. The following steps outline the recommended workflow from preparation to post-handling cleanup.

Preparation:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][6]

  • Assemble PPE: Put on all required personal protective equipment as specified in the table above.

  • Prepare Work Area: Designate a specific area for handling the chemical. Ensure the area is clean and uncluttered. Keep an appropriate spill kit readily accessible.

Handling:

  • Weighing and Transfer: When weighing and transferring the solid, do so carefully to avoid the formation of dust.[4][6] Use a spatula and a weighing paper or boat.

  • Dissolving: If dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Avoid Contact: Minimize direct contact with the substance.[6]

  • Keep Containers Closed: When not in use, ensure the container of this compound is tightly sealed to prevent accidental spills or contamination.[4][6]

Post-Handling:

  • Decontamination: Thoroughly clean the work area, including benchtops and equipment, after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use gloves and other contaminated disposable items in the designated hazardous waste container.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Segregate Waste: Collect all waste containing this compound, including contaminated consumables (e.g., weighing paper, gloves, paper towels), in a dedicated, clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

Disposal Procedure:

  • Follow Institutional Guidelines: Adhere to your institution's specific hazardous waste disposal procedures.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not dispose of this compound down the drain or in regular trash.[5][6]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.

Emergency Procedures

Spill Response:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a small spill, and if it is safe to do so, use a spill kit with an absorbent material to contain the solid. Avoid creating dust.[4] Sweep or vacuum the material into a labeled hazardous waste container.[4]

  • Report: Report all spills to the appropriate safety personnel at your institution.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

A Preparation (Review SDS, Wear PPE, Prepare Workspace) B Handling (Weighing, Transferring, Dissolving) A->B Proceed with caution C Post-Handling (Decontaminate Area, Wash Hands) B->C After completion F Emergency Procedures (Spill or Exposure) B->F In case of accident D Waste Collection (Segregate & Label Hazardous Waste) C->D Collect all waste C->F In case of contamination E Disposal (Follow Institutional Protocol, Use Licensed Disposal Service) D->E Final step

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.